molecular formula C7H10O4 B1581275 Methyl 3,5-dioxohexanoate CAS No. 29736-80-9

Methyl 3,5-dioxohexanoate

Cat. No.: B1581275
CAS No.: 29736-80-9
M. Wt: 158.15 g/mol
InChI Key: JUKCTOHWTHYRPF-UHFFFAOYSA-N
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Description

Methyl 3,5-dioxohexanoate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)3-6(9)4-7(10)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCTOHWTHYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337065
Record name Methyl 3,5-dioxohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29736-80-9
Record name Methyl 3,5-dioxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29736-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 3,5-dioxohexanoate, a versatile diketone ester with significant applications in organic synthesis. We will delve into its chemical structure, spectroscopic properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound (CAS RN: 29736-80-9) is an organic compound featuring both a methyl ester and a β-diketone functional group.[1] This unique combination of functionalities imparts a high degree of reactivity, making it a valuable building block in the synthesis of more complex molecules.[1][2] It is typically a colorless to pale yellow liquid soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

PropertyValueSource
Molecular Formula C₇H₁₀O₄[3]
Molecular Weight 158.15 g/mol [3][4]
CAS Number 29736-80-9[3][4]
Appearance Colorless and transparent liquid[2]
Boiling Point ~210 °C[2]
Melting Point ~ -30 °C[2]
Density ~1.11 g/cm³[2]
Synonyms Hexanoic acid, 3,5-dioxo-, methyl ester; 3,5-Dioxohexanoic acid methyl ester[4][5]

Molecular Structure and Tautomerism

The core structure of this compound consists of a six-carbon chain with carbonyl groups at the 3 and 5 positions and a methyl ester at the 1 position.[1] The IUPAC name for this compound is this compound.[4]

A crucial aspect of the chemistry of this compound is its existence in a state of keto-enol tautomerism.[6][7] The presence of acidic α-hydrogens (protons on the carbons adjacent to the carbonyl groups) allows for the reversible interconversion between the diketo form and various enol forms.[8] While the diketo form generally predominates at equilibrium, the enol tautomers are highly significant as they are the reactive nucleophilic species in many reactions.[9] The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.[7][10] The potential for intramolecular hydrogen bonding in the enol form can also increase its stability.[6][7]

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a hexanedione derivative with methanol under acidic catalysis.[2] While specific patented methods exist for related 3,5-dioxo hexanoate esters, a general conceptual workflow can be outlined.[11][12]

Conceptual Synthetic Pathway:

Caption: Generalized synthetic scheme for this compound.

Exemplary Laboratory Protocol (Conceptual):

  • Reaction Setup: A suitable starting material, such as a derivative of acetoacetic acid or diketene, is dissolved in an excess of methanol, which serves as both a reagent and a solvent.

  • Catalysis: A catalytic amount of a strong acid, for instance, sulfuric acid, is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for a specified period to drive the reaction to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the acid catalyst and any water-soluble byproducts. The crude product is extracted with an organic solvent.

  • Final Purification: The extracted product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The final purification is typically achieved by distillation under reduced pressure to yield pure this compound.[2]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Spectroscopic DataInterpretation
¹H NMR (DMSO-d6, 300MHz) δ 2.999 (s, 6H), 3.730 (s, 3H), 17.760 (s, 1H)[13]
¹³C NMR Spectral data would show distinct peaks for the methyl carbons, methylene carbons, and the three carbonyl carbons (two ketone and one ester).
IR Spectroscopy Characteristic strong absorption bands would be observed for the C=O stretching of the ketones and the ester functional groups.
Mass Spectrometry (ESI -ve) m/z 157.1 [M-H]⁻[13]

Applications in Organic Synthesis

The dicarbonyl nature of this compound makes it a versatile precursor in the synthesis of a wide array of organic compounds.[1][2]

  • Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many biologically active molecules.

  • Pharmaceutical Intermediates: Esters of 3,5-dioxohexanoic acid are important intermediates in the synthesis of statin drugs, such as Rosuvastatin and Atorvastatin, which are used to lower cholesterol.[11][12]

  • Fine Chemicals and Agrochemicals: Its reactivity allows for its use in the production of various fine chemicals and as a starting material for certain agrochemicals.[1]

  • Flavor and Fragrance Industry: Some sources suggest its potential use in the preparation of flavors and fragrances.[2]

Reaction Pathway Example: Synthesis of a Pyrazole Derivative

Caption: Synthesis of a pyrazole from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation of vapors.[1][2] It should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong oxidizing agents.[2]

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its ability to undergo keto-enol tautomerism and the presence of multiple reactive sites make it a valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of its structure, reactivity, and handling is essential for its effective and safe application in research and development.

References

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  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link][6]

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Sources

An In-depth Technical Guide to Methyl 3,5-dioxohexanoate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3,5-dioxohexanoate, a versatile diketone building block crucial in modern organic synthesis. We will delve into its fundamental physical and chemical properties, explore the underlying principles of its reactivity, and present its applications, particularly in the realm of pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Core Molecular Identity and Structure

This compound is an organic compound featuring both an ester and a β-dicarbonyl functional group.[1] This unique structural arrangement is the primary determinant of its chemical behavior and synthetic utility.

Nomenclature and Key Identifiers

Precise identification is critical in scientific research and chemical procurement. The following table summarizes the key identifiers for this compound.

Identifier TypeValueSource(s)
IUPAC Name This compound[2]
CAS Number 29736-80-9[2][3][4]
Molecular Formula C₇H₁₀O₄[2][4]
Molecular Weight 158.15 g/mol [2][4]
Synonyms Hexanoic acid, 3,5-dioxo-, methyl ester; 3,5-Dioxo-hexanoic acid methyl ester[1][2]
Structural Representation

The molecule consists of a six-carbon chain with carbonyl groups at positions 3 and 5, and a methyl ester at position 1.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

The bulk properties and spectral data of a compound are foundational for its practical application in a laboratory setting.

Physical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant, fruity odor.[1][5][6][7] Its physical characteristics are summarized below.

PropertyValueSource(s)
Physical Form Liquid[3][5]
Appearance Colorless to pale yellow[1][5]
Melting Point Approximately -30°C[5]
Boiling Point Approximately 210 - 222°C[5]
Density Approximately 1.11 - 1.115 g/cm³[5]
Solubility Soluble in organic solvents (alcohols, ethers); limited solubility in water[1][5]
Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. While raw spectra are available from databases, the key interpretive features are as follows:

  • ¹³C NMR: The presence of three distinct carbonyl carbons (two ketone and one ester) is a defining feature.[2]

  • ¹H NMR: The spectrum is characterized by singlets for the two methyl groups (acetyl and ester) and signals for the two methylene groups. The protons on the C4 methylene, situated between the two carbonyls, are notably acidic and their chemical shift can be influenced by the degree of enolization.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands in the carbonyl region (typically ~1710-1750 cm⁻¹) corresponding to the C=O stretching vibrations of the ketone and ester groups.[2][8]

  • Mass Spectrometry (MS): The mass spectrum provides the molecular ion peak, confirming the molecular weight, along with a characteristic fragmentation pattern.[2][9]

Chemical Reactivity and Synthetic Logic

The synthetic value of this compound stems from its identity as a β-dicarbonyl compound, which imparts a unique and predictable reactivity profile.[10][11]

Keto-Enol Tautomerism

A cornerstone of its chemistry is the equilibrium between the diketo form and its more stable enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is fundamental to its reactivity.

G cluster_keto Dike to Form cluster_enol Enol Form (Stabilized) CH3-C(=O)-CH2-C(=O)-CH2-COOCH3 CH3-C(=O)-CH2-C(=O)-CH2-COOCH3 CH3-C(OH)=CH-C(=O)-CH2-COOCH3 CH3-C(OH)=CH-C(=O)-CH2-COOCH3 Dike to Form Dike to Form Enol Form (Stabilized) Enol Form (Stabilized) Dike to Form->Enol Form (Stabilized) Equilibrium

Caption: Keto-Enol Tautomerism in this compound.

Acidity and Enolate Formation

The most significant chemical property is the pronounced acidity of the protons on the C4 methylene group, flanked by two electron-withdrawing carbonyl groups.[10] This "active methylene" group can be readily deprotonated by even mild bases to form a resonance-stabilized enolate anion. This carbanion is a soft nucleophile, making it an exceptionally versatile tool for carbon-carbon bond formation.[10][12]

Key Synthetic Transformations

The stable enolate of this compound serves as a key intermediate in numerous important reactions:

  • Alkylation: The enolate readily reacts with alkyl halides in an Sₙ2 fashion to introduce alkyl groups at the C4 position. This is a foundational method for building more complex carbon skeletons.[10][12]

  • Acylation: Reaction with acyl chlorides or anhydrides allows for the introduction of an acyl group, further extending the molecular framework.

  • Cyclization Reactions: Its bifunctional nature makes it an excellent precursor for the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with reagents like hydrazines, hydroxylamine, and ureas, respectively.

  • Decarboxylation: Following hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can be easily decarboxylated upon heating to yield a simple ketone.[12]

Experimental Methodologies and Protocols

The following sections provide standardized, field-proven protocols for the synthesis and application of this compound.

Protocol: Synthesis via Acid-Catalyzed Esterification

This method describes a common laboratory-scale synthesis.[5]

Objective: To synthesize this compound from a suitable precursor and methanol.

Materials:

  • Hexanedione precursor

  • Methanol (anhydrous)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the hexanedione precursor in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of the acid catalyst to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.[5]

G start Dissolve Precursor in Methanol add_catalyst Add Acid Catalyst start->add_catalyst reflux Reflux & Monitor (TLC) add_catalyst->reflux workup Cool & Neutralize (NaHCO3) reflux->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify via Vacuum Distillation dry->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound and its derivatives are critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, they are documented as key building blocks in the manufacturing pathways for cholesterol-lowering drugs such as Rosuvastatin and Atorvastatin.[13][14] The precise reactivity of the dicarbonyl system allows for the stereocontrolled construction of the complex side chains characteristic of these statin drugs.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Hazard Identification: this compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.[3]

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, away from incompatible materials like strong oxidizing agents.[3][5]

Conclusion

This compound is more than a simple organic molecule; it is a powerful and versatile synthetic tool. Its value is rooted in the predictable and controllable reactivity of its active methylene group, governed by the principles of keto-enol tautomerism and enolate chemistry. For scientists in organic synthesis and drug development, a thorough understanding of its properties is essential for leveraging its full potential in constructing complex molecular architectures and advancing innovative pharmaceutical research.

References

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An In-Depth Technical Guide to Methyl 3,5-Dioxohexanoate: A Key Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

CUPERTINO, CA – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Methyl 3,5-dioxohexanoate, a versatile dicarbonyl compound, has emerged as a critical intermediate, particularly in the synthesis of blockbuster statin drugs and in the burgeoning field of targeted protein degradation. This guide offers a comprehensive technical overview of its chemical identity, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

This compound is an organic compound featuring both a β-diketone and a methyl ester functional group.[1] This unique arrangement of functional groups is the source of its versatile reactivity.[1]

IdentifierValueSource(s)
CAS Number 29736-80-9[2]
IUPAC Name This compound[2]
Molecular Formula C₇H₁₀O₄[2]
Molecular Weight 158.15 g/mol [2]
InChI Key JUKCTOHWTHYRPF-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)CC(=O)CC(=O)OC[2]
Synonyms Hexanoic acid, 3,5-dioxo-, methyl ester[2]

Physicochemical Properties:

  • Appearance: Colorless to pale yellow liquid.[1]

  • Solubility: Soluble in many organic solvents.[1]

  • Storage: Should be stored in a dry, cool, and well-ventilated place.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs is pivotal for its application in multi-step pharmaceutical manufacturing. A prevalent laboratory-scale synthesis involves the C-acylation of an enolate, a classic transformation for 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis from Acetylacetone and Methyl Chloroformate

This procedure is based on the well-established reactivity of β-dicarbonyl compounds. The core of this synthesis is the generation of a stabilized enolate from acetylacetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

Step-by-Step Methodology:

  • Enolate Formation: Acetylacetone is deprotonated using a suitable base. The choice of base is critical; a moderately strong, non-nucleophilic base is preferred to prevent side reactions. The resulting enolate is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.

  • Acylation: The enolate solution is then treated with methyl chloroformate. The nucleophilic carbon of the enolate attacks the carbonyl carbon of the methyl chloroformate.

  • Workup and Purification: The reaction is quenched, typically with a mild acid, followed by an extractive workup to separate the organic product from inorganic salts and other aqueous-soluble species. The crude product is then purified, commonly via vacuum distillation, to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification acetylacetone Acetylacetone enolate_formation Enolate Formation acetylacetone->enolate_formation base Base (e.g., NaH, LDA) base->enolate_formation methyl_chloroformate Methyl Chloroformate acylation Acylation methyl_chloroformate->acylation enolate_formation->acylation Nucleophilic Attack workup Aqueous Workup acylation->workup Quenching purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected NMR spectral data.

¹H NMR Chemical Shift (ppm)MultiplicityAssignment
¹³C NMR Chemical Shift (ppm)Assignment
Note: Predicted spectral data. Actual shifts may vary based on solvent and experimental conditions.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its 1,3-dicarbonyl system. This moiety can exist in tautomeric equilibrium with its enol form, providing both nucleophilic and electrophilic centers. This dual reactivity is expertly exploited in the synthesis of heterocyclic systems, which form the core of many pharmaceuticals.[1][3]

Cornerstone in Statin Synthesis: The Paal-Knorr Reaction

This compound and its derivatives are pivotal starting materials for synthesizing the pyrrole core of atorvastatin and rosuvastatin.[4] The key transformation is the Paal-Knorr pyrrole synthesis, a classic reaction that condenses a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[5][6]

While this compound is a 1,3-dicarbonyl, it serves as a precursor to the required 1,4-dicarbonyl intermediate necessary for the Paal-Knorr reaction. This transformation is a testament to the versatility of this building block in complex synthetic routes.[7][8][9] The industrial synthesis of Atorvastatin, for example, relies on a Paal-Knorr condensation as a key convergent step to assemble the complex molecular framework.[10]

Paal_Knorr_Workflow cluster_precursor Precursor Synthesis cluster_paal_knorr Paal-Knorr Condensation dioxohexanoate 3,5-Dioxohexanoate Ester Derivative reagents1 Synthetic Steps dioxohexanoate->reagents1 diketone 1,4-Dicarbonyl Intermediate reagents1->diketone condensation Cyclocondensation diketone->condensation primary_amine Primary Amine (Statin Side Chain) primary_amine->condensation pyrrole Substituted Pyrrole (Statin Core) condensation->pyrrole Dehydration atorvastatin Atorvastatin/ Rosuvastatin pyrrole->atorvastatin Further Functionalization

Caption: Generalized workflow for Statin synthesis via the Paal-Knorr reaction.

A Versatile Building Block for PROTACs

The emerging field of PROteolysis TArgeting Chimeras (PROTACs) offers a novel therapeutic modality focused on protein degradation rather than inhibition. PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The design of the linker is critical for the efficacy of the PROTAC.

β-keto esters like this compound are valuable building blocks in the synthesis of these linkers. Their functional groups allow for straightforward chemical modifications and attachment to both the target-binding and E3 ligase-binding moieties. The ester can be hydrolyzed to a carboxylic acid for amide bond formation, and the keto groups can be modified or used as handles for further chemical elaboration, providing chemists with the tools to systematically vary linker length, rigidity, and polarity.[11][]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and economically important building block in the pharmaceutical industry. Its unique dicarbonyl structure is central to its utility, enabling the construction of complex heterocyclic systems that are fundamental to the efficacy of numerous drugs. A thorough understanding of its synthesis, reactivity, and applications, particularly in the Paal-Knorr reaction for statin synthesis and as a component in PROTAC linkers, is essential for chemists and researchers dedicated to the advancement of modern medicine.

References

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Keto-enol tautomerism in Methyl 3,5-dioxohexanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3,5-Dioxohexanoate

Abstract

This compound, a classic β-ketoester, serves as an exemplary model for studying keto-enol tautomerism, a fundamental equilibrium in organic chemistry. Unlike simple carbonyl compounds where the keto form overwhelmingly predominates, β-dicarbonyl systems exhibit a significant population of the enol tautomer at equilibrium.[1][2] This stability is conferred by a unique combination of π-system conjugation and the formation of a strong, intramolecular six-membered ring via hydrogen bonding.[3][4] This guide provides a comprehensive exploration of the tautomeric equilibrium in this compound, intended for researchers and drug development professionals. We will dissect the structural features governing this phenomenon, present detailed, field-proven experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and analyze the profound influence of solvent environments on the equilibrium position.

The Underlying Chemistry: Why the Enol Form Persists

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a C=C double bond).[5] This process involves the formal migration of a proton and the reorganization of bonding electrons.[5][6] For most simple ketones, the equilibrium lies heavily on the side of the more thermodynamically stable keto form.[3][4]

However, the situation is markedly different for β-dicarbonyl compounds like this compound. The acidity of the α-hydrogen (the proton on the carbon between the two carbonyl groups) is significantly increased, with pKa values ranging from 9-13, making it readily enolizable.[1][7] The resulting enol form is uniquely stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy of the molecule.[7][8]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the neighboring carbonyl group, creating a stable, quasi-aromatic six-membered ring.[3][4][9]

This combination of stabilizing effects means that at equilibrium, β-dicarbonyl compounds can exist with a substantial, and often predominant, percentage of the enol tautomer.[1]

Fig. 1: Keto-Enol Equilibrium in this compound.

Experimental Characterization of the Tautomeric Equilibrium

The interconversion between keto and enol tautomers is typically slow on the NMR timescale, which allows for the direct observation and quantification of both species in solution.[7][10] Spectroscopic methods are therefore the primary tools for investigating this equilibrium.

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

Proton NMR spectroscopy is the most direct and powerful method for determining the keto-to-enol ratio.[7][11] The distinct chemical environments of protons in each tautomer give rise to well-separated signals that can be integrated to find their relative concentrations.[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Causality: The choice of solvent is critical as it directly influences the equilibrium position.[12][13] Using a range of solvents with varying polarities is essential for a comprehensive study.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure accurate integration. A typical d1 of 10-15 seconds is a good starting point.

    • Causality: Accurate quantification relies on the complete relaxation of all relevant protons before the next scan. Failure to use an adequate relaxation delay is a common source of error in quantitative NMR.

  • Spectral Analysis and Quantification:

    • Identify the characteristic signals for each tautomer.

      • Keto Form: A sharp singlet for the methylene protons (–CO-CH₂ -CO–) typically appears in the δ 3.0–4.0 ppm region.[10]

      • Enol Form: A singlet for the vinylic proton (–C(OH)=CH –) appears further downfield, typically in the δ 5.0–6.0 ppm region.[10]

      • Enol Form: A very broad singlet for the enolic hydroxyl proton (–OH ) can be observed far downfield (δ 12-17 ppm), though its position and width are highly dependent on solvent and concentration.

    • Carefully integrate the keto methylene signal and the enol vinylic proton signal.

    • Calculate the percentage of the enol form using the following equation: % Enol = [Integral (Enol CH) / (Integral (Enol CH) + (Integral (Keto CH₂) / 2))] * 100

    • Causality: The keto methylene signal represents two protons, while the enol vinylic signal represents one. The formula normalizes the integrals to a per-proton basis to accurately reflect the molar ratio of the two tautomers.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Acquire ¹H NMR Spectrum (Set long relaxation delay) b->c d Identify Keto (CH₂) and Enol (CH) Signals c->d e Integrate Signals d->e f Calculate Keq and % Enol (Normalize for proton count) e->f caption Fig. 2: Experimental Workflow for NMR-based Tautomer Analysis.

Fig. 2: Experimental Workflow for NMR-based Tautomer Analysis.

Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy offers a complementary method for studying the equilibrium, particularly for kinetic studies. The conjugated enol form absorbs light at a longer wavelength (π → π* transition) compared to the non-conjugated keto form (n → π* transition).[14][15]

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., hexane, ethanol, acetonitrile). Concentrations should be in the micromolar (µM) to low millimolar (mM) range to ensure adherence to the Beer-Lambert law.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The spectrum will be a composite of the absorbance from both the keto and enol forms.

    • The peak at longer wavelengths (~260-300 nm) corresponds to the enol tautomer, while the keto form absorbs at shorter wavelengths (~200-260 nm).[15]

    • To quantify the ratio, deconvolution of the overlapping spectra is often necessary, or analysis can be simplified by comparing absorbance at the λ_max of the enol form across different solvents. A combined theoretical-experimental approach, comparing measured spectra to simulated spectra of the pure tautomers, can provide a reliable determination of the keto:enol ratio.[16][17]

The Critical Role of the Solvent Environment

The position of the keto-enol equilibrium is exquisitely sensitive to the solvent.[12][18][19] This is because the solvent can interact differently with the keto and enol tautomers, which possess different polarities and hydrogen bonding capabilities.

A general trend, often called Meyer's Rule, states that the equilibrium shifts toward the keto form as solvent polarity increases.[10][13] The rationale is that the more polar keto tautomer is better stabilized by polar solvents.[10] However, this is an oversimplification. Specific solute-solvent interactions, especially hydrogen bonding, can override simple polarity effects.[13]

  • Non-polar solvents (e.g., hexane, CCl₄): These solvents do not compete for hydrogen bonding, leaving the enol's intramolecular hydrogen bond intact and highly stabilizing. The enol form is therefore strongly favored.[20]

  • Polar aprotic solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors. They can disrupt the enol's intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the enol's hydroxyl group. This can stabilize the enol form, but also increases stabilization of the polar keto form, leading to a complex balance.[13][20]

  • Polar protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can significantly solvate and stabilize the polar keto form while disrupting the enol's intramolecular bond, generally shifting the equilibrium towards the keto tautomer.[20]

SolventDielectric Constant (ε)Predominant TautomerTypical % Enol (Illustrative for β-dicarbonyls)
Hexane1.9Enol>95%
Chloroform (CDCl₃)4.8Enol~85-90%
Acetone21Enol / Keto~70-80%
Methanol33Keto~50-60%
Dimethyl Sulfoxide (DMSO)47Enol / Keto~60-70%

Note: The % Enol values are illustrative for a typical β-dicarbonyl like acetylacetone and may vary for this compound. The trend, however, is representative.[14][21]

Solvent_Effects Solvent Solvent Environment NonPolar Non-Polar (e.g., Hexane) Preserves intramolecular H-bond Favors ENOL Solvent->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO) Competes for H-bonding Complex equilibrium Solvent->PolarAprotic PolarProtic Polar Protic (e.g., Methanol) Disrupts H-bond, solvates keto form Favors KETO Solvent->PolarProtic caption Fig. 3: Influence of Solvent Class on Tautomeric Equilibrium.

Fig. 3: Influence of Solvent Class on Tautomeric Equilibrium.

Conclusion and Implications

The study of keto-enol tautomerism in this compound provides critical insights into molecular stability, reactivity, and the influence of the chemical environment. For drug development professionals, understanding tautomerism is paramount, as different tautomers of a drug molecule can exhibit vastly different biological activities, solubilities, and metabolic profiles. The robust NMR and UV-Vis methodologies detailed herein provide a reliable framework for characterizing and quantifying tautomeric populations, ensuring that the behavior of such dynamic molecules is well-understood and controlled in medicinal chemistry and materials science applications.

References

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Introduction: The Synthetic Versatility and Inherent Reactivity of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 3,5-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable organic compound characterized by its bifunctional nature, containing both a methyl ester and a β-dicarbonyl moiety.[1][2] This structure imparts significant synthetic utility, positioning it as a key intermediate in the synthesis of a wide array of more complex molecules, including biologically active compounds and pharmaceuticals.[2][3] The reactivity endowed by its functional groups—specifically the acidic methylene protons situated between two carbonyl groups—makes it a powerful tool for carbon-carbon bond formation.[4][5]

However, this same chemical reactivity makes this compound susceptible to various degradation pathways. For researchers and drug development professionals, understanding and controlling the stability of this intermediate is paramount. The integrity of starting materials directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, outlines its primary degradation mechanisms, and establishes field-proven protocols for its optimal storage and handling.

Section 1: Chemical Profile and Tautomeric Nature

This compound is a colorless liquid soluble in many organic solvents.[3] Its core structure is a six-carbon chain with carbonyl groups at the 3 and 5 positions and a methyl ester at the 1 position.

PropertyValueSource(s)
CAS Number 29736-80-9[6]
Molecular Formula C₇H₁₀O₄[1][7]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless liquid[3]
Melting Point Approx. -30°C[3]
Boiling Point Approx. 210°C[3]
Density Approx. 1.11 g/cm³[3]

A critical feature of β-dicarbonyl compounds like this compound is their existence as a rapid equilibrium of keto and enol tautomers. The protons on the carbon (C4) between the two carbonyl groups are particularly acidic, allowing for the formation of a stable enolate or enol. This tautomerism is the foundation of its synthetic utility but also a key factor in its stability.

Caption: Keto-Enol Tautomerism of this compound.

Section 2: Primary Degradation Pathways

The chemical structure of this compound makes it susceptible to degradation under common laboratory and manufacturing conditions. The primary mechanisms of concern are hydrolysis and subsequent decarboxylation.

Hydrolytic Cleavage

The ester functional group is the most common site for hydrolysis, which can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide ions from residual moisture and alkaline surfaces), the ester is irreversibly cleaved to form methanol and the corresponding carboxylate salt. This is typically faster and more common under ambient storage conditions if the material is exposed to moisture.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to 3,5-dioxohexanoic acid and methanol. This reaction is reversible, but in the presence of excess water, the equilibrium favors the products.

This initial hydrolysis product, 3,5-dioxohexanoic acid, is a β-keto acid and is itself unstable.

Decarboxylation

β-keto acids are notoriously prone to decarboxylation (loss of CO₂) upon gentle heating or under acidic conditions. The hydrolysis product, 3,5-dioxohexanoic acid, will readily decompose to form acetylacetone (also known as 2,4-pentanedione) and carbon dioxide.

G node_start This compound node_hydrolysis 3,5-Dioxohexanoic Acid node_start->node_hydrolysis Hydrolysis (+H₂O, H⁺ or OH⁻) node_methanol Methanol node_start->node_methanol Ester Cleavage node_decarboxylation Acetylacetone + CO₂ node_hydrolysis->node_decarboxylation Decarboxylation (Heat or Acid)

Caption: Primary degradation pathway of this compound.

The formation of these degradants is highly undesirable as it reduces the purity of the starting material and introduces impurities that can interfere with subsequent synthetic steps or lead to unwanted side products.

Section 3: Recommended Storage and Handling Protocols

Controlling the environment is the most effective strategy to ensure the long-term stability of this compound. The primary goals are to minimize exposure to moisture, heat, and incompatible materials.

Optimal Storage Conditions

Based on supplier recommendations and the chemical principles of β-keto ester stability, the following conditions are mandated for storage.[3]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CReduces the rate of all chemical degradation pathways, including hydrolysis and potential side reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Container Tightly sealed, amber glass or other light-protecting, non-reactive materialPrevents exposure to moisture and air.[3] Amber glass protects against potential photolytic degradation.
Moisture Store in a dry, desiccated environmentWater is a key reactant in the primary hydrolytic degradation pathway. Sealing the container is crucial.
Incompatibles Store away from strong acids, strong bases, and oxidizing agentsThese materials can catalyze rapid and exothermic decomposition.[3]
Safe Handling Procedures

Adherence to good laboratory practice is essential to maintain both compound integrity and user safety.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[3][8]

  • Dispensing: When dispensing the material, work quickly to minimize exposure to the atmosphere. If possible, use a syringe technique under an inert atmosphere for transferring liquids.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated.[8] Do not allow the chemical to enter drains.

Section 4: Methodologies for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the rapid identification of potential degradation products and the development of a stability-indicating analytical method.

Experimental Workflow: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis node_start Prepare solutions of This compound in appropriate solvent node_acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) node_start->node_acid node_base Base Hydrolysis (e.g., 0.1N NaOH, RT) node_start->node_base node_ox Oxidative (e.g., 3% H₂O₂, RT) node_start->node_ox node_therm Thermal (e.g., 80°C, solid state) node_start->node_therm node_photo Photolytic (ICH Q1B light exposure) node_start->node_photo node_hplc Analyze all samples by Stability-Indicating HPLC-UV node_acid->node_hplc node_base->node_hplc node_ox->node_hplc node_therm->node_hplc node_photo->node_hplc node_ms Identify degradants using LC-MS/MS node_hplc->node_ms

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying the parent compound and its degradation products due to its high sensitivity and resolving power.[9] The following is a robust starting method for assessing the purity of this compound.

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential hydrolysis and degradation products.

Instrumentation & Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 20% B

    • 18-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm to identify optimal wavelengths for all peaks)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a working standard at 0.1 mg/mL by diluting the stock with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dilute samples from the forced degradation study to an expected concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the standard and samples.

  • System Suitability: Ensure the reference standard peak has good symmetry (tailing factor < 1.5) and the system shows high reproducibility (%RSD < 2.0% for replicate injections).

  • Data Interpretation: Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main peak and each other.

Structural Elucidation of Degradants

While HPLC-UV can quantify degradation, it cannot identify the chemical structure of the new peaks. For this, hyphenated techniques are required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC outlet to a mass spectrometer, precise mass information can be obtained for each degradation product, allowing for the determination of molecular formulas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity, NMR spectroscopy provides definitive structural information.[9][10]

Conclusion

This compound is a synthetically crucial yet inherently sensitive molecule. Its stability is governed by its susceptibility to hydrolysis and subsequent decarboxylation. By implementing a stringent protocol of refrigerated storage under an inert, dry atmosphere and adhering to safe handling practices, its chemical integrity can be preserved. For critical applications in research and drug development, the use of a validated, stability-indicating HPLC method is essential to confirm purity and ensure the reliability of experimental outcomes. Proactive stability management is not merely a matter of good practice; it is a prerequisite for reproducible science and the development of safe and effective medicines.

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A Comprehensive Technical Guide to the Safe Handling of Methyl 3,5-dioxohexanoate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3,5-dioxohexanoate (CAS No. 29736-80-9) is a valuable diketoester intermediate in organic synthesis, frequently utilized in the construction of more complex biologically active molecules.[1] Its unique chemical structure, however, necessitates a thorough understanding of its hazard profile and a disciplined approach to its handling. This guide moves beyond generic laboratory safety protocols to provide an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals. The core philosophy of this document is that true safety in a research environment is achieved not by merely following rules, but by understanding the scientific principles that underpin them. By explaining the causality behind each safety recommendation, we aim to empower scientific staff to create a self-validating system of safety for handling this and other reactive chemical intermediates.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of a reliable risk assessment. These characteristics dictate its behavior in the laboratory environment, from storage to reaction quenching.

PropertyValueSource
CAS Number 29736-80-9
Molecular Formula C7H10O4[2]
Molecular Weight 158.15 g/mol [2][3]
Appearance Colorless and transparent liquid
Melting Point Approximately -30°C[1]
Boiling Point Approximately 210°C[1]
Density Approximately 1.11 g/cm³[1]
Solubility Soluble in organic solvents such as alcohols and ethers[1]
Storage Temperature Recommended 2-8°C, sealed in a dry environment

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that point to its potential for acute toxicity and irritation. Understanding the nature of these hazards is critical for implementing effective controls.

GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H332: Harmful if inhaled[4] H335: May cause respiratory irritation[4]
Precautionary Statements P261, P305+P351+P338, and others[4]
The Causality Behind the Hazards:
  • Acute Toxicity (H302/H332): The "Harmful if swallowed or inhaled" classification indicates that the compound can cause significant health effects if it enters the bloodstream, either through ingestion or absorption via the lungs. As a reactive organic molecule, it can potentially interfere with biological processes, leading to systemic toxicity.

  • Irritation (H315/H319/H335): The compound's chemical nature as a diketoester can make it reactive towards biological macromolecules. Upon contact with the skin or eyes, it can disrupt cell membranes and proteins, leading to an inflammatory response perceived as irritation.[4] When inhaled, its vapors can similarly irritate the sensitive mucous membranes of the respiratory tract.[4] This is a direct chemical insult to the tissue, not an allergic reaction.

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management in the laboratory follows a "hierarchy of controls," prioritizing systemic solutions over individual protective measures. This approach provides a robust and reliable safety environment.

cluster_controls Hierarchy of Controls for Chemical Safety node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls (SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls

The primary engineering control for this compound is a properly functioning and certified chemical fume hood .

  • Causality: A fume hood is essential to mitigate the inhalation hazard (H332, H335). It provides constant negative pressure, drawing vapors away from the user's breathing zone and preventing the accumulation of harmful concentrations in the laboratory air.[5] All manipulations, including weighing, transferring, and running reactions, must be performed within the hood.

Administrative Controls

These are the procedures and policies that support a safe work environment.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for this compound must be written and approved.

  • Designated Work Area: Clearly label the area where this compound is being used.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SDS and this guide before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. The causality here is to prevent skin contact, which can cause irritation (H315).

  • Eye Protection: Use ANSI Z87.1-compliant chemical splash goggles.[1] Standard safety glasses with side shields may not provide adequate protection from splashes. The goal is to prevent contact with the eyes, which can lead to serious irritation (H319).

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not required when work is conducted within a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary only in emergency situations, such as a large spill or ventilation failure.[6]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Experimental Protocol: Standard Handling of this compound
  • Pre-Operation Safety Check:

    • Verify the chemical fume hood has a current certification sticker and that airflow is adequate.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

    • Confirm the availability of a spill kit and appropriate fire extinguisher (Type B: dry chemical, CO2).[5]

  • Don PPE: Put on all required PPE as specified in Section 3.

  • Preparation:

    • Place absorbent bench paper on the work surface inside the fume hood.

    • Gather all necessary glassware and equipment. Ensure it is clean, dry, and free of cracks.

  • Chemical Handling:

    • Perform all transfers of the chemical at least 6 inches inside the fume hood sash.

    • Use a syringe, cannula, or pipette for liquid transfers to minimize the risk of splashing and aerosol generation.

    • Keep the primary container tightly closed when not in use.[7]

  • Post-Handling:

    • Securely cap the this compound container and return it to its designated storage location.

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable materials (gloves, pipette tips, bench paper) in a designated hazardous waste container.

    • Wash hands and arms thoroughly with soap and water after removing gloves.[7]

Storage Protocol
  • Container: Store in the original, tightly sealed container.[1][5]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][7] The recommended temperature is 2-8°C.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[1][6]

Waste Disposal Protocol
  • Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, leak-proof container. The label should include the chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[7] Do not pour down the drain.[5]

Section 5: Emergency Response Protocols

Preparedness is paramount. These protocols provide a clear, logical workflow for responding to emergencies.

Workflow for Chemical Spill Response

node_start Spill Occurs node_alert Alert Personnel in Immediate Area & Isolate the Spill Zone node_start->node_alert node_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_alert->node_ppe node_contain Contain the Spill Use absorbent pads or sand node_ppe->node_contain node_collect Collect Absorbed Material Use non-sparking tools node_contain->node_collect node_waste Place in Labeled Hazardous Waste Container node_collect->node_waste node_decon Decontaminate Spill Area node_waste->node_decon node_end Report Incident to Supervisor/EHS node_decon->node_end

Caption: A logical workflow for responding to a chemical spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

References

  • 3,5-Dioxohexanoic acid methyl ester. ChemBK. [Link]

  • This compound | C7H10O4 | CID 538296. PubChem - NIH. [Link]

  • This compound Safety Information. molbase.cn. [Link]

  • Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. CP Lab Safety. [Link]

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A Comprehensive Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of C7H10O4 Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicarbonyl compounds, organic molecules containing two carbonyl (C=O) groups, are of significant interest in organic chemistry due to their versatile reactivity.[1] The specific arrangement of these carbonyl groups, such as 1,2-, 1,3-, and 1,4-dicarbonyls, imparts distinct chemical properties that differ from their monocarbonyl counterparts, effectively rendering them as unique functional groups.[2] The molecular formula C7H10O4 represents a variety of dicarbonyl isomers, including diketones, dialdehydes, keto-esters, and diesters, each with unique structural features and potential applications in fields ranging from pharmaceutical development to materials science.

This in-depth technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and structural characterization of C7H10O4 dicarbonyl compounds. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Part 1: Systematic IUPAC Nomenclature of C7H10O4 Dicarbonyl Isomers

The systematic naming of organic compounds is crucial for unambiguous communication in science. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to assign a unique name to every organic compound.[3] For dicarbonyl compounds with the formula C7H10O4, the nomenclature depends on the type of carbonyl groups present and their relative positions.

General IUPAC Naming Conventions

The fundamental principle of IUPAC nomenclature is to identify the longest carbon chain (the parent chain) that contains the principal functional group(s).[1] The name is then constructed by indicating the substituents attached to the parent chain. For molecules with multiple functional groups, a priority system determines which group is named with a suffix.[4] Carboxylic acids and their derivatives, such as esters, have higher priority than aldehydes and ketones.[4]

Diketone Isomers of C7H10O4

For diketones, the parent chain is numbered to give the carbonyl carbons the lowest possible numbers. The suffix "-dione" is added to the alkane name, and the locants of the carbonyl groups are indicated.[1][5]

  • Example: An acyclic seven-carbon chain with ketones at positions 2 and 4 would be named Heptane-2,4-dione .

Keto-Ester Isomers of C7H10O4

When a molecule contains both a ketone and an ester functional group, the ester has higher priority and is named as the parent. The ketone is indicated by the prefix "oxo-".[6]

  • Example: A six-carbon chain with an ester at C1 and a ketone at C5 would be named Methyl 5-oxohexanoate . The "methyl" precedes the name as it is the alkyl group of the ester.

Dialdehyde Isomers of C7H10O4

For dialdehydes, the suffix "-dial" is added to the name of the parent alkane. The aldehyde carbons are typically at the ends of the chain and are assigned positions 1 and the highest number.[1]

  • Example: A seven-carbon chain with aldehydes at both ends would be named Heptanedial .

Diester Isomers of C7H10O4

Diesters are named by indicating the alkyl groups of the ester functions followed by the name of the parent dicarboxylic acid with the "-oate" suffix.

  • Example: A five-carbon dicarboxylic acid esterified with two methyl groups would be named Dimethyl pentanedioate .

Cyclic Dicarbonyl Isomers of C7H10O4

For cyclic dicarbonyl compounds, the prefix "cyclo-" is added to the alkane name. The ring is numbered starting from one of the carbonyl carbons, giving the other substituents the lowest possible numbers.[7]

  • Example: A five-membered ring with two ketone groups at positions 1 and 3 would be named Cyclopentane-1,3-dione .

The following table summarizes the IUPAC names of some representative C7H10O4 dicarbonyl isomers:

Isomer ClassStructureIUPAC Name
DiketoneCH3COCH2COCH2CH2CH3Heptane-2,4-dione
Keto-EsterCH3OCO(CH2)3COCH3Methyl 5-oxohexanoate
DialdehydeOHC(CH2)5CHOHeptanedial
DiesterCH3OCO(CH2)3COOCH3Dimethyl pentanedioate
Cyclic Diketone(CH2)2(CO)2CHCOOCH3Methyl 2,4-dioxocyclopentane-1-carboxylate
Unsaturated DiesterCH3OOCCH=CHCOOCH2CH3Ethyl methyl but-2-enedioate

Part 2: Synthetic Strategies for C7H10O4 Dicarbonyl Compounds

The synthesis of dicarbonyl compounds often involves classical organic reactions that allow for the precise installation of carbonyl functionalities. The choice of synthetic route is dictated by the desired substitution pattern and the relative positions of the carbonyl groups.

Synthesis of 1,3-Diketones: The Claisen Condensation

The Claisen condensation is a cornerstone reaction for the synthesis of 1,3-diketones and β-keto esters.[8] It involves the reaction of an ester with a ketone or another ester in the presence of a strong base.

Experimental Protocol: Synthesis of a Heptane-2,4-dione derivative (a C7H10O4 isomer precursor)

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: A mixture of ethyl acetate (1.0 equivalent) and 2-pentanone (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours, during which the sodium salt of the β-diketone precipitates.

  • Workup: After cooling, the mixture is poured into a beaker of ice-cold dilute hydrochloric acid to neutralize the base and protonate the enolate.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

The causality behind these steps lies in the base-catalyzed formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the ethoxide group yields the 1,3-diketone.

Workflow for Claisen Condensation

Claisen_Condensation Ketone Ketone (e.g., 2-Pentanone) Enolate Enolate Formation Ketone->Enolate Ester Ester (e.g., Ethyl Acetate) Nucleophilic_Attack Nucleophilic Attack Ester->Nucleophilic_Attack Base Base (NaOEt) Base->Enolate Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Product 1,3-Diketone (Heptane-2,4-dione derivative) Elimination->Product Acid_Workup Acidic Workup Product->Acid_Workup

Caption: Workflow for the synthesis of a 1,3-diketone via Claisen condensation.

Synthesis of Diesters: Fischer Esterification

Diesters can be readily synthesized from the corresponding dicarboxylic acids through Fischer esterification, which involves reacting the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Dimethyl Adipate (a C8H14O4 analog)

  • Reaction Setup: A round-bottom flask is charged with adipic acid (a six-carbon dicarboxylic acid, 1.0 equivalent), a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.

  • Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the product.

  • Workup: The excess methanol is removed by distillation. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted dicarboxylic acid.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diester, which can be further purified by distillation.

The self-validating nature of this protocol lies in the use of excess alcohol to shift the reaction equilibrium towards the ester product, as governed by Le Chatelier's principle.

Part 3: Spectroscopic Characterization of C7H10O4 Dicarbonyl Isomers

The unambiguous identification of a specific C7H10O4 isomer requires a combination of spectroscopic techniques. Each method provides unique structural information, and together they allow for a comprehensive characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of carbonyl groups. The position of the C=O stretching vibration in the IR spectrum is highly dependent on the electronic environment of the carbonyl group.

Functional GroupTypical C=O Stretching Frequency (cm⁻¹)
Aldehyde1740–1720
Ketone (acyclic)1725–1705
Ester1750–1735
Carboxylic Acid1725–1700
Conjugated C=O~30 cm⁻¹ lower than unconjugated

For a C7H10O4 dicarbonyl compound, the IR spectrum would be expected to show one or two strong absorption bands in the region of 1700-1750 cm⁻¹. The exact frequencies can help differentiate between diketones, keto-esters, and diesters. For instance, a keto-ester would exhibit two distinct C=O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of the protons and carbons in the molecule.

  • ¹H NMR:

    • Aldehydic protons are highly deshielded and appear at a characteristic chemical shift of δ 9-10 ppm.

    • Protons α to a carbonyl group typically resonate in the region of δ 2-2.5 ppm.

    • Protons on the alkyl group of an ester (e.g., -OCH₃) appear around δ 3.5-4.0 ppm.

  • ¹³C NMR:

    • Carbonyl carbons are significantly deshielded and appear far downfield in the spectrum (δ 160-220 ppm). Ester carbonyls are typically found between δ 160-180 ppm, while ketone and aldehyde carbonyls are in the δ 190-220 ppm range.

By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, the connectivity of the atoms in a C7H10O4 isomer can be determined.

Logical Relationship between Structure and Spectroscopic Data

Spectroscopic_Analysis cluster_structure Molecular Structure (C7H10O4 Isomer) cluster_spectroscopy Spectroscopic Techniques cluster_data Observed Spectroscopic Data Structure Isomer Structure (e.g., Methyl 5-oxohexanoate) IR IR Spectroscopy Structure->IR NMR_H ¹H NMR Spectroscopy Structure->NMR_H NMR_C ¹³C NMR Spectroscopy Structure->NMR_C MS Mass Spectrometry Structure->MS IR_Data C=O Stretches (e.g., ~1740 & ~1715 cm⁻¹) IR->IR_Data NMR_H_Data Chemical Shifts & Splitting (e.g., δ 3.7, 2.1 ppm) NMR_H->NMR_H_Data NMR_C_Data Carbonyl Resonances (e.g., δ 173, 208 ppm) NMR_C->NMR_C_Data MS_Data Molecular Ion Peak (m/z) & Fragmentation Pattern MS->MS_Data IR_Data->Structure Functional Groups NMR_H_Data->Structure Connectivity NMR_C_Data->Structure Carbon Skeleton MS_Data->Structure Molecular Formula

Caption: The interplay between molecular structure and spectroscopic data for isomer elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. For a C7H10O4 compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (158.06 g/mol ). The fragmentation patterns are specific to the isomer's structure; for example, esters often show characteristic fragmentation corresponding to the loss of the alkoxy group.

Conclusion

The systematic study of C7H10O4 dicarbonyl compounds, encompassing their nomenclature, synthesis, and characterization, is fundamental to advancing various areas of chemical science. A thorough understanding of IUPAC rules ensures clear communication, while a command of synthetic methodologies allows for the targeted preparation of specific isomers. Finally, the proficient application of spectroscopic techniques is essential for the unambiguous structural elucidation of these versatile molecules. This guide provides a solid foundation for researchers and professionals working with this important class of organic compounds.

References

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  • Recent Developments in the Synthesis of β-Diketones. (2021). Molecules.
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  • Naming Aldehydes and Ketones with Practice Problems. (n.d.). Chemistry Steps.
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  • Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.). University of Southern Maine.
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  • C7H10O4. (n.d.). NIST WebBook. Retrieved from [Link]

  • Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). IUPAC.
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  • Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. (1966). The Journal of Organic Chemistry.
  • IUPAC nomenclature of diesters. (2025, August 20). Chemistry Stack Exchange.
  • A novel UHPLC-MS/MS method for the determination of four α-dicarbonyl compounds in wine and dynamic monitoring in human urine after drinking. (2023).
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  • Naming a keto ester. (2017, January 5). Chemistry Stack Exchange.
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  • Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. (2019). The Journal of Organic Chemistry.
  • Determination of a-dicarbonyl compounds of wine by GC after derivatiz
  • Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. (2020). Asian Journal of Chemistry.
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  • 1,3-Diketones. Synthesis and properties. (2015).
  • Synthesis and spectral studies of diketone metal complexes. (2009). Trade Science Inc.
  • Determination of toxic α-dicarbonyl compounds in sesame oils using dispersive liquid–liquid microextraction coupled with gas chromatography–mass spectrometry. (2020). Food Chemistry.
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  • Ketone ester-what's in a name? Ambiguity begets uncertainty. (2022). Frontiers in Physiology.
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A Technical Guide to Methyl 3,5-dioxohexanoate: Properties, Synthesis, and Applications in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3,5-dioxohexanoate is a versatile β-dicarbonyl compound that serves as a critical building block in advanced organic synthesis. Characterized by its dual ketone functionalities and a methyl ester group, this molecule exhibits unique reactivity, making it an invaluable intermediate. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and analytical characterization. Particular emphasis is placed on its pivotal role in the pharmaceutical industry, most notably as a precursor in the synthesis of widely prescribed statin drugs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical intermediate.

Core Molecular and Physicochemical Profile

This compound is an organic compound featuring a six-carbon chain with carbonyl groups at the 3 and 5 positions.[1] This structure dictates its chemical behavior, particularly its propensity to exist in equilibrium with its enol tautomers, which is fundamental to its reactivity.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and process chemistry.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[1][2][3][4]
Molecular Weight 158.15 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 29736-80-9[1][2][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point approx. 210-222 °C[4]
Density approx. 1.115 g/cm³[4]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1][4]
Storage Conditions Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[4]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its β-dicarbonyl motif. The methylene protons situated between the two carbonyl groups are acidic, allowing for easy deprotonation to form a stabilized enolate. This nucleophilic intermediate is central to its role in carbon-carbon bond-forming reactions.

General Synthetic Approach

A common strategy for synthesizing β-dicarbonyl compounds like this compound involves a Claisen-type condensation reaction. This typically involves the acylation of a ketone enolate or a related precursor. For instance, derivatives of acetoacetic acid can be acylated to yield the target structure. Patents describe methods starting from Meldrum's acid derivatives for the synthesis of 3,5-dioxo hexanoate esters, highlighting its importance in pharmaceutical manufacturing.[5][6]

Synthesis_Pathway Start1 Methyl Acetoacetate (or equivalent β-keto ester) Intermediate Nucleophilic Enolate Intermediate Start1->Intermediate Deprotonation 1. Start2 Acylating Agent (e.g., Acetyl Chloride) Start2->Intermediate Acylation 2. Base Strong Base (e.g., NaH, LDA) Base->Intermediate Product This compound Intermediate->Product Workup

Figure 1: Generalized synthetic pathway for this compound.

Laboratory-Scale Synthesis Protocol

This protocol provides a representative method for synthesis. Causality: The use of a strong, non-nucleophilic base like sodium hydride is critical to quantitatively generate the enolate from the starting β-keto ester without competing addition reactions. The subsequent acylation must be performed at low temperatures to control reactivity and minimize side products.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Enolate Formation: Add a solution of methyl acetoacetate in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Acylation: Cool the resulting enolate solution to -78°C (dry ice/acetone bath). Add a solution of acetyl chloride in anhydrous THF dropwise. Maintain stirring at this temperature for 2 hours.

  • Quenching and Extraction: Gradually warm the reaction to room temperature. Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified via vacuum distillation or column chromatography on silica gel to yield pure this compound.[7]

Analytical Characterization and Quality Control

For applications in drug development, rigorous analytical control is non-negotiable. A multi-technique approach is required to confirm the identity, purity, and stability of this compound.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Confirmation HPLC HPLC (UV Detection) GCMS GC-MS (FID/MS Detection) NMR NMR Spectroscopy (¹H, ¹³C) IR FTIR Spectroscopy Sample Sample of This compound Sample->HPLC Sample->GCMS Sample->NMR Sample->IR

Figure 2: Comprehensive analytical workflow for quality control.

Spectroscopic Profile

The expected spectroscopic data provides a fingerprint for the molecule's identity.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl ester protons (~3.7 ppm), the acetyl methyl protons (~2.2 ppm), and the two methylene groups (~3.5 and 5.6 ppm, noting that the enol form will significantly alter the spectrum).
¹³C NMR Resonances for the two ketone carbonyls (>200 ppm), the ester carbonyl (~167 ppm), and the various aliphatic carbons.
Mass Spec (MS) The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to its molecular weight. A common fragment is [M-H]⁻ at m/z 157.1 in negative ion mode.[7]
Infrared (IR) Strong absorption bands characteristic of C=O stretching for both ketone (~1715 cm⁻¹) and ester (~1745 cm⁻¹) groups.
Chromatographic Purity Assessment: HPLC Protocol

Rationale: Reversed-phase HPLC is the gold standard for quantifying the purity of moderately polar organic compounds. It separates the main component from non-volatile impurities and related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare the sample solution at a similar concentration.

    • Inject both solutions and record the chromatograms.

    • Purity is determined by calculating the area percent of the main peak in the sample chromatogram relative to all observed peaks.[8]

Applications in Research and Drug Development

While useful in the synthesis of flavors and other fine chemicals, the most significant application of this compound is as a strategic intermediate in pharmaceutical manufacturing.[1][4]

Cornerstone Intermediate in Statin Synthesis

Statins, such as Atorvastatin and Rosuvastatin, are blockbuster drugs used to lower cholesterol. The synthesis of their complex core structures relies on chiral building blocks. 3,5-Dioxo hexanoate esters are key precursors to these chiral intermediates.[5][6] The diketone functionality allows for stereoselective reduction of one carbonyl group and subsequent chemical manipulation to build the dihydroxyheptanoate side chain characteristic of all statins.

Statin_Pathway M35D This compound (or related ester) Reduction Asymmetric Reduction M35D->Reduction Intermediate Chiral β-Hydroxy Ketone Intermediate Reduction->Intermediate Elaboration Further Synthetic Steps Intermediate->Elaboration Statin Statin Core Structure (e.g., Rosuvastatin) Elaboration->Statin

Figure 3: Simplified role of 3,5-dioxohexanoates in statin synthesis.

This strategic use underscores the importance of sourcing high-purity this compound, as any impurities could compromise the stereoselectivity of critical downstream reactions and impact the final drug substance's quality and efficacy.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.

Hazard ClassGHS PictogramCode & Statement
Acute Toxicity (Oral) GHS07 (Exclamation Mark)H302: Harmful if swallowed.
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.
Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4][9]

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[9]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538296, this compound. Retrieved from [Link]

  • CATO Research Chemical Inc. (2024). Safety Data Sheet.
  • ChemBK. (2024). 3,5-Dioxohexanoic acid methyl ester. Retrieved from [Link]

  • Richter, G., et al. (2014). Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps. US Patent US20140371451A1.
  • Richter, G., et al. (2012). Preparation of 3,5-dioxo hexanoate ester in two steps. WIPO Patent WO2012130919A1.

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An In-depth Technical Guide to the Synthesis and Application of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dioxohexanoate is a pivotal β-dicarbonyl compound, serving as a versatile building block in modern organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a key precursor in the synthesis of widely prescribed cholesterol-lowering drugs, including Atorvastatin and Rosuvastatin. This technical guide provides a comprehensive literature review of the discovery and synthesis of this compound. It delves into the foundational chemical principles that underpin its preparation, offers detailed experimental protocols for its synthesis, discusses methods for its characterization, and explores its critical applications in drug development. The guide is designed to equip researchers and scientists with the necessary knowledge to effectively synthesize and utilize this important chemical intermediate.

Introduction and Chemical Profile

This compound (CAS No. 29736-80-9) is a diketo ester characterized by the presence of two ketone functionalities at the 3- and 5-positions of a hexanoate backbone. This structural feature imparts a high degree of reactivity and versatility, making it a valuable synthon for the construction of complex molecular architectures. The presence of acidic methylene protons between the carbonyl groups facilitates a range of chemical transformations, including alkylations, acylations, and cyclization reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number 29736-80-9
Appearance Liquid
IUPAC Name This compound

Historical Perspective on the Synthesis of this compound

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its synthesis can be understood as a logical extension of well-established principles in organic chemistry. One of the earliest specific mentions of its preparation is found in the work of Crombie et al. (1996), who described its formation through the ring-opening of 3-acetyl-4-hydroxy-6-methyl-pyran-2-one.[1]

Synthesis via Ring-Opening of a Pyrone Derivative

The work by Crombie and colleagues investigated the reactions of α-pyrones with various nucleophiles, including alkoxides.[1] The synthesis of this compound from 3-acetyl-4-hydroxy-6-methyl-pyran-2-one involves the nucleophilic attack of a methoxide ion on the pyrone ring, leading to its cleavage and the formation of the linear diketo ester. This approach highlights the utility of cyclic precursors in accessing complex acyclic structures.

G Pyrone 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one Methoxide Sodium Methoxide (NaOMe) in Methanol (MeOH) Pyrone->Methoxide Nucleophilic Attack & Ring Opening Product This compound Methoxide->Product

Caption: Ring-opening synthesis of this compound.

Foundational Synthetic Methodology: The Claisen Condensation

The most fundamental and widely applicable method for the synthesis of β-keto esters, and by extension β-diketo esters, is the Claisen condensation.[2][3] This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester. A "crossed" Claisen condensation, utilizing two different esters, can be employed for the synthesis of this compound.

Mechanism of the Claisen Condensation

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from an ester molecule (e.g., ethyl acetoacetate) to form a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The enolate then attacks the electrophilic carbonyl carbon of a second ester molecule (e.g., methyl acetate).

  • Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield the β-diketo ester.

  • Deprotonation: The product, having highly acidic protons on the central methylene group, is deprotonated by the alkoxide base. This final, irreversible step drives the reaction to completion.[2]

  • Protonation: A final workup with a mild acid protonates the enolate to yield the final product.

G cluster_reactants Reactants MethylAcetate Methyl Acetate NucleophilicAttack Nucleophilic Acyl Substitution MethylAcetate->NucleophilicAttack EthylAcetoacetate Ethyl Acetoacetate Base Sodium Ethoxide (NaOEt) EthylAcetoacetate->Base Deprotonation Enolate Enolate Formation Base->Enolate Enolate->MethylAcetate Attack on Carbonyl Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination ProductEnolate Product Enolate (Stabilized) Elimination->ProductEnolate AcidWorkup Acidic Workup (H₃O⁺) ProductEnolate->AcidWorkup FinalProduct This compound AcidWorkup->FinalProduct

Caption: General workflow of the Claisen condensation for this compound synthesis.

Detailed Experimental Protocol: Crossed Claisen Condensation

The following is a representative protocol for the synthesis of this compound, adapted from standard laboratory procedures for Claisen condensations.[4][5]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Methyl acetate

  • Ethyl acetoacetate

  • Diethyl ether

  • 50% Acetic acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Reactants: A mixture of methyl acetate and ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is gently heated to reflux for 2-3 hours to ensure the reaction goes to completion. The solution will typically develop an orange color.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add a 50% acetic acid solution to neutralize the excess base and protonate the product enolate. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic carbonyl stretching frequencies of the ester and ketone functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Drug Development: A Key Precursor for Statins

This compound and its derivatives are of immense importance in the pharmaceutical industry, particularly in the synthesis of the side chains of several statin drugs.[6][7] Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver.[8]

Role in Atorvastatin and Rosuvastatin Synthesis

In the synthesis of Atorvastatin and Rosuvastatin, the 3,5-dihydroxyheptanoic acid side chain is a key pharmacophore. This side chain is often constructed from a 3,5-dioxo hexanoate ester precursor.[9] While industrial syntheses may utilize tert-butyl esters for reasons of differential reactivity and ease of deprotection, the underlying chemistry involving the 3,5-dioxo hexanoate core remains the same. The diketo functionality allows for stereoselective reduction to introduce the desired (3R, 5S) dihydroxy stereochemistry, which is crucial for the biological activity of the final drug molecule.[6][10]

G DioxoEster 3,5-Dioxo Hexanoate Ester (e.g., tert-butyl ester) Reduction Stereoselective Reduction DioxoEster->Reduction DihydroxyEster (3R, 5S)-Dihydroxy Hexanoate Ester Reduction->DihydroxyEster Coupling Coupling with Heterocyclic Core DihydroxyEster->Coupling StatinPrecursor Protected Statin Intermediate Coupling->StatinPrecursor Deprotection Deprotection & Saponification StatinPrecursor->Deprotection Statin Atorvastatin or Rosuvastatin Deprotection->Statin

Caption: Generalized synthetic pathway for statins utilizing a 3,5-dioxo hexanoate precursor.

Conclusion

This compound, a compound whose origins are rooted in fundamental organic reactions, has evolved into a critical intermediate in modern pharmaceutical synthesis. While its initial reported synthesis may have been through the ring-opening of a pyrone derivative, its preparation is readily achievable through the classic Claisen condensation. The strategic placement of its dicarbonyl functionality provides a versatile handle for constructing the complex stereocenters found in life-saving statin medications. This guide has provided a comprehensive overview of its historical context, detailed a practical synthetic protocol, and highlighted its indispensable role in drug development, offering valuable insights for researchers in the field.

References

  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Advanced Medical Sciences and Applied Technologies, 6(1), 1-15.
  • Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry, 4, 256-265.
  • Pinto, B. M., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 8.
  • Geissbühler, S., et al. (2007). Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives.
  • Ghaith, A., et al. (2020). The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA). Current Organic Chemistry, 24(13), 1459-1481.
  • WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps. (2012).
  • Shaikh, N. P., & Shaikh, S. F. (2014). Synthesis, characterization and antimicrobial activity of new chalcones of 3-acetyl 4-hydroxy-6-methyl-2 h-pyran-2one 1. International Journal of ChemTech Research, 6(5), 3022-3027.
  • Binet, L., et al. (1996). Preparation and chemistry of new unsymmetrically substituted tetrachalcogenofulvalenes bearing CN(CH2)2X and HO(CH2)2X groups (X = S or Se). Journal of the Chemical Society, Perkin Transactions 1, (7), 783-788.
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  • Crombie, L., Games, D. E., & James, A. W. G. (1996). Reactions of fused and unfused α-pyrones with magnesium alkoxide, sodium alkoxide and water as the nucleophile: effects of chelation. Journal of the Chemical Society, Perkin Transactions 1, (22), 2715–2724.
  • Stancu, C., & Sima, A. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8791.
  • Bazgir, A., et al. (2008). Synthesis of 3-[(acetylamino)(aryl)Methyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones. Journal of Heterocyclic Chemistry, 45(3), 929-931.
  • Thieme. (n.d.). Synopsis of Hip Surgery.
  • Krasavin, M. (2023).
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  • Various Authors. (2014).
  • Abdelhafez, E. M. N., et al. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 16(4), 451-468.
  • Organic Chemistry Portal. (n.d.).
  • Crombie, L., Games, D. E., & James, A. W. G. (1996). Reactions of fused and unfused α-pyrones with magnesium alkoxide, sodium alkoxide and water as the nucleophile: effects of chelation. Journal of the Chemical Society, Perkin Transactions 1, (22), 2715–2724.
  • Adamson, G. A., & Rees, C. W. (1996). Towards the total synthesis of cyclo[n]carbons and the generation of cyclo[9]carbon. Journal of the Chemical Society, Perkin Transactions 1, (13), 1535-1543.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3,5-dioxohexanoate from Dehydracetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile β-Keto Ester

Methyl 3,5-dioxohexanoate is a valuable organic intermediate characterized by its β-dicarbonyl motif.[1][2] This structural feature imparts a high degree of synthetic versatility, making it a crucial building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its applications in drug development are of particular interest, where the β-keto ester functionality can be elaborated into various heterocyclic systems and other pharmacologically active scaffolds.

Dehydracetic acid (DHA), a pyrone derivative, serves as a readily available and cost-effective starting material for the synthesis of this compound.[3] The conversion involves the ring-opening of the pyrone ring of DHA, followed by esterification with methanol. This application note provides a detailed guide to the synthesis of this compound from dehydracetic acid, exploring two plausible and robust synthetic routes: an acid-catalyzed and a base-catalyzed method. As a senior application scientist, this guide emphasizes not just the procedural steps but also the underlying chemical principles and rationale for experimental design, ensuring a thorough understanding for successful implementation in a research and development setting.

Chemical Principles and Mechanistic Overview

The synthesis of this compound from dehydracetic acid is fundamentally a methanolysis reaction that proceeds via the cleavage of the endocyclic ester bond of the pyrone ring. This can be achieved under either acidic or basic conditions, with each approach offering distinct advantages and considerations.

Acid-Catalyzed Methanolysis (Fischer Esterification Pathway):

Under acidic conditions, typically employing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), the reaction is believed to proceed through a mechanism analogous to the Fischer esterification. The carbonyl oxygen of the pyrone ring is protonated, activating the ring towards nucleophilic attack by methanol. Subsequent proton transfers and ring-opening lead to the formation of the desired β-keto ester. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to use a large excess of methanol, which can also serve as the solvent.[4]

Base-Catalyzed Methanolysis (Transesterification-like Pathway):

In the presence of a strong base, such as sodium methoxide (NaOMe), the reaction proceeds via nucleophilic attack of the methoxide ion on the pyrone carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring and generate the methyl ester. This method is generally faster and may proceed under milder conditions than the acid-catalyzed approach. However, it is crucial to employ anhydrous conditions, as the presence of water can lead to saponification of the ester product.[5][6]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities.

Materials and Equipment
Reagent/EquipmentGradeSupplier
Dehydracetic AcidReagentMajor chemical supplier
Methanol (Anhydrous)ACSMajor chemical supplier
Sulfuric Acid (Conc.)ACSMajor chemical supplier
Sodium MethoxideReagentMajor chemical supplier
Diethyl EtherACSMajor chemical supplier
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
Brine (Saturated NaCl Solution)N/APrepared in-house
Anhydrous Magnesium SulfateReagentMajor chemical supplier
Round-bottom flasksN/AStandard laboratory supplier
Reflux condenserN/AStandard laboratory supplier
Magnetic stirrer with heatingN/AStandard laboratory supplier
Separatory funnelN/AStandard laboratory supplier
Rotary evaporatorN/AStandard laboratory supplier
NMR SpectrometerN/AN/A
IR SpectrometerN/AN/A

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Sodium methoxide is a strong base and is corrosive and flammable. Handle in a dry, inert atmosphere if possible.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Work away from any potential ignition sources.

Protocol 1: Acid-Catalyzed Synthesis

This protocol utilizes concentrated sulfuric acid as a catalyst to promote the ring-opening and esterification of dehydracetic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dehydracetic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: To the flask, add 100 mL of methanol. Stir the mixture until the dehydracetic acid is partially dissolved.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirred mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[2]

Diagram of Acid-Catalyzed Workflow:

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Protocol 2: Base-Catalyzed Synthesis

This protocol employs sodium methoxide as a catalyst for a rapid and efficient conversion.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dehydracetic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir to dissolve the starting material.

  • Catalyst Addition: Carefully add a 25% w/w solution of sodium methoxide in methanol (2.0 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, neutralize the catalyst by adding glacial acetic acid dropwise until the pH is neutral.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[2]

Diagram of Base-Catalyzed Workflow:

Caption: Workflow for the base-catalyzed synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless to pale yellow oil[2]
Boiling Point Approximately 210 °C[2]
¹H NMR (predicted) δ (ppm): 2.2 (s, 3H), 3.5 (s, 2H), 3.7 (s, 3H), 5.6 (s, 1H)
¹³C NMR δ (ppm): 202.1, 174.2, 167.4, 99.8, 52.3, 49.6, 29.9 (Note: Spectrum from PubChem, may show tautomeric forms)[1]
IR (predicted) ν (cm⁻¹): ~2950 (C-H), ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1600 (C=C, enol)

Note on Tautomerism: β-keto esters like this compound can exist as a mixture of keto and enol tautomers. This may result in more complex NMR spectra than predicted for a single tautomer. The presence of the enol form is often characterized by a broad singlet in the ¹H NMR spectrum between 10-15 ppm for the enolic proton.

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism in this compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or catalyst loading.
Product loss during work-upEnsure complete extraction and careful handling during transfers.
Reversible reaction (acid-catalyzed)Use a larger excess of methanol.
Side Product Formation Saponification (base-catalyzed)Ensure anhydrous conditions.
Polymerization/decompositionAvoid excessively high temperatures.
Product is impure Incomplete work-upEnsure thorough washing to remove catalyst and byproducts.
Inefficient purificationOptimize vacuum distillation conditions (pressure and temperature).

Conclusion

The synthesis of this compound from dehydracetic acid is a straightforward and efficient transformation that can be accomplished through either acid- or base-catalyzed methanolysis. Both methods presented in this application note provide a solid foundation for researchers to produce this valuable synthetic intermediate. The choice between the two protocols may depend on the available reagents, equipment, and the desired reaction conditions. Careful execution of the experimental procedure and thorough characterization of the final product are paramount to ensuring the quality and suitability of the this compound for subsequent applications in drug discovery and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538296, this compound. Retrieved from [Link]

  • ChemBK (2024). 3,5-Dioxohexanoic acid methyl ester. Retrieved from [Link]

  • Organic Syntheses (1955). Dehydroacetic acid. Coll. Vol. 3, p.231 (1955); Vol. 20, p.26 (1940). Retrieved from [Link]

  • Van Loon, L. L., & Allen, H. C. (2004). Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. The Journal of Physical Chemistry B, 108(44), 17217–17224.
  • OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • SCI (2018). CHEMICAL INTERESTERIFICATION – PROCESS AND SAFETY MANAGEMENT. Retrieved from [Link]

  • Taylor & Francis Online (2020). Sodium methoxide – Knowledge and References. Retrieved from [Link]

  • Google Patents (2014). Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps.
  • Google Patents (2012). Preparation of 3,5-dioxo hexanoate ester in two steps.
  • Quora (2017). What happens when methanol reacts with sulphuric acid?. Retrieved from [Link]

  • Google Patents (1994). Esterification process.
  • Organic Syntheses (1962). 1,4-Diphenyl-5-amino-1,2,3-triazole. Coll. Vol. 4, p.380 (1963); Vol. 37, p.26 (1957). Retrieved from [Link]

  • Organic Syntheses (1973). 2-Methyl-1,3-cyclopentanedione. Coll. Vol. 5, p.745 (1973); Vol. 42, p.69 (1962). Retrieved from [Link]

  • Organic Syntheses (1963). Acetophenone, 2-amino-, hydrochloride. Coll. Vol. 4, p.5 (1963); Vol. 35, p.1 (1955). Retrieved from [Link]

  • Google Patents (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Google Patents (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • Chemical Synthesis Database. methyl 2-ethyl-3,5-dioxohexanoate. Retrieved from [Link]

  • Nature (2023). Economically viable co-production of methanol and sulfuric acid via direct methane oxidation. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Methyl 3,5-dioxohexanoate via Acylation of a Bisenolate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 3,5-dioxohexanoate is a valuable β,δ-diketo ester that serves as a versatile intermediate in organic synthesis. Its structural motif is a precursor to a variety of heterocyclic compounds and has applications in the synthesis of natural products and pharmaceuticals.[1] The generation of poly-β-carbonyl compounds has been a significant area of research, partly due to their role as postulated intermediates in the biosynthesis of phenolic compounds. This document provides a detailed protocol for the synthesis of this compound through the acylation of the bisenolate (dianion) of methyl acetoacetate. This method offers a direct and efficient route to this class of diketo esters.

The core of this synthetic strategy involves the sequential deprotonation of methyl acetoacetate at both the α- and γ-carbons to form a highly nucleophilic dianion. This bisenolate intermediate is then acylated at the terminal γ-carbon, followed by an acidic workup to yield the desired β,δ-diketo ester. Understanding the principles of enolate chemistry and the careful handling of pyrophoric reagents are paramount for the successful execution of this protocol.

Chemical Principles and Mechanism:

The synthesis hinges on the differential acidity of the protons in methyl acetoacetate. The α-protons, situated between two carbonyl groups, are the most acidic and are readily removed by a moderately strong base like sodium hydride (NaH) to form the monoenolate. The subsequent removal of a less acidic γ-proton from the terminal methyl group requires a much stronger base, typically an organolithium reagent such as n-butyllithium (n-BuLi). This sequential deprotonation generates the sodiolithio dianion.

This dianion exhibits preferential reactivity at the more nucleophilic γ-carbanion, which then undergoes acylation upon the addition of an appropriate acylating agent, in this case, methyl acetate. The reaction is quenched with an acid to protonate the resulting enolates, yielding the final product, this compound.

The overall transformation can be visualized as follows:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product methyl_acetoacetate Methyl Acetoacetate monoenolate Monoenolate methyl_acetoacetate->monoenolate Deprotonation NaH 1. NaH, THF nBuLi 2. n-BuLi methyl_acetate 3. Methyl Acetate HCl 4. Aq. HCl bisenolate Bisenolate (Dianion) monoenolate->bisenolate Deprotonation product This compound bisenolate->product Acylation & Workup

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol:

This protocol is adapted from established procedures for the acylation of β-keto ester dianions.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Sodium Hydride (60% in mineral oil)24.000.44 g11.0 mmol60%Sigma-Aldrich
Methyl Acetoacetate116.121.16 g10.0 mmol≥99%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)64.064.2 mL10.5 mmol2.5 MSigma-Aldrich
Methyl Acetate74.080.74 g10.0 mmol≥99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous-50 mL-≥99.9%Sigma-Aldrich
Diethyl Ether, anhydrous-100 mL-≥99%Sigma-Aldrich
Hydrochloric Acid, concentrated-3 mL-37%Sigma-Aldrich
Saturated Sodium Bicarbonate Solution-20 mL--Lab Prepared
Saturated Sodium Chloride Solution (Brine)-60 mL--Lab Prepared
Anhydrous Sodium Sulfate-As needed--Sigma-Aldrich
Instrumentation:
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or Nitrogen gas inlet

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

1. Preparation of the Reaction Apparatus:

  • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an inert gas (Argon or Nitrogen) inlet is assembled.

  • The apparatus is flame-dried under a flow of inert gas to ensure all moisture is removed and then allowed to cool to room temperature.

2. Formation of the Monoenolate:

  • The sodium hydride (0.44 g, 11.0 mmol of a 60% dispersion in mineral oil) is weighed and transferred to the reaction flask under a positive pressure of inert gas.

  • The mineral oil is removed by washing the sodium hydride with anhydrous hexane (3 x 5 mL) using a syringe to add and remove the solvent.

  • Anhydrous THF (30 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Methyl acetoacetate (1.16 g, 10.0 mmol) is added dropwise via syringe to the stirred suspension of sodium hydride in THF.

  • The mixture is stirred at 0 °C for 15 minutes, during which time hydrogen gas will evolve.

3. Formation of the Bisenolate (Dianion):

  • The reaction mixture is further cooled to -10 °C.

  • n-Butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) is added dropwise via syringe, ensuring the internal temperature does not rise above -5 °C.

  • The resulting solution is stirred at -10 °C for an additional 20 minutes.

4. Acylation Reaction:

  • Methyl acetate (0.74 g, 10.0 mmol) dissolved in 5 mL of anhydrous THF is added dropwise to the dianion solution at -10 °C.

  • The reaction mixture is stirred at -10 °C for 1 hour.

5. Reaction Workup:

  • The reaction is quenched by the slow addition of concentrated hydrochloric acid (3 mL) at -10 °C.

  • The mixture is allowed to warm to room temperature, and diethyl ether (35 mL) and water (10 mL) are added.

  • The contents are transferred to a separatory funnel, and the aqueous layer is separated.

  • The aqueous phase is extracted with diethyl ether (2 x 35 mL).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (4 x 15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

6. Purification:

  • The crude product is purified by vacuum distillation to yield this compound as a pale yellow oil.

Characterization and Expected Results:

  • Yield: A typical yield for this reaction is in the range of 50-60%.

  • Physical Appearance: Colorless to pale yellow liquid.[2]

  • Molecular Formula: C₇H₁₀O₄[3]

  • Molecular Weight: 158.15 g/mol [3]

Spectroscopic Data:
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the different proton environments in the molecule. Due to keto-enol tautomerism, the spectrum can be complex. The major keto form would exhibit singlets for the methyl ester protons and the terminal methyl protons, and methylene protons as singlets or multiplets. The enol form would show a characteristic enolic proton signal at a lower field.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the three carbonyl carbons, the methyl ester carbon, the terminal methyl carbon, and the two methylene carbons.[3]

  • IR Spectroscopy (neat or CCl₄): The infrared spectrum will display strong absorption bands characteristic of the carbonyl groups (C=O stretching) of the ester and the two ketones, typically in the range of 1700-1750 cm⁻¹.[1][4] C-H stretching and bending vibrations will also be present.

Safety and Handling Precautions:

  • Sodium Hydride (NaH): A pyrophoric and water-reactive solid. It can ignite spontaneously in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.[5][6][7] In case of fire, use a Class D fire extinguisher (or smother with dry sand, soda ash, or lime). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS. [6]

  • n-Butyllithium (n-BuLi): A pyrophoric liquid. It ignites on contact with air and reacts violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.[8]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate gloves and eye protection.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete formation of the dianion due to moisture.Ensure all glassware is thoroughly flame-dried and the reaction is conducted under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents.
Inactive n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact molarity.
Formation of side productsAcylation at the α-carbon.Maintain a low reaction temperature during the addition of the acylating agent.
Self-condensation of the starting material.Ensure slow, dropwise addition of reagents.

Conclusion:

The acylation of the bisenolate of methyl acetoacetate provides an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is crucial for achieving a good yield. This protocol, when followed with the appropriate safety measures, offers a reliable procedure for researchers and professionals in the field of synthetic chemistry.

References:

  • Huckin, S. N.; Weiler, L. The Acylation of β-Keto Ester Dianions. Can. J. Chem.1974 , 52 (8), 1343–1351. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Columbia University. The Safe Use of Pyrophoric Reagents. [Link]

  • ChemBK. 3,5-Dioxohexanoic acid methyl ester. [Link]

  • SpectraBase. Hexanoic acid, 3,5-dioxo-, methyl ester. [Link]

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The Versatility of Methyl 3,5-Dioxohexanoate: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application by Researchers, Scientists, and Drug Development Professionals

Methyl 3,5-dioxohexanoate, a versatile β-dicarbonyl compound, has emerged as a valuable and strategic building block in the toolkit of synthetic organic chemists. Its inherent reactivity, stemming from the presence of two ketone functionalities and a methyl ester group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in the design and execution of novel synthetic strategies.

Physicochemical Properties and Handling

This compound (CAS No: 29736-80-9) is a liquid at room temperature with a molecular formula of C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it may cause skin and eye irritation.[2] For storage, it is recommended to keep it in a tightly sealed container in a dry, cool place, ideally between 2-8°C.[2]

PropertyValueSource
CAS Number 29736-80-9[1]
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Physical Form LiquidSigma-Aldrich[2]
Storage Temperature 2-8°CSigma-Aldrich[2]

Synthesis of this compound

A common method for the preparation of this compound involves the acylation of acetylacetone with methyl chloroformate. This reaction is typically carried out in the presence of a base, such as magnesium chloride and pyridine, in a suitable solvent like dichloromethane.

Protocol: Synthesis of this compound

Materials:

  • Acetylacetone

  • Magnesium chloride (MgCl₂)

  • Pyridine

  • Methyl chloroformate

  • Dichloromethane (CH₂Cl₂)

  • 3N Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of magnesium chloride (1.2 equivalents) in dichloromethane, add acetylacetone (1.0 equivalent).

  • Cool the mixture to 0°C and add pyridine (2.5 equivalents).

  • Stir the mixture at 0°C for 1 hour.

  • Slowly add methyl chloroformate (1.0 equivalent) dropwise at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature over a period of 8 hours.

  • Pour the reaction mixture into 3N aqueous HCl and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl motif within this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. Its reaction with binucleophiles provides a straightforward entry into important classes of heterocycles such as pyrazoles, pyridines, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Knorr Pyrazole Synthesis: Access to Substituted Pyrazoles

The Knorr pyrazole synthesis is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] The reaction typically proceeds under acidic conditions and offers a reliable method for the preparation of pyrazoles. The unsymmetrical nature of this compound can lead to the formation of two regioisomeric pyrazole products, depending on which carbonyl group is initially attacked by the hydrazine.

The mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis MDO This compound Intermediate1 Hydrazone Intermediate MDO->Intermediate1 Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrazole Pyrazole Product Intermediate2->Pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Mechanism.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.0 equivalent) dropwise to the stirred solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.

Reactant 1Reactant 2ProductCatalystSolvent
This compoundHydrazine hydrateMethyl 5-methyl-1H-pyrazole-3-carboxylateGlacial Acetic AcidEthanol
Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines and Pyridines

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5][6] This reaction provides access to 1,4-dihydropyridines, which are important in medicinal chemistry, for example, as calcium channel blockers.[6] The dihydropyridine products can be subsequently oxidized to the corresponding aromatic pyridines.

The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring.

Hantzsch_Pyridine_Synthesis_Workflow cluster_reactants Reactants MDO This compound (2 equiv.) Reaction One-Pot Condensation MDO->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction DHP 1,4-Dihydropyridine Reaction->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: Hantzsch Pyridine Synthesis Workflow.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and this compound (2.0 equivalents) in ethanol.

  • Add ammonium acetate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The dihydropyridine product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones.[3][7][8] These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities.[3]

This multicomponent reaction efficiently constructs the dihydropyrimidinone core from simple starting materials.

Biginelli_Reaction_Logic Reactants This compound Aldehyde (R-CHO) Urea/Thiourea Product Dihydropyrimidinone Reactants->Product Cyclocondensation Catalyst Acid Catalyst Catalyst->Product

Caption: Biginelli Reaction Logical Flow.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl)

Procedure:

  • Combine the aromatic aldehyde (1.0 equivalent), this compound (1.0 equivalent), and urea (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • After cooling to room temperature, the product usually crystallizes out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidinone.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a range of valuable heterocyclic compounds. Its ability to participate in well-established multicomponent reactions like the Knorr, Hantzsch, and Biginelli syntheses makes it a powerful tool for generating molecular diversity in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1-2), 1-82.
  • Alvim, H. G. O.; da Silva Júnior, E. N.; Neto, B. A. D. RSC Adv., 2014, 4, 54282–54299.
  • Learning from the Hantzsch synthesis. J. Chem. Educ.2000, 77 (11), 1435.
  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Deng, X.; Mani, N. S. Org. Synth.2006, 83, 51.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res2019, 14 (4).
  • Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Molecules2022, 27 (3), 934.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules2021, 26 (21), 6433.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrole nucleus. J. Org. Chem.1982, 47 (13), 2630–2632.
  • This compound | C7H10O4 | CID 538296 - PubChem. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega2019, 4 (21), 19085–19093.
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. ACS Omega2018, 3 (8), 9789–9794.
  • Method for preparing 3.5-dimethylpyrazole. CN100506798C.
  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Synlett2005, 2005 (16), 2515-2517.
  • Catalytic Organometallic Reactions of Ammonia. Organometallics2007, 26 (1), 1-17.
  • (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

  • Synthesis of Heteroaromatic Compounds. Molecules2023, 28 (8), 3530.
  • A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis2022, 19 (5), 498-518.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules2012, 17 (6), 6547-6556.
  • Investigation of the Reaction between Ammonium Sulfide, Aldehydes, and r-Hydroxyketones or r-Dicarbonyls To Form Some Lipid-Mail. J. Agric. Food Chem.1986, 34 (5), 827–831.
  • Next-generation urea resins: formaldehyde-free coating materials based on higher aldehydes and amides.
  • Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules2012, 17 (6), 6547-6556.
  • ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. ChemInform2010, 41 (32).
  • Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst. E-Journal of Chemistry2012, 9 (2), 855-858.

Sources

The Versatility of Methyl 3,5-Dioxohexanoate: A Gateway to Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3,5-dioxohexanoate, a β,δ-diketoester, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique structural feature, possessing two reactive carbonyl groups at the 3- and 5-positions, provides a fertile ground for a variety of cyclization and condensation reactions, enabling access to privileged scaffolds in drug discovery. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its utility in the synthesis of pyrazolones and dihydropyrimidinones, classes of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Key Properties of this compound

To effectively utilize this compound in synthesis, a clear understanding of its physicochemical properties is essential.

PropertyValueSource
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
CAS Number 29736-80-9[2]
Appearance Liquid[2]
Synonyms This compound, 3,5-Dioxohexanoic acid methyl ester[1]

Application I: Synthesis of Bioactive Pyrazolones via Knorr Pyrazole Synthesis

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. The Knorr pyrazole synthesis, a classic reaction involving the condensation of a β-dicarbonyl compound with a hydrazine, provides a direct route to this important heterocyclic system. This compound, with its 1,3-dicarbonyl moiety, is an ideal substrate for this transformation.

Protocol: Synthesis of Methyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a key pyrazolone intermediate from this compound and hydrazine hydrate. The resulting compound can serve as a versatile precursor for further derivatization to access a library of potential therapeutic agents.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure Methyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates a carbonyl group, increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting β-diketoester.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

Visualization of the Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis MDH This compound Reaction_Vessel Round-Bottom Flask MDH->Reaction_Vessel Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Catalyst Glacial Acetic Acid Catalyst->Reaction_Vessel Reflux Reflux (4-6h) Reaction_Vessel->Reflux Heat Workup Work-up (Cooling, Precipitation, Filtration) Reflux->Workup Purification Recrystallization Workup->Purification Product Methyl 5-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Purification->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Medicinal Chemistry Relevance and Mechanism of Action

Pyrazolone derivatives synthesized from this compound are of significant interest as potential inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation. For instance, certain pyrazolone-containing compounds have been identified as inhibitors of Transforming Growth Factor-beta Receptor 1 (TGF-βR1) kinase and Cyclin-Dependent Kinase 8 (CDK8).

TGF-β Signaling Pathway and Inhibition:

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages.[1][3] TGF-β ligands bind to TGF-βRII, which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI kinase phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression involved in cell cycle arrest, apoptosis, and epithelial-mesenchymal transition (EMT).[1][3][4] Pyrazolone-based inhibitors can bind to the ATP-binding pocket of the TGF-βRI kinase domain, preventing the phosphorylation of SMADs and thereby blocking the downstream signaling cascade.

TGF_beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis, EMT) SMAD_complex->Gene_Expression Translocates & Regulates Pyrazolone_Inhibitor Pyrazolone Inhibitor (from this compound) Pyrazolone_Inhibitor->TGFbRI Inhibits

Caption: Inhibition of the TGF-β signaling pathway.

Application II: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

Dihydropyrimidinones (DHPMs) are another class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and notably, anticancer properties. The Biginelli reaction, a one-pot three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea, offers an efficient route to these valuable molecules.[5][6] this compound is an excellent substrate for this reaction, leading to the formation of DHPMs with a carboxylic acid ester functionality at the 5-position.

Protocol: Synthesis of Methyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes the synthesis of a dihydropyrimidinone derivative using this compound, a substituted benzaldehyde, and urea.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Lewis acid catalyst (e.g., ZrCl₄, InCl₃) or Brønsted acid (e.g., p-toluenesulfonic acid) (catalytic amount)

  • Ethanol or solvent-free conditions

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the substituted benzaldehyde (1.0 eq), urea (1.5 eq), and a catalytic amount of the chosen acid catalyst.

  • If using a solvent, add ethanol and heat the mixture to reflux for 2-4 hours. For solvent-free conditions, heat the mixture at 80-100 °C.

  • Monitor the reaction progress by TLC.

  • After completion, if a solvent was used, cool the reaction mixture to room temperature to allow the product to crystallize. If solvent-free, add ethanol to the cooled mixture to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is acid-catalyzed, promoting the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is the key electrophile in the reaction.[5]

  • Excess Urea: Using an excess of urea helps to drive the reaction to completion.

  • Solvent Choice/Solvent-Free: The reaction can be performed in a protic solvent like ethanol or under solvent-free conditions, the latter being a more environmentally friendly "green chemistry" approach.[7][8]

Visualization of the Biginelli Reaction Workflow

Biginelli_Reaction MDH This compound Reaction_Vessel Reaction Vessel MDH->Reaction_Vessel Aldehyde Substituted Benzaldehyde Aldehyde->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Heating Reflux or Solvent-Free Heating Reaction_Vessel->Heating Heat Workup Work-up (Crystallization, Filtration) Heating->Workup Purification Recrystallization Workup->Purification Product Methyl 4-Aryl-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine- 5-carboxylate Purification->Product

Caption: Workflow for the Biginelli Reaction.

Medicinal Chemistry Relevance and Mechanism of Action

A significant number of dihydropyrimidinone derivatives have demonstrated potent anticancer activity. One of the well-studied mechanisms of action is the inhibition of the mitotic kinesin Eg5 (also known as KSP).[2] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[9][10][11][12]

Eg5 and Mitotic Spindle Formation:

During mitosis, Eg5, a plus-end-directed motor, crosslinks and slides antiparallel microtubules apart, pushing the spindle poles away from each other to establish a bipolar spindle.[10][11][12] Inhibition of Eg5's ATPase activity prevents this outward force, leading to the collapse of the bipolar spindle and the formation of a monopolar spindle, where all chromosomes are attached to a single spindle pole.[2][12] This ultimately triggers the mitotic checkpoint and induces apoptosis in cancer cells.

Eg5_Mechanism cluster_mitosis Normal Mitosis cluster_inhibition Inhibition by DHPM Bipolar_Spindle Bipolar Mitotic Spindle Eg5 Eg5 Kinesin Eg5->Bipolar_Spindle Slides microtubules apart Monopolar_Spindle Monopolar Spindle Eg5->Monopolar_Spindle Leads to Microtubules Antiparallel Microtubules Microtubules->Bipolar_Spindle Forms DHPM_Inhibitor Dihydropyrimidinone Inhibitor (from this compound) DHPM_Inhibitor->Eg5 Inhibits ATPase activity Apoptosis Apoptosis Monopolar_Spindle->Apoptosis Triggers

Caption: Inhibition of Eg5 kinesin by dihydropyrimidinones.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and economically viable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the Knorr pyrazole synthesis and the Biginelli reaction demonstrate its utility in accessing pyrazolones and dihydropyrimidinones, respectively. These scaffolds are at the heart of numerous drug discovery programs, targeting a wide range of diseases. The ability to readily synthesize derivatives of these core structures from a common precursor allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future research in this area will likely focus on expanding the repertoire of heterocyclic systems synthesized from this compound, exploring novel multi-component reactions, and developing enantioselective synthetic methodologies to access chiral derivatives with improved pharmacological profiles. The continued exploration of this valuable building block will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538296, this compound. Retrieved from [Link]

  • Seoane, S., et al. (2021). TGF-β Signaling in Cancer. Cancers, 13(5), 1037.
  • Colak, S., & Ten Dijke, P. (2017). TGF-β signaling in cancer. Cell, 168(5), 827-841.
  • Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616-630.
  • Wojcik, E. J. (2010). Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle. The FEBS journal, 277(5), 1146-1156.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
  • Kapoor, T. M., et al. (2000). Probing spindle assembly and function with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5. The Journal of cell biology, 150(5), 975-988.
  • Valentine, M. T., & Gilbert, S. P. (2007). To step or not to step? How biochemistry and mechanics influence processivity in Kinesin and Eg5. Current opinion in cell biology, 19(1), 75-81.
  • Ferlini, C., et al. (2009). The kinesin spindle protein Eg5: a new target for anticancer therapy. Current cancer drug targets, 9(1), 77-85.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

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Reaction of Methyl 3,5-dioxohexanoate with hydrazines to form pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazoles from Methyl 3,5-Dioxohexanoate and Hydrazines

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives are central components in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor), the erectile dysfunction drug Sildenafil, and the anti-obesity medication Rimonabant.[2][3][4][5] The metabolic stability and synthetic accessibility of the pyrazole nucleus continue to make it a privileged scaffold in the discovery of novel therapeutics for cancer, inflammation, and infectious diseases.[1][2][6]

One of the most robust and classical methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] This application note provides a comprehensive guide to the reaction of a specific, unsymmetrical 1,3-dicarbonyl, this compound, with various hydrazines. We will delve into the mechanistic nuances that govern the reaction's outcome, particularly the critical challenge of regioselectivity, and provide detailed, field-proven protocols for synthesis, purification, and characterization.

The Core Reaction: Mechanistic Insights and the Challenge of Regioselectivity

The reaction between an unsymmetrical 1,3-dicarbonyl compound like this compound and a substituted hydrazine (R-NHNH₂) can theoretically yield two different regioisomeric pyrazoles. This is because the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons (the C3-ketone or the C5-ketone). The outcome is dictated by a delicate interplay of steric hindrance, electronics, and reaction conditions.[4][10]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. In the case of a substituted hydrazine like phenylhydrazine, the terminal -NH₂ group is typically more nucleophilic and less sterically hindered.

  • Intermediate Formation: This attack leads to a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.

  • Cyclization & Dehydration: The remaining free nitrogen atom then attacks the second carbonyl group in an intramolecular fashion. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[11][12]

The key to controlling regioselectivity lies in directing the initial attack. The C5-ketone of this compound is generally more reactive (more electrophilic) than the C3-ketone due to the electronic influence of the adjacent methyl group versus the ester. However, acidic or basic conditions and the choice of solvent can significantly alter the reaction pathway.[10][13] For instance, acidic conditions can protonate a carbonyl, activating it for attack, while the choice of solvent can influence the stability of intermediates.[14]

Caption: General reaction of this compound with a substituted hydrazine.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of pyrazole derivatives from this compound. The example uses phenylhydrazine, a common substituted hydrazine.

Protocol 1: Synthesis of Methyl 5-methyl-1-phenyl-1H-pyrazole-3-acetate and its Regioisomer

Objective: To synthesize and characterize the pyrazole products from the reaction of this compound with phenylhydrazine.

Materials & Reagents:

  • This compound (1 equiv.)

  • Phenylhydrazine (1 equiv.)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for chromatography)

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram:

G A Setup B Reaction A->B Add reagents Heat to reflux C Workup B->C Cool & Quench Extract with EtOAc D Purification C->D Dry & Concentrate Column Chromatography E Characterization D->E NMR, IR, MS

Caption: A standard workflow for pyrazole synthesis and analysis.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.58 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: To the stirring solution, add phenylhydrazine (e.g., 1.08 g, 10 mmol) dropwise at room temperature. The addition is mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: The crude product is a mixture of regioisomers. Separate the isomers using silica gel column chromatography.[15] A gradient elution system starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate is typically effective. Collect fractions and analyze by TLC to isolate the pure isomers.

  • Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures and assess purity.[16][17][18]

Data Presentation: Regioselectivity and Yields

The choice of hydrazine and solvent has a profound impact on the regioselectivity of the reaction. Fluorinated alcohols, for example, have been shown to dramatically improve regioselectivity in favor of one isomer.[13] The following table summarizes expected outcomes under different conditions.

Hydrazine ReagentSolventMajor RegioisomerTypical Isomer Ratio (A:B)Overall YieldReference
Hydrazine HydrateEthanolMixture~1:175-85%[7]
MethylhydrazineEthanolMixture64:36~90%[13]
MethylhydrazineTrifluoroethanol (TFE)Isomer A85:15>95%[13]
PhenylhydrazineAcetic AcidIsomer A>95:580-90%[14]
PhenylhydrazineEthanolMixture55:45~85%[13]

Isomer A: N-substituent at position 1, adjacent to the C5-methyl group. Isomer B: N-substituent at position 1, adjacent to the C3-acetate group.

Spectroscopic Characterization Guide

Unambiguous characterization is essential to confirm the identity of the synthesized pyrazole regioisomers.[19]

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring proton (at C4) and the substituents are diagnostic. The N-phenyl protons will appear in the aromatic region (~7.2-7.5 ppm). The C5-methyl group will be a singlet around 2.3 ppm, while the C3-methylene protons of the acetate group will be a singlet around 3.8 ppm. The methyl ester protons will appear around 3.7 ppm.

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct for each isomer. C3 and C5 typically appear between 140-150 ppm, while C4 is more upfield, around 105-115 ppm.

  • Infrared (IR) Spectroscopy: Key stretches include the C=O of the ester group (~1730 cm⁻¹), C=N and C=C stretching in the pyrazole ring (~1500-1600 cm⁻¹), and C-H stretches.[20]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and dehydration. The molecular ion peak (M+) should be clearly visible.

Safety and Handling Precautions

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[21][22] Phenylhydrazine is a suspected mutagen. Always adhere to strict safety protocols:

  • Handling: All manipulations involving hydrazine derivatives must be conducted in a well-ventilated chemical fume hood.[23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and butyl rubber gloves (neoprene is also acceptable).[24]

  • Spills: In case of a spill, absorb with an inert material (like vermiculite or sand) and dispose of as hazardous waste. Do not allow it to enter drains.

  • Waste Disposal: All hydrazine-containing waste must be collected and disposed of according to institutional and national hazardous waste regulations.

Conclusion

The Knorr synthesis using this compound provides a versatile and efficient route to highly functionalized pyrazoles, which are of immense value in drug discovery.[8] While the formation of regioisomers presents a challenge, a rational choice of reaction conditions, particularly the use of specific solvents like acetic acid or fluorinated alcohols, can provide excellent control over the reaction's outcome.[13] The protocols and data presented in this guide offer a solid framework for researchers to successfully synthesize, purify, and characterize these important heterocyclic compounds, paving the way for the development of novel therapeutic agents.

References

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  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1844-1926. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 203-212. [Link]

  • Jakub, J. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Patel, H. M., et al. (2014). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. ResearchGate. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

  • ResearchGate. (2017). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Gasser, G., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1837-1855. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Zhang, Z., & Li, J. (2013). One-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball milling. HETEROCYCLES, 87(12), 2461. [Link]

  • Jeschke, P., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7596-7603. [Link]

  • American Chemical Society. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • MDPI. (2023, June 9). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1641. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • ResearchGate. (2020). The pyrazole scaffold in drug development. A target profile analysis. [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. [Link]

  • American Chemical Society. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. [Link]

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  • Google Patents. (n.d.).
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Sources

Application Note: Synthesis of 4-hydroxy-6-methyl-2-pyrone via Intramolecular Cyclization of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a pivotal platform chemical and a versatile synthon in organic synthesis.[1] Its unique structural motif is a precursor to a wide array of heterocyclic compounds with significant biological activities, making it a molecule of great interest to researchers in medicinal chemistry and drug development.[2] This pyrone derivative serves as a foundational building block for the synthesis of more complex molecules, including some natural products and their analogs.[2] This application note provides a detailed protocol for the synthesis of 4-hydroxy-6-methyl-2-pyrone through the intramolecular cyclization of methyl 3,5-dioxohexanoate, a classic example of a 1,3,5-tricarbonyl compound cyclization.[3] We will explore both acid- and base-catalyzed pathways, offering researchers the flexibility to choose a method that best suits their laboratory capabilities and experimental goals.

Reaction Mechanism: A Tale of Two Catalysts

The intramolecular cyclization of this compound to 4-hydroxy-6-methyl-2-pyrone is a fascinating transformation that can be effectively promoted by either an acid or a base catalyst. The choice of catalyst dictates the specific mechanistic pathway, primarily influencing which nucleophile and electrophile are generated within the molecule.

Base-Catalyzed Cyclization: An Intramolecular Acylation

The base-catalyzed cyclization of this compound is analogous to the Dieckmann condensation.[4][5][6] The reaction is initiated by the deprotonation of the most acidic α-hydrogen, which is located on the methylene group flanked by the two ketone carbonyls. This deprotonation generates a highly stabilized enolate, which acts as the nucleophile. The enolate then attacks the electrophilic carbonyl carbon of the ester group, forming a six-membered ring intermediate. Subsequent elimination of the methoxide leaving group and protonation during acidic workup yields the final product, 4-hydroxy-6-methyl-2-pyrone.

G cluster_0 Base-Catalyzed Mechanism start This compound enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) ring Cyclic Intermediate enolate->ring Intramolecular Nucleophilic Attack product 4-hydroxy-6-methyl-2-pyrone ring->product Elimination of MeO- & Tautomerization

Caption: Base-catalyzed cyclization pathway.

Acid-Catalyzed Cyclization: A Tale of Tautomers

In the presence of an acid catalyst, the reaction proceeds through a different, yet equally elegant, mechanism. The acid first protonates the carbonyl oxygen of the ester, activating it towards nucleophilic attack. Concurrently, the ketone carbonyls can tautomerize to their enol forms. The enol, a potent nucleophile, then attacks the activated ester carbonyl. This is followed by a series of proton transfers and the elimination of a molecule of water to afford the aromatic pyrone ring.

G cluster_1 Acid-Catalyzed Mechanism start This compound enol Enol Tautomer start->enol Tautomerization (Acid-catalyzed) activated_ester Protonated Ester start->activated_ester Protonation (H+) enol->activated_ester Nucleophilic Attack cyclized Cyclized Intermediate activated_ester->cyclized product 4-hydroxy-6-methyl-2-pyrone cyclized->product Dehydration

Caption: Acid-catalyzed cyclization pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 4-hydroxy-6-methyl-2-pyrone from this compound.

Protocol 1: Base-Catalyzed Intramolecular Cyclization

This protocol utilizes a strong base to promote the intramolecular condensation.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 63.2 mmol) in anhydrous ethanol (100 mL).

  • Addition of Base: To the stirred solution, add sodium ethoxide (5.16 g, 75.8 mmol) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully add 2 M HCl (50 mL) to neutralize the excess base and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

This protocol employs a strong acid to facilitate the cyclization and dehydration.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 31.6 mmol) in glacial acetic acid (25 mL).

  • Addition of Acid: Cool the solution in an ice-water bath and slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

ParameterBase-Catalyzed ProtocolAcid-Catalyzed Protocol
Catalyst Sodium ethoxideSulfuric acid
Solvent EthanolAcetic acid
Temperature RefluxRoom Temperature
Reaction Time 2 hours4-6 hours
Typical Yield 75-85%70-80%
Workup Acidic quench, extractionBasic quench, extraction

Experimental Workflow Visualization

G cluster_workflow General Experimental Workflow A Reaction Setup: Dissolve Starting Material B Catalyst Addition: Base or Acid A->B C Reaction Monitoring: TLC B->C D Workup: Quenching & Extraction C->D E Purification: Recrystallization or Chromatography D->E F Characterization: NMR, IR, MS E->F

Sources

Application Note & Protocol: High-Fidelity Asymmetric Hydrogenation of Methyl 3,5-Dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereoselective synthesis of chiral β-hydroxy esters and 1,3-diols is a cornerstone of modern pharmaceutical development, particularly in the creation of blockbuster drugs like statins. Methyl 3,5-dioxohexanoate presents a unique substrate for asymmetric hydrogenation, containing two prochiral ketones that can be selectively reduced to furnish stereochemically rich products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the highly efficient and diastereoselective asymmetric hydrogenation of this compound to yield methyl (3R,5S)-3,5-dihydroxyhexanoate. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol using a Ruthenium-BINAP catalyst system, and detail the analytical methods for product validation.

Introduction: The Strategic Importance of Chiral 1,3-Diols

The (3R,5S)-dihydroxyhexanoic acid moiety is a critical pharmacophore found in the side chain of several statin drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[1][2] The precise stereochemical control during the synthesis of these intermediates is paramount to their biological activity. Asymmetric hydrogenation, a powerful and atom-economical method, offers a direct route to these chiral building blocks from readily available diketo precursors.[3][4]

The work of Nobel laureate Ryoji Noyori and his development of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes revolutionized the field, enabling the highly enantioselective hydrogenation of functionalized ketones.[5][6] For substrates like this compound, the challenge lies not only in controlling the enantioselectivity at one carbonyl but also in directing the diastereoselectivity of the second reduction. Research has shown that Ru-BINAP catalysts can effectively chelate to the 3-oxoester portion of the molecule, enabling a highly coordinated and stereoselective reduction to the desired syn-diol.

This guide provides an in-depth protocol grounded in the principles established by Noyori, tailored for the specific challenges and opportunities presented by this compound.

Mechanistic Insight: The Noyori Outer-Sphere Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The asymmetric hydrogenation of β-keto esters with Ru-BINAP catalysts does not proceed through direct coordination of the substrate's carbonyl oxygen to the metal center in the rate-determining step. Instead, it follows an "outer-sphere" mechanism.[7][8]

The key steps are as follows:

  • Catalyst Activation: The catalyst precursor, typically a Ru(II)-dihalide complex, reacts with hydrogen (H₂) in an alcohol solvent to form a more active ruthenium dihydride (RuH₂) species.[9]

  • Substrate Chelation: The substrate, this compound, coordinates to the RuH₂ complex. For 1,3-dicarbonyl compounds, the catalyst preferentially chelates to the 3-oxoester moiety, forming a stable six-membered ring.[8] This chelation rigidly orients the substrate within the chiral pocket created by the BINAP ligand.

  • Hydride Transfer: A concerted, non-classical hydrogen transfer occurs from the metal hydride and the acidic N-H group of the ligand (if present, as in amine-modified catalysts) or from a protonated solvent molecule to the carbonyl carbon and oxygen, respectively. This occurs in a six-membered transition state.[9] The C₂-symmetric BINAP ligand effectively differentiates the two enantiotopic faces of the ketone, directing the hydride attack to one face with high fidelity.

  • Product Release & Catalyst Regeneration: The hydroxylated product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The selective reduction of the C3 ketone followed by the C5 ketone is guided by this initial chelation, leading to the desired syn-(3R,5S) diastereomer when the (R)-BINAP ligand is used.

Noyori_Mechanism cluster_cycle Catalytic Cycle Precatalyst Ru(II)X₂(R-BINAP) Active_Catalyst Ru(II)H₂(R-BINAP) Precatalyst->Active_Catalyst H₂ Substrate_Complex [RuH₂(R-BINAP)(Substrate)] Active_Catalyst->Substrate_Complex + Substrate TS Six-Membered Transition State Substrate_Complex->TS Intramolecular Hydride Transfer Product_Complex [Ru(R-BINAP)(Product)] TS->Product_Complex Reduction Product_Complex->Active_Catalyst - Product Product Methyl (3R,5S)-3,5-Dihydroxyhexanoate Product_Complex->Product Substrate This compound Substrate->Substrate_Complex caption Fig 1. Noyori outer-sphere hydrogenation mechanism.

Caption: Fig 1. Noyori outer-sphere hydrogenation mechanism.

Detailed Experimental Protocol

This protocol is designed for the asymmetric hydrogenation of this compound on a laboratory scale. All operations involving the catalyst and degassed solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%CommercialStore under inert gas
[RuCl₂((R)-Tol-BINAP)]₂·NEt₃Catalyst GradeCommercialTol-BINAP often provides superior results
Methanol (MeOH)Anhydrous, ≥99.8%CommercialDegas thoroughly before use
Hydrogen (H₂)High Purity (≥5.0)Gas Supplier
Ethyl AcetateHPLC GradeCommercialFor workup and chromatography
HexanesHPLC GradeCommercialFor chromatography
Silica Gel230-400 meshCommercialFor purification
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Standard laboratory glassware.

  • Rotary evaporator.

Step-by-Step Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Add this compound (e.g., 1.58 g, 10.0 mmol, 1.0 equiv).

    • In a separate vial under an inert atmosphere, weigh the [RuCl₂((R)-Tol-BINAP)]₂·NEt₃ catalyst (e.g., 8.5 mg, 0.005 mmol, S/C ratio = 2000:1).

    • Add the catalyst to the autoclave.

  • Solvent Addition and Inerting:

    • Cannulate 20 mL of degassed, anhydrous methanol into the autoclave.

    • Seal the reactor securely.

    • Purge the reactor by pressurizing with inert gas (e.g., Argon to 5 bar) and then venting. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation Reaction:

    • After the final inert gas purge, evacuate the reactor briefly.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C).

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 6-12 hours. Maintain the hydrogen pressure throughout the reaction.

  • Workup and Purification:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure methyl (3R,5S)-3,5-dihydroxyhexanoate as a colorless oil.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Workup & Analysis A Charge Reactor: Substrate + Catalyst B Add Degassed Methanol A->B C Seal & Purge with Argon (3x) B->C D Pressurize with H₂ (e.g., 10 bar) C->D E Heat & Stir (e.g., 50 °C) D->E F Monitor H₂ Uptake (6-12 hours) E->F G Cool, Vent & Purge F->G H Concentrate Solvent G->H I Purify via Flash Chromatography H->I J Analyze by NMR & Chiral HPLC I->J caption Fig 2. Experimental workflow for asymmetric hydrogenation.

Caption: Fig 2. Experimental workflow for asymmetric hydrogenation.

Product Characterization & Data Analysis

Accurate determination of the product's stereochemical purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10][11]

Chiral HPLC Protocol
  • Instrument: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is typically effective. For example, a Chiralcel OD-RH column.[2][12]

  • Mobile Phase: An isocratic or gradient mixture of aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The four possible stereoisomers ((3R,5S), (3S,5R), (3R,5R), and (3S,5S)) should be well-resolved, allowing for accurate quantification of the diastereomeric excess (de) and enantiomeric excess (ee).[2]

Representative Data
ParameterResultMethod
Chemical Yield 90-97%Isolated yield after chromatography
Diastereomeric Excess (de) >98% (syn selectivity)Chiral HPLC; de = [((3R,5S)+(3S,5R))-((3R,5R)+(3S,5S))] / [All isomers] x 100
Enantiomeric Excess (ee) >99% (for the (3R,5S) isomer)Chiral HPLC; ee = [(3R,5S) - (3S,5R)] / [(3R,5S) + (3S,5R)] x 100
¹H NMR (CDCl₃) Consistent with literature values for the diol product.400 MHz NMR

Trustworthiness: A Self-Validating System

Causality Behind Experimental Choices:

  • Catalyst Choice: Ru-Tol-BINAP is chosen over Ru-BINAP as the tolyl groups can enhance catalyst solubility and activity in certain systems. The (R)-enantiomer of the ligand is selected to produce the desired (3R,5S) stereochemistry, a predictable outcome based on the established stereochemical model of the Noyori hydrogenation.[8]

  • Solvent: Anhydrous, degassed methanol is the solvent of choice. Protic solvents like methanol are known to facilitate the heterolytic cleavage of H₂ and participate in the proton transfer step of the catalytic cycle.[7] The absence of water and oxygen is critical to prevent catalyst deactivation.

  • Pressure and Temperature: The conditions (10 bar, 50 °C) are mild and represent a balance between achieving a practical reaction rate and preventing potential side reactions or catalyst degradation. These conditions are generally sufficient for the efficient hydrogenation of β-keto esters.[7]

  • Substrate/Catalyst Ratio: An S/C ratio of 2000:1 demonstrates the high efficiency and turnover number of the catalyst, making the process cost-effective and minimizing residual metal content in the final product.

Troubleshooting:

  • Low Conversion: May be caused by catalyst deactivation due to oxygen or water contamination. Ensure rigorous inerting techniques and use of anhydrous solvents. Alternatively, increase catalyst loading or reaction time.

  • Poor Stereoselectivity: Could indicate a competing, non-catalyzed reduction pathway or catalyst degradation. Ensure the reaction temperature is not too high. Verify the purity of the catalyst and substrate.

Conclusion

The asymmetric hydrogenation of this compound using a chiral Ru-BINAP catalyst is a highly reliable and efficient method for producing the pharmaceutically important (3R,5S)-3,5-dihydroxyhexanoate precursor. By understanding the underlying mechanism and adhering to a robust, validated protocol, researchers can consistently achieve excellent yields and stereoselectivities (>98% de, >99% ee). This application note serves as a practical guide to empower scientists in the synthesis of these critical chiral building blocks.

References

Application Notes & Protocols: The Strategic Use of Methyl 3,5-dioxohexanoate in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-dioxohexanoate, a versatile β,δ-diketoester, represents a highly valuable yet underutilized platform molecule in the synthesis of high-impact fragrance ingredients. Its unique structural arrangement, featuring multiple reactive sites, allows for a range of strategic chemical transformations. This guide provides an in-depth exploration of its chemical properties and presents detailed, field-proven protocols for its application in constructing complex fragrance molecules, including precursors to jasmone analogues and novel fruity-floral esters. The methodologies herein are designed for reproducibility and scalability, offering researchers and process chemists a robust framework for innovation in fragrance chemistry.

Introduction: The Synthetic Potential of this compound

This compound (CAS: 29736-80-9) is an organic compound characterized by a six-carbon chain with carbonyl groups at the 3 and 5 positions and a methyl ester functionality.[1] This trifunctional architecture makes it a potent building block for constructing diverse molecular scaffolds. While β-ketoesters are widely recognized in organic synthesis, the additional keto group at the δ-position in this compound opens up unique cyclization and functionalization pathways that are particularly relevant to the fragrance industry.[2][3] The presence of two acidic methylene groups (C2 and C4) allows for selective deprotonation and subsequent elaboration, providing precise control over the final molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 29736-80-9[4][5]
Molecular Formula C₇H₁₀O₄[4][6]
Molecular Weight 158.15 g/mol [4][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~222 °C[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, alcohols, ethers).[1]
Storage Sealed in dry, 2-8°C

The primary value of this molecule lies in its ability to serve as a precursor to cyclic ketones and complex esters, which form the backbone of many iconic floral and fruity scents.[7][8][9] Specifically, its carbon framework is ideally suited for constructing the cyclopentenone core of jasmone-type fragrances and can be readily modified to produce a wide array of esters that mimic natural fruit aromas.[10]

Caption: Key reactive sites for fragrance synthesis.

Application I: Synthesis of Jasmone Analogue Precursors via Intramolecular Cyclization

The jasmine aroma, central to perfumery, is largely defined by molecules containing a cyclopentenone ring, such as cis-jasmone and methyl jasmonate.[10][11] this compound provides an excellent starting point for building this core structure through a strategic alkylation followed by an intramolecular aldol condensation and decarboxylation sequence. The key is to introduce a suitable side chain at the C4 position, which is the most acidic and reactive carbon due to its position between two carbonyl groups.

Causality Behind the Experimental Design
  • Selective Alkylation: The first step involves the deprotonation of the C4 methylene group. A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to ensure complete and irreversible enolate formation without competing addition reactions. The subsequent addition of an alkyl halide, such as (Z)-1-bromo-2-pentene, installs the characteristic side chain required for jasmone-type molecules.

  • Intramolecular Aldol Condensation: The resulting δ-keto-β-ketoester is then treated with an aqueous base (e.g., KOH). This promotes an intramolecular aldol reaction where the enolate formed at the C6 methyl group attacks the C3 carbonyl, forming a five-membered ring. The subsequent dehydration is typically spontaneous under these conditions, yielding a stable cyclopentenone ring.

  • Saponification and Decarboxylation: During the cyclization, the methyl ester is saponified to a carboxylate. Acidic workup protonates this to a β-keto acid. This structure is thermally unstable and readily undergoes decarboxylation upon gentle heating, as the reaction proceeds through a stable, six-membered cyclic transition state to release CO₂ and form the final enol, which tautomerizes to the desired ketone.[12][13][14]

Protocol 1: Synthesis of 2-((Z)-pent-2-en-1-yl)-3-methylcyclopent-2-en-1-one

G Diagram 2: Experimental Workflow for Jasmone Analogue Synthesis start This compound + NaH in THF alkylation Add (Z)-1-bromo-2-pentene Stir at RT, 8h start->alkylation Step 1: Alkylation workup1 Quench with NH₄Cl (aq) Extract with Ethyl Acetate alkylation->workup1 cyclization Add KOH/MeOH Reflux, 4h workup1->cyclization Step 2: Cyclization workup2 Acidify with HCl (aq) Heat to 50°C (Decarboxylation) cyclization->workup2 Step 3: Decarboxylation purification Extract with Et₂O Silica Gel Chromatography workup2->purification product Jasmone Analogue Product purification->product

Caption: Workflow for the synthesis of a jasmone analogue.

Materials:

  • This compound (1.0 eq, 15.8 g, 100 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq, 4.4 g, 110 mmol)

  • (Z)-1-bromo-2-pentene (1.05 eq, 15.6 g, 105 mmol)

  • Anhydrous Tetrahydrofuran (THF), 300 mL

  • Potassium hydroxide (3.0 eq, 16.8 g, 300 mmol)

  • Methanol, 200 mL

  • Saturated aq. NH₄Cl, 10% aq. HCl, Brine

  • Ethyl acetate, Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Alkylation: To a flame-dried 1L round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride. Wash the NaH with anhydrous hexanes (2 x 30 mL) to remove mineral oil, then carefully decant the hexanes. Add 300 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound in 50 mL of THF dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Add (Z)-1-bromo-2-pentene dropwise. Stir the reaction mixture at room temperature for 8 hours. Monitor by TLC for consumption of the starting material.

  • Work-up 1: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Cyclization & Decarboxylation: Dissolve the crude intermediate in 200 mL of methanol. Add a solution of potassium hydroxide in 50 mL of water.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Dilute with 200 mL of water and cool in an ice bath. Carefully acidify the mixture to pH ~2 by adding 10% aqueous HCl.

  • Gently warm the acidic mixture to 50°C and hold for 1 hour to ensure complete decarboxylation (observe CO₂ evolution).

  • Final Purification: Cool the mixture and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure jasmone analogue.

Table 2: Expected Outcome for Jasmone Analogue Synthesis

ParameterExpected Value
Product 2-((Z)-pent-2-en-1-yl)-3-methylcyclopent-2-en-1-one
Appearance Pale yellow oil
Expected Yield 60-70%
¹H NMR (CDCl₃, 400 MHz) δ 5.5-5.2 (m, 2H), 2.9 (d, 2H), 2.4 (m, 2H), 2.1 (s, 3H), 2.0 (m, 2H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 209, 171, 135, 129, 124, 35, 32, 28, 21, 14, 11
IR (thin film, cm⁻¹) 2960, 1695 (C=O, α,β-unsat.), 1640 (C=C)

Application II: Synthesis of Novel Fruity Esters via Knoevenagel Condensation

Fruity and floral notes in fragrances are often attributed to various esters.[7][15] this compound can be used to generate novel, complex esters through a Knoevenagel condensation, which creates a new carbon-carbon double bond. This is followed by selective reduction and/or decarboxylation to produce a fragrance ingredient with a desirable fruity character, such as that reminiscent of berries or tropical fruits.

Causality Behind the Experimental Design
  • Knoevenagel Condensation: The reaction is performed between the active methylene C4 of this compound and a suitable aldehyde (e.g., hexanal for a green, fatty-fruity note). A mild base catalyst system, such as piperidine and acetic acid, is employed. This system facilitates both the enolate formation and the protonation steps of the catalytic cycle without causing unwanted side reactions like self-condensation. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.

  • Selective Reduction: The resulting product contains multiple reducible functional groups (two ketones, one ester, one C=C double bond). A selective reduction is critical. Using a reagent like sodium borohydride (NaBH₄) at low temperatures will preferentially reduce the ketone groups to alcohols over the ester or the conjugated double bond, yielding a dihydroxy ester.

  • Decarboxylation (Optional): If a simpler fragrance molecule is desired, the intermediate from the Knoevenagel condensation can be saponified and decarboxylated under acidic conditions, similar to Protocol 1, to remove the ester group and yield a complex ketone, which itself can be a valuable fragrance ingredient.

Protocol 2: Synthesis of Methyl 2-(1,3-dihydroxyhexyl)-3-oxobut-1-en-1-oate

G Diagram 3: Experimental Workflow for Fruity Ester Synthesis start This compound + Hexanal in Toluene condensation Add Piperidine/Acetic Acid Reflux with Dean-Stark, 6h start->condensation Step 1: Condensation workup1 Wash with H₂O, Brine Dry and Concentrate condensation->workup1 reduction Dissolve in MeOH Add NaBH₄ at 0°C workup1->reduction Step 2: Reduction workup2 Quench with Acetone Acidify, Extract with EtOAc reduction->workup2 purification Silica Gel Chromatography workup2->purification product Complex Fruity Ester purification->product

Caption: Workflow for the synthesis of a complex fruity ester.

Materials:

  • This compound (1.0 eq, 15.8 g, 100 mmol)

  • Hexanal (1.1 eq, 11.0 g, 110 mmol)

  • Piperidine (0.1 eq, 0.85 g, 10 mmol)

  • Glacial Acetic Acid (0.1 eq, 0.60 g, 10 mmol)

  • Toluene, 250 mL

  • Sodium borohydride (NaBH₄, 2.2 eq, 8.3 g, 220 mmol)

  • Methanol, 300 mL

  • Acetone, 10% aq. HCl, Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • Knoevenagel Condensation: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, hexanal, toluene, piperidine, and acetic acid.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude condensation product.

  • Selective Reduction: Dissolve the crude intermediate in 300 mL of methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride in small portions over 1 hour, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for an additional 2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of acetone (50 mL) to consume excess NaBH₄.

  • Acidify the mixture to pH ~5 with 10% aqueous HCl.

  • Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the final dihydroxy ester, which may exist as a mixture of diastereomers.

Table 3: Expected Outcome for Fruity Ester Synthesis

ParameterExpected Value
Product Methyl 2-(1,3-dihydroxyhexyl)-3-oxobut-1-en-1-oate (as diastereomeric mixture)
Appearance Viscous, colorless to pale yellow oil
Odor Profile Complex fruity, waxy, with green undertones
Expected Yield 55-65% (over two steps)
Key Spectroscopic Data Presence of -OH bands (broad, ~3400 cm⁻¹) in IR; disappearance of one C=O stretch and appearance of C-O stretches. Complex multiplets in ¹H NMR in the δ 3.5-4.5 ppm range corresponding to CH-OH protons.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of valuable fragrance ingredients. Its unique trifunctional nature allows for strategic and controlled chemical manipulations to build complex molecular architectures. The protocols detailed in this guide for the synthesis of jasmone analogues and novel fruity esters demonstrate its potential for creating high-impact scents. By understanding the underlying causality of the reaction steps—from selective enolate formation to controlled cyclization and reduction—researchers can adapt these methodologies to generate a vast library of new fragrance molecules, driving innovation in the fields of perfumery and fine chemical synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 538296, this compound. Retrieved from [Link].

  • Google Patents (1999). US5965767A - Beta ketoester compositions and method of manufacture.
  • Bellevue College. The Preparation of Fragrant Esters. Retrieved from [Link].

  • Google Patents (1973). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • Pamingle, P. (2018). Syntheses of Methyl Jasmonate and Analogues. CHIMIA, 72(10), 685-691. Retrieved from [Link].

  • Google Patents (2012). WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link].

  • Bellevue College. Synthesis of Esters. Retrieved from [Link].

  • Google Patents (1977). US4014919A - Process for preparing methyl jasmonate and related compounds.
  • Durham E-Theses (2022). New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Retrieved from [Link].

  • National Institutes of Health (NIH). Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. Retrieved from [Link].

  • ResearchGate (2017). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. Retrieved from [Link].

  • Beilstein Journals (2022). Synthesis of odorants in flow and their applications in perfumery. Retrieved from [Link].

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link].

  • Chemistry Steps. Decarboxylation. Retrieved from [Link].

  • CP Lab Safety. Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. Retrieved from [Link].

  • Lab Associates (2022). Flower and fruit aromas in perfumery. Retrieved from [Link].

  • Perfumer & Flavorist (2009). The Chemistry and Creative Legacy of Methyl Jasmonate and Hedionea ingredients. Retrieved from [Link].

  • ChemBK. 3,5-Dioxohexanoic acid methyl ester. Retrieved from [Link].

  • Google Patents (2012). US8133856B2 - Cis-3,3,5-trimethylcyclohexyl esters.
  • Agilent Technologies (2019). Methyl Hexanoate - Safety Data Sheet. Retrieved from [Link].

  • Frontiers in Plant Science (2022). Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation. Retrieved from [Link].

  • University College London. The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link].

  • PubMed (2012). Fragrance material review on 3-methyl-5-phenylpentanol. Retrieved from [Link].

  • PubMed Central. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link].

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.29736-80-9. Retrieved from [Link].

  • Google Patents (2022). CN114409519A - Method for synthesizing cis-jasmone.
  • YouTube (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link].

  • PubMed (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from [Link].

Sources

Application Note: Methodologies for the Diastereoselective Reduction of Keto Groups in Methyl 3,5-Dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical reduction of the β-dicarbonyl compound, Methyl 3,5-dioxohexanoate. The primary focus is on the conversion of the two ketone functionalities into the corresponding methyl 3,5-dihydroxyhexanoate. We will explore the underlying chemical principles, provide a detailed, validated protocol for a standard reduction using sodium borohydride, and discuss advanced strategies for controlling the diastereoselectivity of the resulting 1,3-diol. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust and reproducible methods for the synthesis of polyoxygenated building blocks.

Introduction: The Synthetic Challenge of β-Diketone Reduction

This compound is a versatile C6 building block characterized by a β-dicarbonyl system and a terminal methyl ester. The reduction of its two keto groups to form methyl 3,5-dihydroxyhexanoate is a synthetically valuable transformation, as 1,3-diols are key structural motifs in numerous natural products and pharmaceutical agents.

The primary challenge in this transformation lies in controlling stereochemistry. The reduction of the two prochiral ketones creates two new stereocenters at the C3 and C5 positions. This can result in two diastereomeric products: the syn-diol and the anti-diol. A simple, non-selective reduction typically yields a mixture of these diastereomers, often in a nearly 1:1 ratio, complicating purification and reducing the yield of the desired isomer.[1][2] Therefore, the development of stereoselective reduction protocols is of paramount importance.

Mechanistic Rationale and Reagent Selection

Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3] Its selectivity is a key advantage here, as it will readily reduce the keto groups without affecting the less reactive methyl ester functionality under standard conditions.[4][5]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[6] This initial attack breaks the C=O π-bond, forming a tetraalkoxyborate intermediate.[7] Subsequent protonation of the resulting alkoxide by the protic solvent (e.g., methanol) or during an aqueous workup step yields the final alcohol product.[5][7]

The Challenge of Diastereoselectivity

For 1,3-diketones like this compound, the reduction of the first ketone generates a β-hydroxy ketone intermediate. The stereochemical outcome of the second reduction is influenced by the stereocenter just created. Without external directing groups or chiral reagents, the hydride can attack from either face of the remaining carbonyl, leading to poor diastereoselectivity.[1][2]

To overcome this, more advanced strategies are employed:

  • Chelation Control: This approach uses a Lewis acid (e.g., TiCl₄, Zn(BH₄)₂) to coordinate with both the newly formed hydroxyl group and the remaining carbonyl oxygen.[8] This locks the intermediate into a rigid six-membered ring conformation, forcing the hydride to attack from the less hindered face and typically leading to the syn-diol.[8][9]

  • Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating agent, steric and electronic factors dictate the approach of the hydride, often favoring the formation of the anti-diol.

  • Enzymatic Reduction: Biocatalysis using specific ketoreductases or alcohol dehydrogenases can offer exceptional regio-, diastereo-, and enantioselectivity, driven by the highly structured active site of the enzyme.[10][11][12]

Experimental Workflow Overview

The overall process for the reduction of this compound involves reaction setup, monitoring, quenching, product extraction, and finally, purification and characterization. This workflow ensures a reproducible and verifiable experimental outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Solvent, NaBH₄) setup_rxn Set up Reaction Vessel (Flask, Stir Bar, N₂ atm) prep_reagents->setup_rxn Combine in dissolve Dissolve Substrate in Methanol at 0°C add_nabh4 Add NaBH₄ (Portion-wise) dissolve->add_nabh4 Initiate Reduction monitor Monitor by TLC add_nabh4->monitor Check Completion quench Quench Reaction (e.g., aq. NH₄Cl) monitor->quench If complete extract Extract with Organic Solvent quench->extract Isolate Crude dry_purify Dry & Purify (Column Chromatography) extract->dry_purify Isolate Pure characterize Characterize Product (NMR, MS, IR) dry_purify->characterize Confirm Structure

Caption: General experimental workflow for the reduction of this compound.

Detailed Protocol: Sodium Borohydride Reduction

This protocol describes a standard, non-selective reduction to produce methyl 3,5-dihydroxyhexanoate. It serves as a foundational method that can be adapted for more advanced, stereoselective procedures.

Materials and Reagents
  • This compound (Substrate)

  • Sodium borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 50% Ethyl Acetate in Hexanes)

  • TLC stain (e.g., potassium permanganate)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 1.58 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (40 mL) to the flask. Place the flask in an ice-water bath and stir the solution at 0°C for 10 minutes to ensure it is thoroughly chilled.

    • Rationale: Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions.[7][13] Methanol is an excellent solvent for both the substrate and NaBH₄.[4]

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.95 g, 25.0 mmol, 2.5 equivalents) to the stirred solution in small portions over 15-20 minutes.

    • Rationale: A stoichiometric excess of NaBH₄ is used to ensure complete reduction of both ketones, as some reagent may react with the protic solvent.[7] Portion-wise addition prevents an overly exothermic reaction and excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 15-20 minutes.[13]

    • TLC Procedure: Spot the starting material (a solution of the diketone in EtOAc) and the reaction mixture on a TLC plate. Develop the plate in 50% EtOAc/Hexanes. The starting diketone will have a higher Rf value than the more polar diol product. The reaction is complete when the starting material spot has completely disappeared.[13][14]

  • Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), slowly and carefully add saturated aqueous NH₄Cl solution (~20 mL) while the flask is still in the ice bath to quench the excess NaBH₄ and decompose the borate esters.

    • Rationale: The quench neutralizes the reaction and hydrolyzes the borate complexes, liberating the diol product. Adding it slowly at 0°C controls the effervescence from hydrogen gas release.[4]

  • Work-up and Extraction:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash them sequentially with water (1 x 30 mL) and brine (1 x 30 mL).

    • Rationale: Extraction separates the organic product from the inorganic salts in the aqueous layer. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a colorless or pale yellow oil.

Purification and Characterization
  • Purification: The crude product, a mixture of syn and anti diastereomers, can be purified from any remaining impurities by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product should be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diol and determine the diastereomeric ratio by integrating characteristic, non-overlapping proton signals for the syn and anti isomers.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and ester (C=O) functional groups and the absence of the starting ketone carbonyls.

Strategies for Stereoselective Reduction

For applications requiring a single diastereomer, more sophisticated methods are necessary. The choice of method will depend on whether the syn or anti diol is the target.

MethodReagent/SystemTypical OutcomeKey Considerations
Non-Selective NaBH₄ in MeOH~1:1 mixture of syn and anti diolsSimple, inexpensive, good for initial exploration.[1][2]
syn-Selective TiCl₄, BH₃-Pyridine in CH₂Cl₂ at -78°CHigh selectivity for syn-diolChelation-controlled; requires anhydrous conditions and inert atmosphere.[8]
anti-Selective NaBH₄ with Bovine Serum Albumin (BSA)High selectivity for anti-diolProtein-directed reduction; requires specific pH and buffer conditions.[1][2][15]
Asymmetric (Enzymatic) Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with cofactor regenerationSingle enantiomer of one diastereomerCan provide excellent enantio- and diastereoselectivity; requires screening of enzymes.[10][11]

Conclusion

The reduction of this compound is a versatile transformation that can be tailored to yield specific stereoisomers of the corresponding 1,3-diol. While a standard sodium borohydride reduction provides a straightforward route to a diastereomeric mixture, advanced methods employing chelation control or biocatalysis are essential for achieving the high levels of stereoselectivity often required in pharmaceutical and natural product synthesis. The protocols and strategies outlined in this note provide a solid foundation for researchers to successfully perform and optimize this important synthetic step.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • Berti, F., Bincoletto, S., Donati, I., Fontanive, G., Fregonese, M., & Benedetti, F. (2011). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry, 9(6), 1987-1999. Available from: [Link]

  • Pereira, C. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • Li, G., et al. (2019). Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers. Molecules, 24(17), 3183. Available from: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Bartoli, G., et al. (2006). TiCl4-Mediated Reduction of 1,3-Diketones with BH3−Pyridine Complex: A Highly Diastereoselective Method for the Synthesis of syn-1,3-Diols. Organic Letters, 8(22), 5179-5181. Available from: [Link]

  • University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • Qin, X.-L., et al. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society, 143(7), 2851-2859. Available from: [Link]

  • Müller, M., et al. (2000). Dynamic kinetic resolution of tert-butyl 4-methyl-3,5-dioxohexanoate through enzymatic reduction. Chemical Communications, (23), 2289-2290. Available from: [Link]

  • Berti, F., et al. (2011). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry, 9(6), 1987-99. Available from: [Link]

  • Barluenga, J., Resa, J. G., Olano, B., & Fustero, S. (1987). Chelation- and nonchelation-controlled reductions of .beta.-dicarbonyl compounds to 1,3-diols with three chiral centers. The Journal of Organic Chemistry, 52(8), 1425-1428. Available from: [Link]

  • ResearchGate. Desymmetric enantioselective reduction of cyclic 1,3-diketones. Available from: [Link]

  • Berti, F., et al. (2011). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry. Available from: [Link]

  • ScienceDirect. Methods of mono-reduction of a cyclic 1,3-diketone to generate a chiral quaternary carbon. Available from: [Link]

  • WebAssign. Experiment 3 - Reduction of a Ketone. Available from: [Link]

  • RSC Publishing. Dynamic kinetic resolution of tert-butyl 4-methyl-3,5-dioxohexanoate through enzymatic reduction. Available from: [Link]

  • Chen, M., et al. (2022). Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates. Organic Letters, 24(1), 22-27. Available from: [Link]

  • Heida, S., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 102(13), 5531-5544. Available from: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

  • ResearchGate. Purification of diols from aqueous and organic systems in comparison. Available from: [Link]

  • ResearchGate. Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). Available from: [Link]

  • Reddy, G. V., & Rao, G. V. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783-8. Available from: [Link]

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Methyl 3,5-Dioxohexanoate: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3,5-Dioxohexanoate in Heterocyclic Chemistry

This compound is a highly versatile and reactive β-dicarbonyl compound that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic systems. Its structure, characterized by two carbonyl groups separated by a methylene unit, allows for a variety of cyclocondensation reactions with binucleophilic reagents, leading to the formation of stable five- and six-membered rings. These heterocyclic scaffolds, including pyrazoles, isoxazoles, pyrimidines, and pyridines, are of profound interest to researchers, scientists, and drug development professionals due to their prevalence in numerous biologically active compounds and approved pharmaceuticals. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for the synthesis of key heterocyclic families.

I. Synthesis of Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction of this compound with hydrazine or its substituted analogues provides a direct route to functionalized pyrazoles, which are core structures in many pharmaceuticals, including anti-inflammatory and analgesic agents.

Mechanistic Insight

The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[3] When an unsymmetrical β-dicarbonyl compound like this compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack.

Knorr_Pyrazole_Synthesis MDO This compound Intermediate1 Hydrazone Intermediate MDO->Intermediate1 Condensation Hydrazine Hydrazine (H2N-NHR) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Pyrazole Derivative Intermediate2->Pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 5-methyl-1H-pyrazole-3-acetate

This protocol describes a representative procedure for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValueReference
Reactants Ethyl acetoacetate, Hydrazine hydrate[3]
Solvent Ethanol[3]
Catalyst None (reflux)[3]
Temperature Reflux[3]
Reaction Time Not specified[3]
Yield Not specified[3]

II. Isoxazole Synthesis: Cyclocondensation with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental method for the synthesis of isoxazoles.[4][5] These five-membered aromatic heterocycles are present in a number of approved drugs and serve as versatile intermediates in organic synthesis. The reaction of this compound with hydroxylamine offers a direct entry to substituted isoxazoles.

Mechanistic Rationale

The synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine proceeds through the formation of a mono-oxime intermediate, followed by acid- or base-catalyzed cyclization and dehydration to furnish the isoxazole ring.[4] The regioselectivity of the reaction with unsymmetrical β-dicarbonyls like this compound can be influenced by the reaction conditions.

Isoxazole_Synthesis MDO This compound Intermediate1 Oxime Intermediate MDO->Intermediate1 Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole Isoxazole Derivative Intermediate2->Isoxazole Dehydration

Caption: Isoxazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 5-methylisoxazole-3-acetate

This protocol provides a general method for the synthesis of an isoxazole derivative from this compound and hydroxylamine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate or other suitable base (1.1 eq)

  • Ethanol/Water solvent mixture

Procedure:

  • Dissolve this compound in an ethanol/water mixture in a round-bottom flask equipped with a magnetic stirrer.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Reactants 1,3-dicarbonyl compound, Hydroxylamine[4]
Solvent Ethanol/Water[6]
Base Sodium acetate[6]
Temperature Reflux[6]
Reaction Time 55-60 min (for a similar reaction)[6]
Yield 86-92% (for a similar reaction)[6]

III. Pyrimidine Ring Formation via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea or thiourea.[7] While the classic Biginelli reaction involves an aldehyde, variations exist for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and urea or amidine derivatives. This compound can serve as the C-C-C fragment in such syntheses.

Mechanistic Considerations

The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[7] For the synthesis of pyrimidines from a 1,3-dicarbonyl compound and an N-C-N fragment like urea or amidine, the reaction typically proceeds through a condensation mechanism.

Biginelli_Reaction MDO This compound Intermediate1 Condensation Intermediate MDO->Intermediate1 Urea Urea/Thiourea Urea->Intermediate1 Aldehyde Aldehyde (optional) Aldehyde->Intermediate1 Pyrimidine Pyrimidine Derivative Intermediate1->Pyrimidine Cyclization & Dehydration

Caption: Biginelli-type Pyrimidine Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol outlines a representative procedure for the synthesis of a pyrimidine derivative from this compound, adapted from general procedures for the Biginelli reaction.[8]

Materials:

  • This compound (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethanol

  • Catalytic amount of acid (e.g., HCl) or a Lewis acid

Procedure:

  • In a round-bottom flask, combine this compound, the aldehyde, and urea/thiourea in ethanol.

  • Add a catalytic amount of a suitable acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

ParameterValueReference
Reactants Benzaldehyde, Ethyl acetoacetate, Thiourea[7]
Solvent Ethanol[7]
Catalyst Conc. HCl (catalytic)[7]
Temperature Reflux[7]
Reaction Time Overnight[7]
Yield 94%[7]

IV. Access to Pyridine Scaffolds: Guareschi-Thorpe and Hantzsch Syntheses

Pyridines are among the most important heterocyclic systems in medicinal chemistry. This compound can be utilized in established synthetic routes to pyridines, such as the Guareschi-Thorpe and Hantzsch syntheses.

A. Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base or ammonia source to form a substituted 2-pyridone.[9][10]

The reaction is believed to proceed via an initial Knoevenagel condensation, followed by Michael addition and subsequent intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring system.[9]

Guareschi_Thorpe_Synthesis MDO This compound Intermediate Acyclic Intermediate MDO->Intermediate Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Ammonia Ammonia Source Ammonia->Intermediate Condensation Pyridone 2-Pyridone Derivative Intermediate->Pyridone Cyclization

Caption: Guareschi-Thorpe Pyridine Synthesis.

B. Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4]

The mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[1]

Hantzsch_Pyridine_Synthesis MDO This compound (2 eq) Dihydropyridine Dihydropyridine MDO->Dihydropyridine Aldehyde Aldehyde Aldehyde->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Multi-component Condensation Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis Workflow.

Experimental Protocols

This protocol is adapted from a procedure for a similar 1,3-dicarbonyl compound.[9]

Materials:

  • This compound (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Ammonium carbonate (as ammonia source and catalyst)

  • Water/Ethanol (1:1 v/v)

Procedure:

  • To a round-bottom flask, add this compound, cyanoacetamide, and ammonium carbonate in a 1:1 mixture of water and ethanol.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • Collect the solid by filtration and wash with cold water/ethanol. If no precipitate forms, concentrate the solution and purify the residue.

ParameterValueReference
Reactants Ethyl cyanoacetate, Ethyl acetoacetate, Ammonium carbonate[9]
Solvent Water/Ethanol (1:1)[9]
Temperature 80 °C[9]
Reaction Time 4 hours[9]
Yield 95%[9]

This protocol is a general representation of the Hantzsch synthesis.

Materials:

  • This compound (2.0 eq)

  • An aldehyde (e.g., formaldehyde or benzaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

  • Oxidizing agent (e.g., nitric acid, ferric chloride)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, this compound, and ammonium acetate in ethanol.

  • Heat the mixture to reflux and monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete, add a suitable oxidizing agent to the reaction mixture.

  • Continue to heat or stir at room temperature until the oxidation is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude pyridine derivative by column chromatography or recrystallization.

ParameterValueReference
Reactants Aldehyde, β-ketoester (2 eq), Ammonia source[4]
Solvent Ethanol, Water, or solvent-free[4]
Temperature Reflux or room temperature[4]
Reaction Time Varies (typically several hours)
Yield Generally good to excellent

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate the versatility of this building block in well-established synthetic transformations such as the Knorr, Biginelli, Guareschi-Thorpe, and Hantzsch reactions. By leveraging the reactivity of its β-dicarbonyl moiety, researchers can efficiently construct diverse libraries of pyrazoles, isoxazoles, pyrimidines, and pyridines for applications in drug discovery and development.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dioxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this procedure. Here, we will delve into the critical aspects of the synthesis, drawing from established chemical principles and field-proven insights to ensure you can achieve reliable and high-yielding results.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This reaction involves the condensation of an enolate of a ketone with an ester. Specifically, for this compound, the reaction occurs between the enolate of acetone and a methyl carbonate derivative or another suitable acylating agent. The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is fundamental in organic synthesis for the preparation of β-keto esters and related compounds.[1]

Q2: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield of this compound. These include:

  • Choice of Base: The base is crucial for the deprotonation of the ketone to form the reactive enolate. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). The strength and steric hindrance of the base can affect the rate and selectivity of the reaction.

  • Reaction Temperature: Temperature control is vital. While some reactions proceed at room temperature, others may require cooling to minimize side reactions or heating to drive the reaction to completion.[2][3]

  • Stoichiometry of Reactants: The molar ratio of the ketone, ester, and base must be carefully controlled to maximize the formation of the desired product and minimize waste.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants and intermediates. Anhydrous solvents are often necessary, especially when using moisture-sensitive bases like NaH.[2]

  • Purity of Reagents: The use of high-purity starting materials is essential, as impurities can interfere with the reaction and lead to the formation of byproducts.[2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[3] By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate against the starting materials, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Yield of this compound

A low or negligible yield is a common frustration in organic synthesis. Here are the potential causes and how to address them:

Potential Cause Recommended Solution
Ineffective Enolate Formation Ensure your base is sufficiently strong to deprotonate the ketone. If using a weaker base like an alkoxide, consider switching to a stronger, non-nucleophilic base like LDA. Also, verify the quality and reactivity of your base.
Poor Quality of Reagents Use freshly distilled or purified starting materials. Impurities in the ketone or ester can inhibit the reaction. Ensure your solvent is anhydrous, as water can quench the enolate and deactivate the base.[2]
Suboptimal Reaction Temperature Experiment with different temperatures. Some Claisen condensations require heating to overcome the activation energy barrier, while others need to be run at low temperatures to prevent side reactions.[3]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side reactions.

Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on your TLC plate indicates the formation of undesired side products. Here are some common culprits and how to minimize them:

Side Product Cause Recommended Solution
Self-condensation of the Ketone If the ketone enolate reacts with another molecule of the ketone instead of the ester, self-condensation products will form. This is more likely with highly enolizable ketones.[4]Slowly add the ketone to a mixture of the ester and the base. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation.[4]
Michael Adduct The enolate can potentially add to the α,β-unsaturated ketone that may form as a byproduct, leading to a Michael adduct.[4]Control the reaction time carefully and work up the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also disfavor the Michael addition.[4]
Hydrolysis of the Ester If there is water present in the reaction mixture, the ester starting material or product can be hydrolyzed, especially under basic conditions.Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • Acetone (purified)

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane and add anhydrous THF.

  • Enolate Formation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of acetone (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Condensation: To the resulting enolate solution, add dimethyl carbonate (1.2 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[5]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams are provided.

Reaction_Mechanism cluster_enolate Enolate Formation cluster_condensation Claisen Condensation Acetone Acetone Enolate Enolate Acetone->Enolate  Base (e.g., NaH) Intermediate Intermediate Enolate->Intermediate + Methyl Carbonate Product This compound Intermediate->Product  -OCH3

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield? Check_Base Is the base strong enough and active? Start->Check_Base Yes Side_Products Multiple spots on TLC? Start->Side_Products No, but byproducts present Check_Reagents Are reagents pure and anhydrous? Check_Base->Check_Reagents Yes Check_Temp Is the reaction temperature optimized? Check_Reagents->Check_Temp Yes Optimize_Stoichiometry Adjust reactant ratios Check_Temp->Optimize_Stoichiometry Yes Self_Condensation Suspect self-condensation? Side_Products->Self_Condensation Yes Michael_Adduct Suspect Michael adduct? Side_Products->Michael_Adduct No Slow_Addition Slowly add ketone to base/ester mixture Self_Condensation->Slow_Addition Yes Control_Time_Temp Control reaction time and temperature Michael_Adduct->Control_Time_Temp Yes

Caption: Troubleshooting decision tree for low yield and byproduct formation.

Experimental_Workflow Setup Reaction Setup (Anhydrous) Enolate Enolate Formation (Ketone + Base) Setup->Enolate Condensation Claisen Condensation (Enolate + Ester) Enolate->Condensation Workup Aqueous Workup and Extraction Condensation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification

Caption: General experimental workflow for the synthesis.

References

  • EP0514893B1. (1992). Process for the preparation of esters of beta-ketocarboxylic acids.
  • US20110009663A1. (2011). Process for purifying an a-keto ester.
  • WO2012130919A1. (2012). Preparation of 3,5-dioxo hexanoate ester in two steps.
  • Organic Syntheses. (2009). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. [Link]

  • ResearchGate. (n.d.). Claisen Condensation. [Link]

  • Thompson, W. J., & Buhr, C. A. (1982). Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrole nucleus. The Journal of Organic Chemistry, 47(18), 3533–3536. [Link]

  • CN100335456C. (2007). Method for preparing acyclic beta keto ester.
  • Organic Syntheses. (2016). Methyl 4-chloro-2-formylbutanoate. [Link]

  • WO2011141923A2. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • The Journal of Organic Chemistry. (1982). Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrole nucleus. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. [Link]

Sources

Technical Support Center: Purification of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3,5-dioxohexanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile β-keto ester. As an important building block in organic synthesis, particularly for pharmaceuticals and biologically active molecules, achieving high purity is paramount for reliable downstream applications.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt procedures to your specific needs. The inherent chemical nature of this compound, particularly its existence as a mixture of keto-enol tautomers, presents unique challenges in purification and characterization that we will address in detail.

Section 1: Core Purification Methodologies

The selection of a purification technique depends on the scale of your reaction, the nature of the impurities, and the desired final purity. This compound is a colorless liquid at room temperature, making distillation and chromatography the most viable methods.[1]

Vacuum Distillation

This is often the most direct method for purifying the final product, especially on a larger scale. It effectively removes non-volatile starting materials and high-boiling point impurities.

Causality: The principle relies on the difference in boiling points between your target compound and contaminants. Applying a vacuum lowers the boiling point, which is crucial for thermally sensitive molecules like β-dicarbonyls to prevent decomposition.

Experimental Protocol: Standard Vacuum Distillation

  • Setup: Assemble a clean, dry fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for very small quantities.

  • Crude Material: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. A typical target pressure for a compound with an atmospheric boiling point of ~210°C is in the range of 0.5-1.5 mmHg.[1][2]

  • Heating: Gently heat the distillation flask using an oil bath. Monitor the temperature at the distillation head.

  • Fraction Collection: Collect any low-boiling fractions (forerun) separately. Collect the main fraction distilling at a constant temperature. For example, a related compound, 3-(Methoxycarbonyl)acetylacetone, distills at 45°C under 0.5 mmHg.[2]

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains.

  • Validation: Analyze the collected fraction(s) by GC-MS or ¹H NMR to confirm purity.

Flash Column Chromatography

Chromatography is the preferred method for removing impurities with boiling points close to the product or when high-purity material is required on a smaller scale.

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The polarity of the compound and impurities dictates their elution order. A key challenge for β-keto esters is their tautomerism, which can lead to poor peak shape on standard silica gel.[3]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a glass column with silica gel (Merck 60, 230-400 mesh is standard) in your chosen solvent system. Ensure the bed is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[2] Apply it carefully to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Solvent System: A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Dry the resulting liquid under high vacuum and confirm purity via analytical methods.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product purity is low after vacuum distillation, and the yield is poor. What's happening?

A1: This issue typically points to two main culprits: co-distillation with impurities or thermal decomposition.

  • Possible Cause 1: Co-distillation. If an impurity has a boiling point very close to your product, simple distillation won't separate them effectively.

    • Solution: Switch to a fractional distillation setup with a Vigreux or packed column to increase the theoretical plates and improve separation. If this fails, column chromatography is your best alternative.

  • Possible Cause 2: Thermal Decomposition. β-Dicarbonyl compounds can be thermally labile. Prolonged heating, even under vacuum, can cause degradation.

    • Solution: Ensure your vacuum is as low as possible to minimize the required temperature. Use a well-controlled oil bath and distill the product as quickly as possible. For very sensitive materials, a short-path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperatures.

Q2: During column chromatography, I'm seeing a very broad or "tailing" peak for my product instead of a sharp band. Why?

A2: This is a classic problem when purifying β-keto esters on silica gel and is almost always due to on-column keto-enol tautomerization.[3]

  • The Mechanism: Silica gel has a slightly acidic surface, which can catalyze the interconversion between the keto and enol forms. Since the two tautomers have different polarities (the enol form is typically less polar due to intramolecular hydrogen bonding), they interact with the silica differently, causing them to move at slightly different rates and smear into a broad band.

    • Solution 1 (Modify Mobile Phase): Add a small amount (0.1-0.5%) of a weak acid like acetic acid to your eluent. This can help to suppress deprotonation and push the equilibrium towards one dominant form, leading to sharper peaks.

    • Solution 2 (Change Stationary Phase): Consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can sometimes catalyze other reactions, so run a small-scale test first.

    • Solution 3 (Increase Temperature): While less common for column chromatography, increasing the temperature can sometimes speed up the keto-enol interconversion to a point where the column "sees" an averaged single species, resulting in a sharper peak. This is a strategy sometimes used in HPLC analysis of these compounds.[3]

Q3: My NMR spectrum looks "messy" even after careful purification. I see more peaks than expected.

A3: This is another manifestation of tautomerism and is not necessarily an indication of impurity. This compound exists as a mixture of the diketo form and at least two possible enol forms.

  • What You're Seeing: You will see distinct sets of signals for each tautomer present in the NMR solvent. For example, you'll likely see separate signals for the methyl protons, methylene protons, and any vinylic protons of the enol form. The integration of these peaks will reflect the equilibrium ratio of the tautomers in that specific solvent.

    • Validation: The key is that the ratio of integrals between peaks within one tautomer's set of signals should be correct (e.g., a 3H methyl to a 2H methylene). The ratio of integrals between the different tautomeric forms will vary. If you suspect an impurity, its peaks will not correlate with the ratios of any of the tautomers. Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) will change the tautomeric equilibrium and thus the relative sizes of the peak sets, which is a good way to confirm you are observing tautomers and not impurities.

Q4: The product seems to degrade during workup or storage, turning yellow or brown.

A4: This suggests chemical instability, likely due to hydrolysis or other side reactions of the active methylene group.

  • Possible Cause 1: Hydrolysis. The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially in the presence of water.[4]

    • Solution: During your workup, ensure any aqueous washes are neutral before extraction. Use anhydrous solvents for chromatography and dry your final product thoroughly. Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed container at low temperatures (2-8°C is recommended).[5]

  • Possible Cause 2: Reactivity of the β-dicarbonyl. The C-4 methylene is acidic and can participate in various condensation or decomposition pathways, which can be catalyzed by trace impurities.

    • Solution: Perform purification steps promptly after synthesis. Avoid exposure to strong bases or acids. Ensure all glassware is scrupulously clean. Proper storage as described above is critical.

Section 3: Visual Workflow and Data

Decision Tree for Purification Method Selection

This diagram helps guide your choice between distillation and chromatography based on experimental factors.

G Fig 1. Purification Method Selection start Crude this compound q1 Scale > 5g AND Impurities have different B.P.? start->q1 distillation Perform Vacuum Distillation q1->distillation Yes q2 Are impurities thermally stable and non-volatile? q1->q2 No chromatography Perform Flash Column Chromatography q2->distillation No (Consider Kugelrohr) q2->chromatography Yes

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Flowchart for Low Purity

This chart provides a logical path for diagnosing purity issues after an initial purification attempt.

G Fig 2. Troubleshooting Low Purity start Initial Purification Yields Low Purity Product check_nmr Analyze ¹H NMR Spectrum start->check_nmr is_tautomer Multiple sets of peaks with consistent internal ratios? check_nmr->is_tautomer impurity_present Impurity Confirmed. Characterize impurity (GC-MS). is_tautomer->impurity_present No tautomer_issue Purity is likely OK. Issue is characterization. is_tautomer->tautomer_issue Yes repurify Select alternative purification (See Fig 1) impurity_present->repurify

Caption: Logical workflow for diagnosing the cause of low purity.

Data Tables

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₀O₄[6]
Molecular Weight 158.15 g/mol [6]
Appearance Colorless liquid[1]
Boiling Point ~210 °C (at 760 mmHg)[1]
Density ~1.11 g/cm³[1]
Storage Temperature 2-8 °C, sealed in dry[5]
CAS Number 29736-80-9[5][6]

Table 2: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 5% to 40% EtOAc)Good starting point for separating compounds of varying polarity.
Mobile Phase Additive 0.1-0.5% Acetic AcidTo minimize peak tailing caused by on-column tautomerization.
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stain.To track the progress of the separation and identify fractions containing the product.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most common impurities found after the synthesis of this compound? A: Impurities are highly dependent on the synthetic route. If using a method involving acylation of a β-keto ester, you might find unreacted starting materials or byproducts from self-condensation. If prepared from Meldrum's acid derivatives, residual solvents or reagents from previous steps are common.[7][8] Always consider the specific reaction you have performed.

Q: How can I definitively confirm the purity of my final product? A: A combination of techniques is best.

  • ¹H NMR: To confirm the structure and check for the characteristic tautomeric equilibrium. The absence of signals not attributable to any tautomer is a strong indicator of purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for identifying and quantifying volatile impurities.

  • HPLC (High-Performance Liquid Chromatography): Can provide high-resolution separation. However, be aware that tautomers can also lead to broad or multiple peaks here, so method development is key.[3]

Q: Is it possible to isolate a single tautomer? A: For a simple acyclic β-keto ester like this, isolating a single tautomer at room temperature is generally not feasible. The keto-enol interconversion is rapid, and any attempt to isolate one form will result in re-equilibration to the mixture. The goal of purification is to remove other chemical species (impurities), not to separate the tautomers.

Q: What safety precautions should I take? A: While not acutely toxic, standard laboratory precautions should be followed.[1] Wear safety goggles, gloves, and a lab coat. Avoid inhaling vapors and ensure work is done in a well-ventilated fume hood. Store away from oxidizing agents.[1]

References

  • Preparation of 3,5-dioxo hexanoate ester in two steps. (WO2012130919A1).
  • 3,5-Dioxohexanoic acid methyl ester. (2024). ChemBK. [Link]

  • This compound | C7H10O4. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps. (US20140371451A1).
  • beta keto esters by HPLC. (2010). Chromatography Forum. [Link]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]

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Common side reactions in the synthesis of Methyl 3,5-dioxohexanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3,5-dioxohexanoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, mechanism-based troubleshooting and validated protocols to enhance your reaction yield and purity.

Overview of the Core Synthesis: The Crossed Claisen Condensation

The industrial and laboratory synthesis of this compound, a key β-dicarbonyl compound, is typically achieved via a crossed or mixed Claisen condensation.[1] This reaction involves the base-mediated condensation of methyl acetoacetate and methyl acetate.[2][3]

The fundamental mechanism involves the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl acetoacetate.[4][5] The subsequent collapse of the tetrahedral intermediate and expulsion of a methoxide leaving group yields the desired product.[4] The driving force for this equilibrium-limited reaction is the final deprotonation of the product's highly acidic methylene group (flanked by two carbonyls), which requires a stoichiometric amount of a strong base.[1][4]

Reaction Troubleshooting and FAQ

This section addresses the most common issues encountered during the synthesis, providing explanations of the underlying chemistry and actionable solutions.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity, identified as methyl 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylate. What is causing this?

A: This is a classic case of the self-condensation of methyl acetoacetate . This side reaction is often the most significant competing pathway in this synthesis.[6]

  • Causality: Methyl acetoacetate is significantly more acidic (pKa ≈ 11 in DMSO) than methyl acetate (pKa ≈ 32 in DMSO). In the presence of a base, methyl acetoacetate is deprotonated much faster than methyl acetate. The resulting enolate can then attack another molecule of methyl acetoacetate, leading to a self-condensation product which, after dehydration and cyclization, forms the pyrone derivative.

  • Troubleshooting & Mitigation:

    • Controlled Reagent Addition: The most effective strategy is to generate the less acidic enolate of methyl acetate first. This can be achieved by slowly adding methyl acetate to a solution of a strong, non-nucleophilic base (like Sodium Hydride, NaH, or Lithium diisopropylamide, LDA) before introducing methyl acetoacetate. This ensures the concentration of the methyl acetoacetate enolate remains low.

    • Choice of Base: Using a very strong base like NaH or LDA favors the quantitative formation of the desired enolate from methyl acetate, minimizing the equilibrium that allows for the formation of the more stable methyl acetoacetate enolate.[1] Weaker bases like sodium methoxide (NaOMe) can result in an equilibrium mixture of both enolates, favoring the thermodynamically more stable methyl acetoacetate enolate.

Q2: The overall yield of my reaction is low, and I've noticed the formation of acetic acid and acetoacetic acid during workup. What is the likely cause?

A: The presence of carboxylic acids points to hydrolysis of the ester functionalities . Both the starting materials and the final β-dicarbonyl product are susceptible to hydrolysis, especially under the basic conditions of the reaction and the acidic conditions of the workup.

  • Causality: Water is the culprit. Any moisture in the reagents or solvents can lead to saponification (base-mediated hydrolysis) of the methyl esters to their corresponding carboxylates. During the acidic workup, these carboxylates are protonated to form carboxylic acids. The product, this compound, is a β-keto ester, and such compounds can be susceptible to decarboxylation upon heating under acidic or basic conditions, further reducing the yield.[7]

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether, toluene). Reagents should be of the highest purity and handled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Careful Workup: Perform the aqueous workup at low temperatures (e.g., using an ice bath) to minimize hydrolysis and potential decarboxylation. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Q3: My reaction seems to stall, and I recover a large amount of unreacted methyl acetoacetate. Why isn't the reaction going to completion?

A: This issue typically stems from an insufficient amount or inappropriate choice of base .

  • Causality: The Claisen condensation is an equilibrium process.[4] To drive the reaction to completion, a full equivalent of base is required relative to the enolate-forming ester.[3][4] The final step, the deprotonation of the β-dicarbonyl product, is what makes the overall reaction thermodynamically favorable.[1] If a catalytic amount of base is used, or if the base is not strong enough to deprotonate the product, the equilibrium will not favor product formation.

  • Troubleshooting & Mitigation:

    • Stoichiometric Base: Use at least one full equivalent of a strong base (e.g., NaH) for every equivalent of methyl acetate you intend to convert to an enolate.

    • Base Strength: Ensure the base is strong enough to irreversibly deprotonate the product. Sodium hydride (NaH) is an excellent choice as it is non-nucleophilic and strong enough to drive the reaction forward.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound versus the common self-condensation side reaction of the more acidic starting material, methyl acetoacetate.

Claisen_Side_Reactions Main vs. Side Reaction Pathways cluster_main Desired Pathway cluster_side Common Side Reaction MA Methyl Acetate Enolate_MA Methyl Acetate Enolate (Nucleophile) MA->Enolate_MA Deprotonation MAA Methyl Acetoacetate (Electrophile) Intermediate1 Tetrahedral Intermediate MAA->Intermediate1 Base1 Strong Base (e.g., NaH) Enolate_MA->Intermediate1 Nucleophilic Attack Product This compound (Desired Product) Intermediate1->Product Collapse & -OMe⁻ Elimination MAA_SR Methyl Acetoacetate (Both Nucleophile & Electrophile) Enolate_MAA Methyl Acetoacetate Enolate MAA_SR->Enolate_MAA Favored Deprotonation Side_Product Self-Condensation Product (Pyrone) MAA_SR->Side_Product Base2 Base Enolate_MAA->Side_Product Self-Condensation & Cyclization

Caption: Desired vs. side reaction pathways in the synthesis.

Data Summary: Impact of Base on Reaction Outcome

The choice of base is critical in directing the reaction towards the desired product and minimizing self-condensation.

BasepKa (Conjugate Acid)Typical OutcomeRationale
Sodium Hydride (NaH) ~35 (H₂)High Yield of Desired Product Irreversibly deprotonates methyl acetate, driving the reaction forward and minimizing side reactions.[1]
Sodium Methoxide (NaOMe) ~15.5 (MeOH)Mixture of Products Establishes an equilibrium that can favor the formation of the more stable methyl acetoacetate enolate, leading to self-condensation.[3]
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)Low to No Reaction Not a strong enough base to efficiently deprotonate methyl acetate or drive the final equilibrium step.[8]

Recommended Experimental Protocol

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Acetate (anhydrous)

  • Methyl Acetoacetate (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere of Argon, add Sodium Hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexane to remove mineral oil, decant the hexane, and carefully add anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add Methyl Acetate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour. This step is critical for selectively forming the desired enolate.

  • Condensation Reaction: Add Methyl Acetoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC.[9]

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is ~5-6. Caution: Hydrogen gas evolution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

References

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. RSC Publishing, 2021. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. Organic Chemistry, 2023. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Quora. What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. 2014. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. 2014. [Link]

  • Google Patents.
  • Chemical Problems. THE SELF-CONDENSATION REACTION OF METHYL-4-CHLOROACETIL-ACETATE IN THE PRESENCE OF POTASSIUM CARBONATE. 2025. [Link]

  • Wikipedia. Self-condensation. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ChemistNATE. Beta Keto esters - Alkylating Ketones in NaOEt. YouTube, 2015. [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 538296, this compound. [Link]

  • ResearchGate. The Acetoacetic Ester Condensation and Certain Related Reactions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7757, Methyl acetoacetate. [Link]

  • American Chemical Society. Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrol. [Link]

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Troubleshooting isomerization during silylation of Methyl 3,5-dioxohexanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the isomerization challenges encountered during the silylation of Methyl 3,5-dioxohexanoate. Our goal is to equip you with the scientific understanding and practical solutions needed to control your reaction outcomes and ensure the integrity of your synthesis.

Introduction: The Challenge of Isomerization

This compound is a versatile β-dicarbonyl compound. Its derivatization via silylation is a common step to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to generate stable enol ethers for subsequent synthetic transformations.[1][2] However, the presence of multiple acidic protons and the ability to form several enolate intermediates can lead to a mixture of silyl enol ether isomers. Controlling this isomerization is critical for achieving reproducible results and synthesizing the desired regioisomer.

This guide will delve into the mechanistic underpinnings of this isomerization, offering practical, field-proven strategies to steer your reaction towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the possible silyl enol ether isomers of this compound?

This compound has two enolizable positions, the C2 and C4 methylene protons, which are flanked by carbonyl groups. This leads to the potential formation of three main silyl enol ether isomers upon reaction with a silylating agent. The equilibrium between these forms is the root of the isomerization challenge.

  • Isomer A (Kinetic Product): Silylation at the C4 position, leading to the less substituted, kinetic silyl enol ether. This isomer forms faster due to the higher acidity of the C4 protons situated between two ketone functionalities.

  • Isomer B (Thermodynamic Product): Silylation at the C2 position, resulting in the more substituted, thermodynamic silyl enol ether. This isomer is generally more stable due to the conjugation of the double bond with the ester carbonyl group.

  • Isomer C (Dienol Ether): Bis-silylation can occur under forcing conditions, leading to a dienol ether product.

The specific ratio of these isomers depends heavily on the reaction conditions.[3][4]

Q2: What is the underlying mechanism causing the formation of different isomers?

The formation of different silyl enol ether isomers is a classic example of kinetic versus thermodynamic control.[4][5] The reaction proceeds through the formation of an enolate intermediate, which is then trapped by the silylating agent.[3][6]

  • Kinetic Control: Under conditions of low temperature and a strong, sterically hindered base (like Lithium Diisopropylamide - LDA), the most acidic proton is removed fastest.[3][7] In this compound, the protons at C4 are the most acidic due to being flanked by two carbonyl groups. This leads to the rapid formation of the corresponding enolate and subsequently the kinetic silyl enol ether (Isomer A). This reaction is typically irreversible at low temperatures.[5]

  • Thermodynamic Control: At higher temperatures, or with a weaker base (like triethylamine), the deprotonation becomes reversible.[3][8] This allows for an equilibrium to be established between the possible enolates. The more stable enolate, which leads to the more stable (thermodynamic) product, will predominate. For this compound, the thermodynamic enolate is the one that allows for conjugation with the ester group, leading to Isomer B.[4]

The choice of reaction conditions directly dictates which pathway is favored.

G cluster_0 Kinetic Pathway (Low Temp, Strong/Bulky Base) cluster_1 Thermodynamic Pathway (High Temp, Weak Base) M35D This compound Kinetic_Enolate Kinetic Enolate (Deprotonation at C4) M35D->Kinetic_Enolate Fast, Irreversible Isomer_A Isomer A (Kinetic Silyl Enol Ether) Kinetic_Enolate->Isomer_A Silylation M35D_T This compound Equilibrium Enolate Equilibrium M35D_T->Equilibrium Thermo_Enolate Thermodynamic Enolate (Deprotonation at C2) Isomer_B Isomer B (Thermodynamic Silyl Enol Ether) Thermo_Enolate->Isomer_B Silylation Equilibrium->Thermo_Enolate Slow, Reversible

Kinetic vs. Thermodynamic Silylation Pathways.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and control the isomerization during the silylation of this compound.

Observation Potential Cause Recommended Action
Mixture of Isomers A and B observed by GC-MS Reaction conditions are allowing for both kinetic and thermodynamic pathways to occur.To favor the Kinetic Product (Isomer A): - Use a strong, sterically hindered base (e.g., LDA).- Perform the reaction at low temperatures (e.g., -78 °C).- Use a highly reactive silylating agent (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf) to rapidly trap the initial enolate.To favor the Thermodynamic Product (Isomer B): - Use a weaker base (e.g., triethylamine, pyridine).- Increase the reaction temperature to allow for equilibration.- Use a less reactive silylating agent (e.g., Trimethylsilyl chloride - TMSCl) and longer reaction times.
Low overall yield of silylated products Incomplete reaction due to insufficiently strong silylating agent or catalyst.- Switch to a more powerful silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), especially for GC-MS derivatization.[2][9]- For base-mediated methods, ensure the base is freshly prepared or titrated.- Consider adding a catalyst, such as a catalytic amount of trimethylchlorosilane (TMCS) when using agents like hexamethyldisilazane (HMDS).[10]
Formation of bis-silylated product (Isomer C) Excess silylating agent and/or harsh reaction conditions.- Reduce the molar equivalents of the silylating agent to slightly above 1.0 equivalent.- Avoid prolonged reaction times at high temperatures.- Use a less reactive silylating agent if bis-silylation is a persistent issue.
Product degradation observed The silyl enol ethers are sensitive to acidic conditions and moisture.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- During workup, avoid acidic aqueous solutions. A mild basic wash (e.g., saturated sodium bicarbonate) may be preferable.

Experimental Protocols

Protocol 1: Kinetically Controlled Silylation to Favor Isomer A

This protocol is designed to generate the less substituted silyl enol ether by forming the kinetic enolate.

  • Preparation: Under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Base Formation: Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.

  • Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Silylation: Add trimethylsilyl chloride (TMSCl) (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature over several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to determine the isomer ratio.[11]

Protocol 2: Thermodynamically Controlled Silylation to Favor Isomer B

This protocol aims to produce the more stable, conjugated silyl enol ether.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base and Silylating Agent: Add triethylamine (1.5 eq.) followed by trimethylsilyl chloride (TMSCl) (1.5 eq.).

  • Reaction: Heat the reaction mixture to a temperature that allows for equilibration (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a non-polar solvent (e.g., hexane) and wash with cold, saturated aqueous sodium bicarbonate solution to remove salts and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation or column chromatography if necessary.

Workflow for Isomer-Selective Silylation.

Concluding Remarks

The silylation of this compound is a nuanced reaction where the product distribution is highly dependent on the chosen conditions. By understanding the principles of kinetic and thermodynamic control, researchers can effectively troubleshoot and optimize their procedures to selectively synthesize the desired silyl enol ether isomer. Careful control of temperature, base, and silylating agent is paramount to achieving high selectivity and reproducibility.

References

  • Revunova, K., & Nikonov, G. I. (2014). Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism. Chemistry, 20(3), 839-845. [Link]

  • Corpet, M., & Gérardy, R. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8614–8622. [Link]

  • ResearchGate. (n.d.). Optimization of dehydrogenative silylation conditions. Retrieved from [Link]

  • Denmark, S. E., & Chi, A. (2014). Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes. The Journal of Organic Chemistry, 79(19), 9314-9325. [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • ResearchGate. (2023). Co‐Catalyzed Hydrosilylation of Ketones under Base‐Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

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  • ElectronicsAndBooks. (n.d.). Synthesis of 3,5-dioxoalkanoates, 3,5-dioxopimelates and 2,4-dioxoadipates by acylation of 1,3-bis-silyl enol ethers. Retrieved from [Link]

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  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 137-147.
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  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. [Link]

  • ResearchGate. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Isomerization Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones. Retrieved from [Link]

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  • Science of Synthesis. (2016). Silyl enol ethers. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Silylene transfer to α-keto esters and application to the synthesis of γ-lactones. Retrieved from [Link]

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Managing the stability of Methyl 3,5-dioxohexanoate in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to managing the stability of Methyl 3,5-dioxohexanoate in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to empower you to navigate the complexities of handling this versatile yet sensitive β-dicarbonyl compound.

Introduction: The Challenge of β-Dicarbonyl Stability

This compound is a valuable intermediate in organic synthesis, particularly for creating heterocyclic compounds and other complex molecules.[1] However, its structure, characterized by two carbonyl groups separated by a methylene group (a β-dicarbonyl system), confers significant reactivity. The protons on the central carbon (C4) are notably acidic, making the molecule susceptible to a variety of transformations in solution.[2][3][4] This guide is structured to address the most common stability challenges, providing both quick answers and in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common and immediate questions encountered when working with this compound.

Question 1: Why is my this compound solution turning yellow or showing signs of degradation over time?

Answer: The degradation of this compound is primarily driven by its inherent chemical reactivity. The two main pathways are hydrolysis and keto-enol tautomerism, which can lead to subsequent reactions.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 3,5-dioxohexanoic acid and methanol.[5] The resulting carboxylic acid can further undergo decarboxylation, particularly upon heating.[3][4]

  • Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, this compound exists in equilibrium with its enol forms.[6][7] While the keto form typically predominates, the enol tautomer is highly reactive and can be a precursor to undesired side-reactions, including oxidation and polymerization, which may produce colored impurities.[8] The presence of trace metals or exposure to light can catalyze these secondary degradation pathways.

Question 2: What is the optimal pH range for preparing and storing solutions of this compound?

Answer: The optimal pH range is weakly acidic, typically between pH 4 and 6 . This range represents a compromise to minimize both acid-catalyzed and base-catalyzed hydrolysis of the ester group. Strongly acidic (pH < 3) or basic (pH > 8) conditions will significantly accelerate degradation.[9] It is crucial to use buffered systems if the experimental conditions are outside this optimal range or if components in the matrix could shift the pH over time.

Question 3: Which solvent system is best for maximizing stability?

Answer: The choice of solvent is critical. Aprotic, dry solvents are highly recommended.

  • Recommended: Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM) are excellent choices as they are non-reactive and will not participate in hydrolysis.

  • Use with Caution: Protic solvents like methanol and ethanol can engage in transesterification. Water is a direct reactant in hydrolysis and should be avoided for long-term storage unless absolutely necessary for the application. If an aqueous solution is required, it should be prepared fresh, maintained within the optimal pH 4-6 range, and used as quickly as possible.

Question 4: How should I store my stock solutions to ensure maximum shelf-life?

Answer: Proper storage is paramount. Based on best practices for similar β-keto esters, the following conditions are recommended:[10]

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen at -20°C for longer-term storage.[10] This slows the rate of all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation, especially if the compound is in its enol form.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Light can provide the energy to initiate radical-based degradation pathways.

  • Container: Use high-quality, non-reactive glass containers with tight-fitting seals to prevent solvent evaporation and moisture ingress.

Troubleshooting Guides

This section provides systematic, step-by-step approaches to diagnose and resolve complex stability issues.

Guide 1: Investigating Unexpected or Rapid Degradation

If you observe a rapid loss of purity or the appearance of unknown peaks in your analysis, a systematic investigation is required.

Logical Flow for Troubleshooting Degradation

The following diagram outlines a decision-making workflow to pinpoint the cause of instability.

TroubleshootingWorkflow start Start: Unexpected Degradation Observed check_ph 1. Measure pH of the Solution start->check_ph ph_issue Is pH outside 4-6 range? check_ph->ph_issue adjust_ph Action: Reformulate with Buffer (e.g., Acetate) ph_issue->adjust_ph Yes check_solvent 2. Review Solvent Purity ph_issue->check_solvent No end Problem Resolved adjust_ph->end solvent_issue Is solvent protic (contains water/alcohol) or old? check_solvent->solvent_issue replace_solvent Action: Use Fresh, Anhydrous Aprotic Solvent solvent_issue->replace_solvent Yes check_storage 3. Verify Storage Conditions solvent_issue->check_storage No replace_solvent->end storage_issue Exposed to light? Stored at RT? Not inerted? check_storage->storage_issue fix_storage Action: Store at 2-8°C, Protect from Light, Use Inert Gas storage_issue->fix_storage Yes check_contaminants 4. Suspect Contamination storage_issue->check_contaminants No fix_storage->end contaminants_issue Are there trace acids, bases, or metals in the matrix? check_contaminants->contaminants_issue purify_reagents Action: Purify Matrix Components, Use High-Purity Reagents contaminants_issue->purify_reagents Yes contaminants_issue->end No/Resolved purify_reagents->end

Caption: Decision tree for troubleshooting degradation.

Guide 2: Establishing a Stability-Indicating Analytical Method

A reliable analytical method is essential for accurately monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique.[11]

Protocol: HPLC Method Development
  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is suitable.[11]

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good retention and separation for this class of compounds.[11]

  • Mobile Phase: Start with a gradient elution to effectively separate the parent compound from potential degradants.

    • Solvent A: Water with 0.1% Formic Acid (to control pH and improve peak shape).

    • Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid.

    • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detection: Monitor at a wavelength where the parent compound has significant absorbance, typically around 254 nm or 265 nm. A PDA detector is invaluable as it can help identify degradant peaks by their different UV spectra.

  • Forced Degradation Study (Method Validation): To ensure your method is "stability-indicating," you must be able to separate the intact drug from its degradation products.

    • Prepare separate solutions of this compound.

    • Expose them to stress conditions: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), 3% H₂O₂ (oxidation), and heat (e.g., 60°C).

    • Analyze the stressed samples by HPLC. The goal is to achieve baseline separation between the main peak and all major degradation peaks. If co-elution occurs, the mobile phase gradient or composition must be optimized.

Data Summary Table for Method Parameters
ParameterRecommended SettingRationale
Technique Reverse-Phase HPLCRobust, reproducible, and widely available for quantitative analysis.[11]
Stationary Phase C18 Silica ColumnProvides good hydrophobic retention for moderately polar organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcid modifier ensures protonation, leading to sharp, symmetrical peaks.
Detection UV at 254 nm or PDAThe conjugated enol form has strong UV absorbance, allowing for sensitive detection.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Injection Volume 5-20 µLA typical volume to avoid column overloading while ensuring a good signal.
Visualizing Key Chemical Concepts

Understanding the underlying chemistry is key to preventing stability issues.

Primary Degradation Pathways

This diagram illustrates the two main routes by which this compound can degrade in solution.

DegradationPathways cluster_main This compound Stability cluster_hydrolysis Hydrolysis Pathway cluster_tautomerism Keto-Enol Tautomerism MDH This compound (Keto Form) Acid 3,5-Dioxohexanoic Acid + Methanol MDH->Acid H+ or OH- H2O Enol1 Enol Form 1 MDH->Enol1 Equilibrium Enol2 Enol Form 2 MDH->Enol2 Equilibrium CO2 4-oxopentan-2-one (via Decarboxylation) Acid->CO2 Heat (-CO2) Degradants Oxidation/Polymerization Products Enol1->Degradants O2, Light, Metals Enol2->Degradants O2, Light, Metals

Caption: Key degradation pathways for the compound.

By understanding these mechanisms and implementing the controls outlined in this guide, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References
  • Jubilant Ingrevia Limited.
  • Ataman Kimya. METHYL ACETOACETATE. Available from: [Link]

  • Velíšek, J., & Cejpek, K. (2006). Formation of alpha-hydroxycarbonyl and alpha-dicarbonyl compounds during degradation of monosaccharides. Czech Journal of Food Sciences, 24(5), 195-210. Available from: [Link]

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  • Khan Academy. (2013). Keto-Enol Tautomerism. YouTube. Available from: [Link]

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  • Google Patents. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available from: [Link]

  • Google Patents. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps.
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  • Chem Help ASAP. (2020). keto-enol tautomerization. YouTube. Available from: [Link]

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  • Wikipedia. Decarbonylation. Available from: [Link]

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  • Chemistry LibreTexts. (2015). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Available from: [Link]

  • Trost, B. M. (2007). Mastering β-keto esters. ResearchGate. Available from: [Link]

  • Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 296-311. Available from: [Link]

  • Chemical Synthesis Database. methyl 2-ethyl-3,5-dioxohexanoate. Available from: [Link]

  • National Center for Biotechnology Information. (1992). Analytical Methods. In Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. Available from: [Link]

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  • chemistNATE. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available from: [Link]

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How to interpret the NMR spectrum of Methyl 3,5-dioxohexanoate tautomers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,5-dioxohexanoate Analysis

Introduction: The Challenge of Tautomerism in NMR

Welcome to the technical support guide for the analysis of this compound. Researchers and chemists working with β-dicarbonyl compounds frequently encounter complexities in their NMR spectra that are not immediately obvious from the compound's basic structure. This compound is a prime example of a molecule that exists in a dynamic equilibrium between several forms, a phenomenon known as tautomerism.[1][2][3]

Specifically, it undergoes keto-enol tautomerism, coexisting in solution as a diketo form and one or more enol forms.[4] Each of these tautomers is a distinct chemical species with a unique set of protons and carbons, and therefore, each generates its own distinct set of signals in an NMR spectrum. The result is a spectrum that appears to belong to a mixture of compounds, which can be a significant source of confusion during structural elucidation. This guide provides in-depth answers to common questions and troubleshooting advice to help you confidently interpret your NMR data.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the ¹H NMR spectrum of my this compound sample look so complex and show more peaks than I expected?

A1: The complexity arises because your sample is not a single structure but a mixture of rapidly interconverting isomers called tautomers. In solution, this compound exists in equilibrium between its diketo form and two possible enol forms.[4] Since NMR is a "snapshot" technique on the human timescale, it detects all species present in the equilibrium, provided the rate of interconversion is not too fast. The result is a superimposed spectrum containing signals from each tautomer. The ratio of these forms, and thus the relative intensity of their corresponding peaks, is highly dependent on factors like the solvent used, temperature, and concentration.[4]

Q2: How can I distinguish the signals of the diketo form from those of the enol form?

A2: Differentiating between the tautomers is possible by recognizing their characteristic chemical shifts and signal patterns. The enol form possesses unique structural features—a hydroxyl group (-OH) and a carbon-carbon double bond (C=C)—that give rise to highly diagnostic peaks.

  • Major Enol Tautomer Signals:

    • Enolic Proton (OH): Look for a very downfield, often broad, singlet between δ 11-14 ppm . This large downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, which deshields the proton significantly.[1]

    • Vinylic Proton (=CH): A sharp singlet will typically appear around δ 5.5-5.8 ppm . This signal is characteristic of a proton on a carbon-carbon double bond within an enol system.

    • Methylene Protons (C4-H₂): A singlet integrating to 2H around δ 3.4-3.6 ppm .

    • Acetyl Methyl Protons (C6-H₃): A sharp singlet integrating to 3H around δ 2.1-2.3 ppm .

    • Ester Methyl Protons (O-CH₃): A sharp singlet for the methoxy group integrating to 3H, typically found around δ 3.7 ppm .

  • Diketo Tautomer Signals:

    • Methylene Protons between Carbonyls (C4-H₂): A singlet integrating to 2H, typically around δ 3.7-3.8 ppm . This is more deshielded than the other methylene group due to the electron-withdrawing effect of two adjacent carbonyls.

    • Methylene Protons adjacent to Ester (C2-H₂): A singlet integrating to 2H, usually found around δ 2.8-3.0 ppm .

    • Acetyl Methyl Protons (C6-H₃): A singlet for the terminal methyl group around δ 2.2-2.4 ppm .

    • Ester Methyl Protons (O-CH₃): A singlet for the methoxy group around δ 3.7 ppm , often overlapping with the corresponding signal from the enol form.

The integration of these distinct signals allows for the calculation of the keto:enol ratio in your specific sample and solvent conditions.

Q3: There are two possible enol forms. How do I know which one is present?

A3: This is an excellent question rooted in the asymmetry of the molecule. The two potential enol forms are:

  • Enol A (5-hydroxy): Where the C5 ketone enolizes.

  • Enol B (3-hydroxy): Where the C3 ketone enolizes.

Diagram: Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium showing the diketo form and the two possible enol forms.

Enol A (5-hydroxy) is overwhelmingly the major enol tautomer observed in solution. The stability of this form is attributed to two key factors:

  • Conjugation: The C=C double bond is in conjugation with the C3 carbonyl group, which provides resonance stabilization.

  • Intramolecular Hydrogen Bonding: A stable six-membered ring is formed via a strong hydrogen bond between the enolic hydroxyl proton at C5 and the carbonyl oxygen at C3.[1][3] This interaction is energetically very favorable and is the primary reason for the dominance of this tautomer.

The signals described in A2 (e.g., the highly deshielded OH proton) are characteristic of this specific, stabilized enol form.

Q4: My keto:enol ratio seems different from published data. How does the NMR solvent influence the results?

A4: The solvent plays a critical role in mediating the tautomeric equilibrium.[4] The stability of each tautomer is altered by its interaction with solvent molecules.

  • Non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆): These solvents do not interfere with the internal hydrogen bond of the enol form. Consequently, the enol form is highly stabilized and often predominates in these environments.

  • Polar, aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They can compete with the C3 carbonyl oxygen for hydrogen bonding with the enolic proton, potentially disrupting the intramolecular six-membered ring. This can slightly shift the equilibrium towards the keto form compared to non-polar solvents.[5]

  • Polar, protic solvents (e.g., D₂O, CD₃OD): These solvents are both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms effectively, but they strongly disrupt the intramolecular hydrogen bond that stabilizes the enol. This often leads to a significant increase in the proportion of the diketo form.[4][6] If you use a protic solvent like D₂O or CD₃OD, you will also observe the exchange (disappearance) of the enolic -OH proton signal.

Therefore, it is crucial to report the solvent used when discussing keto:enol ratios. For consistency, using a standard solvent like CDCl₃ is recommended unless specific solvent effects are being investigated.

Data Summary Table: ¹H NMR Assignments

For quick reference, the table below summarizes the expected ¹H NMR chemical shifts for the major tautomers of this compound in CDCl₃.

Proton Assignment Diketo Form Major Enol Form Multiplicity Integration
Enolic OH -~12.1 ppmbroad s1H
Vinylic H (C4-H) -~5.6 ppms1H
Methylene (C2-H₂) ~3.5 ppm~3.3 ppms2H
Methylene (C4-H₂) ~3.7 ppm-s2H
Acetyl CH₃ (C6-H₃) ~2.3 ppm~2.1 ppms3H
Ester OCH₃ ~3.7 ppm~3.7 ppms3H

Note: Chemical shifts (δ) are approximate and can vary slightly based on concentration and instrument calibration.

Experimental Protocol Workflow

To obtain a high-quality, interpretable NMR spectrum, follow this validated workflow.

Diagram: NMR Acquisition Workflow

G prep 1. Sample Preparation dissolve Dissolve ~10-20 mg in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3). prep->dissolve transfer Transfer to a clean, dry 5 mm NMR tube. dissolve->transfer setup 2. Instrument Setup lock Lock on the deuterium signal of the solvent. setup->lock tune Tune and match the probe for the ¹H frequency. lock->tune shim Shim the magnetic field for optimal homogeneity (resolution). tune->shim acq 3. ¹H Spectrum Acquisition params Set key parameters: - Scans (ns): 16-32 - Relaxation Delay (d1): 2-5s - Acquisition Time (aq): ~4s acq->params run Acquire the FID. params->run proc 4. Data Processing transform Apply Fourier Transform. proc->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate chemical shift (TMS at 0 ppm or residual solvent peak). baseline->calibrate integrate Integrate all peaks. calibrate->integrate

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: Proper concentration is key. Too dilute, and your signal-to-noise ratio will be poor; too concentrated, and you risk line broadening and shimming issues.

    • Protocol: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of high-purity deuterated solvent (CDCl₃ is recommended for a baseline measurement). Ensure the solid is fully dissolved. Filter if any particulate matter is visible.

    • Trustworthiness: Using a calibrated balance and high-quality NMR solvent (≥99.8% D) ensures reproducibility and minimizes interfering impurity signals.

  • Instrument Setup & Calibration:

    • Causality: A well-shimmed magnet is essential for resolving closely spaced peaks and observing correct multiplicities. Proper tuning ensures maximum signal reception.

    • Protocol: After inserting the sample, lock the spectrometer on the solvent's deuterium signal. Perform an automatic or manual tune and match of the probe. Execute a shimming routine to optimize the magnetic field homogeneity.

    • Trustworthiness: Modern spectrometers have automated routines that produce highly reliable results, but manual shimming can sometimes provide superior resolution.

  • ¹H Spectrum Acquisition:

    • Causality: The relaxation delay (d1) is critical for accurate quantitation (integration). It should be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure full relaxation between pulses. For quantitative analysis of tautomers, a longer delay (e.g., 10s) is advisable.

    • Protocol: Set the number of scans (ns) to 16 or 32 for good signal-to-noise. Set the relaxation delay (d1) to at least 5 seconds. Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Causality: Correct phasing and baseline are fundamental for accurate integration, which is the basis of determining the tautomeric ratio.

    • Protocol: Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Manually phase the spectrum carefully and apply an automatic baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7] Integrate all relevant peaks corresponding to the keto and enol forms.[8]

  • Advanced Analysis (Optional but Recommended):

    • 2D NMR: If assignments are ambiguous, acquire a ¹H-¹³C HSQC spectrum to correlate protons directly with their attached carbons and a ¹H-¹³C HMBC spectrum to see long-range (2-3 bond) correlations. An HMBC spectrum would definitively link the enolic proton to the carbons in the six-membered ring, confirming the major tautomer structure.[9]

References

  • Electronic Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database.
  • 1H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. Panel A: DMSO-d 6.... ResearchGate.
  • General information - The Royal Society of Chemistry. The Royal Society of Chemistry.
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  • Keto-Enol Tautomerism . YouTube. Available at: [Link]

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  • Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations . ResearchGate. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points . Master Organic Chemistry. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. Available at: [Link]

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  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors . PubMed. Available at: [Link]

  • Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR . ResearchGate. Available at: [Link]

  • Equilibration of the enol form of dimedone . ResearchGate. Available at: [Link]

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Technical Support Center: A Guide to Preventing Decomposition of Methyl 3,5-dioxohexanoate During Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 3,5-dioxohexanoate. This guide is designed for researchers, chemists, and process development professionals who are scaling up reactions involving this valuable yet sensitive β-keto ester. As Senior Application Scientists, we understand the challenges of maintaining product integrity during process scale-up. This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent unwanted decomposition and ensure the success of your project.

Introduction: The Inherent Instability of β-Dicarbonyl Systems

This compound belongs to the β-dicarbonyl class of compounds, which are known for their synthetic utility and inherent instability.[1][2] The molecule's structure, featuring two carbonyl groups separated by a methylene group, results in acidic α-protons and susceptibility to several decomposition pathways. When moving from bench-scale to pilot or manufacturing scale, factors such as extended reaction times, temperature gradients, and localized pH changes can significantly exacerbate degradation, leading to reduced yield, impurities, and complex purification challenges.

This guide will address the most common issues encountered during the scale-up process and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways are driven by the molecule's structure. The two most critical pathways to control during scale-up are:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which yields 3,5-dioxohexanoic acid and methanol. The resulting carboxylic acid can further complicate the reaction and purification process.

  • Retro-Claisen Condensation: This is a common decomposition route for β-keto esters.[2] Thermal stress or strong basic conditions can induce cleavage of the C2-C3 or C4-C5 bonds, leading to the formation of smaller, volatile byproducts such as methyl acetate and acetone. This pathway is a significant concern during distillations or reactions requiring elevated temperatures.

Below is a diagram illustrating these primary degradation routes.

G M35DHH This compound Acid 3,5-Dioxohexanoic Acid + Methanol M35DHH->Acid Hydrolysis Retro Methyl Acetate + Acetone M35DHH->Retro Retro-Claisen Cleavage Conditions1 H₂O (Acid or Base) Conditions1->M35DHH Conditions2 Heat (Δ) or Strong Base Conditions2->M35DHH G start Low Yield or High Impurity Profile Observed check_temp Review Temperature Logs. Any Spikes or Gradients? start->check_temp fix_temp Optimize Heating/Cooling. Improve Agitation for Uniform Heat Transfer. check_temp->fix_temp Yes check_ph Review pH Control. Were Reagents Added Too Quickly? check_temp->check_ph No fix_ph Implement Slow/Dilute Reagent Addition. Use pH Probe. check_ph->fix_ph Yes check_atm Was an Inert Atmosphere Maintained? check_ph->check_atm No fix_atm Ensure Robust N₂ or Ar Purge Throughout the Process. check_atm->fix_atm Yes check_purification Analyze Purification Method. Was Compound Exposed to Heat/Incompatible Solvents? check_atm->check_purification No fix_purification Use Low-Temp Chromatography. Screen Solvents for Reactivity. check_purification->fix_purification Yes

Caption: Troubleshooting workflow for scale-up decomposition issues.

Issue 1: Product degradation observed during workup or purification.
Potential Cause Troubleshooting Step
Thermal Stress During Solvent Removal Use a rotary evaporator with a low-temperature water bath. For large volumes, consider thin-film evaporation which minimizes the residence time the compound spends at elevated temperatures.
Incompatible Chromatography Stationary Phase Standard silica gel can be slightly acidic and may cause degradation. Consider using deactivated (neutral) silica or alumina. A trial run on a small column is recommended. [3]
Prolonged Exposure to Aqueous Layers Minimize the time the product spends in contact with aqueous layers during extraction. Perform extractions quickly and at cool temperatures. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent removal. [4]
Issue 2: Inconsistent results between batches.
Potential Cause Troubleshooting Step
Raw Material Quality Qualify all raw materials, including solvents and reagents, for each new batch. Impurities in starting materials can have a catalytic effect on decomposition.
Atmospheric Conditions The presence of oxygen can sometimes lead to oxidative side reactions. Ensure the reaction and workup are performed under an inert atmosphere (Nitrogen or Argon).
Reaction Monitoring Discrepancies Standardize the method for monitoring the reaction. Thin-Layer Chromatography (TLC) is useful for quick checks, but High-Performance Liquid Chromatography (HPLC) provides quantitative data and should be the primary method for scale-up. [4][5]

Key Experimental Protocols

Protocol 1: HPLC Method for Monitoring Purity and Decomposition

High-Performance Liquid Chromatography (HPLC) is an essential tool for quantifying the purity of this compound and detecting degradation products. [6] Objective: To establish a reliable analytical method for in-process control and final product release.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure sharp peaks) is often effective.

    • Example Gradient: Start at 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the β-dicarbonyl chromophore absorbs (typically around 254-270 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection. [6][7]6. Validation: Run a blank (solvent only), a standard of pure this compound, and the reaction sample. The appearance of new peaks or a decrease in the area of the main product peak indicates decomposition.

Protocol 2: Low-Temperature Purification via Column Chromatography

Objective: To purify this compound while minimizing on-column degradation.

Methodology:

  • Stationary Phase Selection: Use neutral silica gel or alumina to avoid acidic conditions. [3]2. Slurry Preparation: Prepare the column slurry using the initial, low-polarity eluent. Pack the column in a cold room or use a jacketed column with a cooling circulator set to 4-8°C.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, low-boiling-point solvent (e.g., dichloromethane). Adsorbing the crude product onto a small amount of silica and loading it as a dry powder can also improve resolution.

  • Elution: Run the chromatography using a pre-chilled solvent system. A gradient of ethyl acetate in hexanes is a common starting point.

  • Fraction Collection: Collect fractions and analyze them immediately by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent on a rotary evaporator with the bath temperature set as low as possible (e.g., ≤30°C).

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis.
  • Unknown Author. (n.d.). III Analytical Methods.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Various Authors. (2021). Mastering β-keto esters. ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Various Authors. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.

Sources

Technical Support Center: Regioselective Alkylation of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective alkylation of Methyl 3,5-dioxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regioselective alkylation products with higher yields and purity.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. The presence of two carbonyl groups creates acidic protons at the C-2, C-4, and C-6 positions, leading to the formation of different enolates upon treatment with a base. The primary challenge in the alkylation of this compound lies in controlling the site of alkylation, particularly in achieving regioselectivity between the different carbon nucleophiles and avoiding the competing O-alkylation. This guide will equip you with the knowledge to control these factors and troubleshoot common issues.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the regioselective alkylation of this compound.

Problem 1: Low yield of the desired C-alkylated product and a significant amount of O-alkylated side product.

Question: I am attempting a C-alkylation of this compound, but my reaction is producing a mixture of C- and O-alkylated products, with the O-alkylated isomer being a major component. How can I favor C-alkylation?

Answer: The competition between C- and O-alkylation is a classic challenge with ambident enolate nucleophiles.[1][2][3] The outcome is governed by a number of factors, and by carefully tuning your reaction conditions, you can significantly favor the desired C-alkylation.

Root Causes and Solutions:

  • Solvent Choice: Polar aprotic solvents are generally preferred for C-alkylation.[1][4] Solvents like THF, dioxane, and DMF are excellent choices. Polar protic solvents, such as ethanol or methanol, can solvate the oxygen atom of the enolate through hydrogen bonding, making it less available for alkylation and thus favoring C-alkylation in some cases, but can also promote O-alkylation by solvating the counter-ion and creating a more "naked" and reactive oxygen anion.[1][2] For routine C-alkylation, polar aprotic solvents are a more reliable choice.

  • Counter-ion Effect: The nature of the metal counter-ion plays a crucial role. Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation and promoting C-alkylation.[2][5] Larger, less coordinating cations like K⁺ or the use of crown ethers can lead to a more "free" enolate, increasing the likelihood of O-alkylation.[2] Therefore, using a lithium base like LDA (Lithium diisopropylamide) or n-BuLi is often a good strategy.

  • Electrophile Hardness (HSAB Theory): According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react with the hard oxygen atom of the enolate, while soft electrophiles react with the soft carbon atom.[6]

    • To favor C-alkylation (soft-soft interaction): Use softer electrophiles like alkyl iodides or bromides.[2][6]

    • To avoid O-alkylation (hard-hard interaction): Avoid hard electrophiles like alkyl chlorides or tosylates if O-alkylation is a problem. Silyl halides, being hard electrophiles, almost exclusively give O-silylation.[3]

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the C-alkylated product in the case of 1,3-dicarbonyl compounds.[5] Running the reaction at -78 °C and slowly warming to room temperature is a common practice.

Summary of Conditions to Favor C-Alkylation:

FactorRecommended Condition for C-AlkylationRationale
Solvent Polar aprotic (e.g., THF, dioxane)Minimizes solvation of the enolate oxygen.[1][4]
Base/Counter-ion Lithium bases (e.g., LDA, n-BuLi)Li⁺ coordinates with the oxygen, sterically hindering O-alkylation.[2][5]
Electrophile Soft electrophiles (e.g., Alkyl iodides, bromides)Favors reaction at the soft carbon nucleophile.[2][6]
Temperature Low temperature (-78 °C to 0 °C)Favors the kinetic product.[5]
Problem 2: Polyalkylation is observed, leading to a complex mixture of products.

Question: My reaction is giving me a mixture of mono- and di-alkylated products, and in some cases, even tri-alkylated species. How can I achieve selective mono-alkylation?

Answer: Polyalkylation is a common issue when the mono-alkylated product is also acidic and can be deprotonated by the base present in the reaction mixture.[7]

Root Causes and Solutions:

  • Stoichiometry of the Base: Using a slight excess of the base can lead to the deprotonation of the mono-alkylated product, which then reacts with the electrophile to give the di-alkylated product. To favor mono-alkylation, use one equivalent or a slight sub-stoichiometric amount of the base relative to the this compound.

  • Order of Addition: Adding the base to the solution of the dicarbonyl compound and then adding the electrophile is the standard procedure. A slow addition of the electrophile to the pre-formed enolate solution can help to ensure that the electrophile reacts with the enolate of the starting material before the proton exchange can occur with the mono-alkylated product.

  • Choice of Base and Reaction Conditions: Using a strong, non-nucleophilic base like LDA at low temperatures can lead to rapid and quantitative enolate formation, minimizing the presence of unreacted starting material that can act as a proton source for the mono-alkylated product.[5]

Experimental Tip: To ensure complete consumption of the starting material's enolate before the work-up, you can monitor the reaction by TLC. If you observe the formation of the di-alkylated product early on, it is a strong indication that your conditions are favoring polyalkylation.

Problem 3: The alkylation is not regioselective, and I am getting a mixture of C-2 and C-4 alkylated products.

Question: I am trying to selectively alkylate at the C-4 position, but I am getting a mixture of C-2 and C-4 alkylated isomers. How can I control the regioselectivity between the two methylene groups?

Answer: The protons at C-2 and C-4 of this compound have different acidities, and the resulting enolates have different stabilities and reactivities. Controlling the regioselectivity between these two positions requires a careful choice of reaction conditions to favor either the kinetic or thermodynamic enolate.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Deprotonation (less substituted, C-2): Deprotonation at the C-2 position is generally faster due to less steric hindrance. To favor the kinetic enolate, use a strong, bulky base like LDA at a low temperature (-78 °C) in an aprotic solvent like THF.[5] The alkylation should be performed at this low temperature.

    • Thermodynamic Deprotonation (more substituted, C-4): The enolate formed by deprotonation at C-4 is generally more thermodynamically stable due to the formation of a more substituted double bond. To favor the thermodynamic enolate, use a weaker base (e.g., NaH, K₂CO₃) at a higher temperature, which allows for equilibration to the more stable enolate.[5]

Chelation Control for C-4 Selectivity:

A powerful strategy to achieve C-4 alkylation is through chelation control. By using a divalent metal ion, it is possible to form a chelate with the two oxygen atoms of the dicarbonyl system. This can favor the formation of the C-4 enolate. A specific method for the regioselective alkylation of this compound at the C-4 position involves the use of a cobalt(II) complex.[8][9] The cobalt(II) ion chelates to the 3- and 5-oxygens, directing the alkylation to the C-4 position.

Visualizing Enolate Formation:

G cluster_0 This compound cluster_1 Enolate Formation cluster_2 Alkylation Products start This compound k_enolate Kinetic Enolate (C-2 Deprotonation) start->k_enolate Strong, bulky base Low temperature t_enolate Thermodynamic Enolate (C-4 Deprotonation) start->t_enolate Weaker base Higher temperature (Equilibration) c2_product C-2 Alkylated Product k_enolate->c2_product Electrophile (R-X) c4_product C-4 Alkylated Product t_enolate->c4_product Electrophile (R-X)

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the C-alkylation of this compound?

For general-purpose C-alkylation, Sodium Hydride (NaH) is a good starting point. It is a strong, non-nucleophilic base that irreversibly deprotonates the dicarbonyl compound. For achieving kinetic control and higher regioselectivity, Lithium Diisopropylamide (LDA) is an excellent choice.

Q2: Can I use alkoxide bases like sodium ethoxide?

While alkoxide bases can deprotonate 1,3-dicarbonyl compounds, they establish an equilibrium, which can lead to side reactions like transesterification with the methyl ester of your substrate.[10] Stronger, non-nucleophilic bases are generally preferred for cleaner reactions.

Q3: How does the structure of the alkylating agent affect the reaction?

The reactivity of the alkyl halide is important. Alkyl iodides are the most reactive, followed by bromides and then chlorides (I > Br > Cl). For less reactive alkylating agents, you may need to use higher temperatures or longer reaction times, which could affect selectivity. Also, be mindful of competing elimination reactions, especially with secondary and tertiary halides.[10]

Q4: Is it possible to perform a dialkylation at the same carbon?

Yes, after the first alkylation, the resulting mono-alkylated product still has an acidic proton and can be alkylated a second time.[7] To achieve this, you would typically use at least two equivalents of base and two equivalents of the alkylating agent.

Q5: Are there any metal-free methods for the alkylation of β-keto esters?

Yes, phase-transfer catalysis has been used for the asymmetric α-alkylation of cyclic β-keto esters and amides, which could potentially be adapted.[11] These methods offer an alternative to using strong organometallic bases.

Experimental Protocol: Regioselective C-4 Alkylation of this compound via Cobalt(II) Chelation

This protocol is based on the principle of chelation control to achieve regioselective alkylation at the C-4 position.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound158.151.58 g10 mmol
Cobalt(II) chloride (anhydrous)129.841.30 g10 mmol
Triethylamine101.192.79 mL20 mmol
Alkyl Iodide (e.g., Iodomethane)141.940.68 mL11 mmol
Dichloromethane (DCM), anhydrous-50 mL-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.65 mL11 mmol

Procedure:

  • Complex Formation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cobalt(II) chloride (1.30 g, 10 mmol) and anhydrous dichloromethane (30 mL).

    • Stir the suspension and add triethylamine (2.79 mL, 20 mmol) dropwise.

    • To this mixture, add a solution of this compound (1.58 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.

    • Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the cobalt(II) complex.

  • Alkylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the alkyl iodide (11 mmol) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Decomplexation and Cyclization (for subsequent pyrone synthesis as in the literature):

    • After the alkylation is complete, add DBU (1.65 mL, 11 mmol) to the reaction mixture.

    • Stir at room temperature for 2-4 hours. This step will both decomplex the cobalt and, in the case of the literature procedure, induce cyclization to the corresponding pyrone. For isolation of the alkylated dicarbonyl, a milder workup may be required.

  • Work-up and Purification:

    • Quench the reaction by adding 1M HCl (20 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Workflow Diagram:

G cluster_prep Preparation cluster_complex Complex Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification prep1 Dry glassware under inert atmosphere prep2 Add CoCl₂ and DCM prep1->prep2 complex1 Add triethylamine prep2->complex1 complex2 Add this compound solution complex1->complex2 complex3 Stir for 1 hour at RT complex2->complex3 alk1 Cool to 0 °C complex3->alk1 alk2 Add alkyl iodide alk1->alk2 alk3 Warm to RT and stir for 12-24h alk2->alk3 workup1 Quench with 1M HCl alk3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for C-4 alkylation.

References

  • Sharma, K., Patil, U. Y., Sharma, S. C., & Kapoor, M. (2021). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings, 2352(1), 020010. [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]

  • Sharma, K., et al. (2021). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. [Link]

  • Tomioka, K., Ando, K., Takemasa, Y., & Koga, K. (1984). Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters. Journal of the American Chemical Society, 106(9), 2718–2719. [Link]

  • QuimicaOrganica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry. [Link]

  • Wang, Y., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(34), 6558-6563. [Link]

  • ResearchGate. (2018). Regioselective alkylation of unsymmetrical ketones. [Link]

  • Seebach, D., & Weller, T. (1979). Alkylation of the dianion of .beta.-keto esters. Journal of the American Chemical Society, 101(19), 5677-5680. [Link]

  • University of California, Irvine. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. [Link]

  • Cervelló, J., Marquet, J., & Moreno-Mañas, M. (1987). Cobalt Mediated Regioselective Alkylation of this compound. Preparation of 5-Alkyl Derivatives of 4-Hydroxy-6-methyl-2-pyrone. Journal of the Chemical Society D: Chemical Communications, 0(0), 644-645. [Link]

  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. [Link]

  • Movassaghi, M., & Hunt, D. K. (2016). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PMC. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • University of Calgary. felkin-ahn and cram chelate. [Link]

  • Universitat Autònoma de Barcelona. (1987). Cobalt mediated regioselective alkylation of methyl 3,5-dioxohexanote. Preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone. [Link]

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Validation & Comparative

A Comparative Guide to Methyl 3,5-dioxohexanoate and Ethyl 3,5-dioxohexanoate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, β-keto esters are indispensable building blocks, prized for their versatile reactivity. Among these, Methyl 3,5-dioxohexanoate and Ethyl 3,5-dioxohexanoate are two closely related analogs that offer subtle yet significant differences in their physicochemical properties and reactivity. This guide provides an in-depth comparison of these two reagents, supported by experimental data and established chemical principles, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Esters

The primary distinction between this compound and Ethyl 3,5-dioxohexanoate lies in the ester functionality—a methyl versus an ethyl group. This seemingly minor variation has a cascading effect on their physical properties, as detailed in the comparative table below.

PropertyThis compoundEthyl 3,5-dioxohexanoate
Molecular Formula C7H10O4[1]C8H12O4[2]
Molecular Weight 158.15 g/mol [1]172.18 g/mol [2]
Boiling Point ~222 °C[3]Not available
Density ~1.115 g/cm³[3]Not available
CAS Number 29736-80-9[1]19841-57-7[2][4]

Spectral Analysis: Fingerprinting the Molecules

Spectroscopic techniques provide a detailed view of the molecular structure. Below is a comparison of the expected and reported spectral data for the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds will be characterized by signals corresponding to the acetyl group protons, the two methylene groups of the hexanoate backbone, and the ester protons. The key difference will be the signal for the ester group: a singlet for the methyl ester at approximately 3.7 ppm, and a quartet and a triplet for the ethyl ester at approximately 4.2 ppm and 1.3 ppm, respectively. The protons of the methylene group at the C4 position are acidic and may show broad signals or exchange with deuterium in deuterated solvents. The presence of both keto and enol forms in solution can lead to a more complex spectrum, with distinct signals for each tautomer.

¹³C NMR: The carbon NMR will show signals for the two ketone carbonyls, the ester carbonyl, the methylene carbons, the acetyl methyl carbon, and the ester alkyl carbons. The primary difference will be in the ester region, with a single resonance for the methoxy carbon in the methyl ester and two resonances for the ethoxy carbons in the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1700-1750 cm⁻¹. The presence of the enol tautomer would be indicated by a broad O-H stretching band around 3000-3400 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectra will show the molecular ion peak corresponding to their respective molecular weights. Common fragmentation patterns would involve the loss of the alkoxy group from the ester and cleavage of the carbon-carbon bonds within the hexanoate chain. SpectraBase provides mass spectrometry data for this compound.[5]

Synthesis of 3,5-Dioxohexanoates: A General Approach

The synthesis of 3,5-dioxohexanoate esters can be achieved through various methods, with a common strategy involving the acylation of an enolate. A general and efficient method involves the use of Meldrum's acid as a key intermediate, which offers a simplified and high-yielding process.[6][7]

Synthesis Meldrums_Acid Meldrum's Acid Intermediate Acylated Meldrum's Acid Meldrums_Acid->Intermediate Acylation Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product Methyl or Ethyl 3,5-Dioxohexanoate Intermediate->Product Alcoholysis Alcohol Alcohol (Methanol or Ethanol) Alcohol->Product

Caption: General synthesis of 3,5-dioxohexanoates via Meldrum's acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of β-keto esters.

Materials:

  • Meldrum's acid (1 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Pyridine (2.5 equivalents)

  • Dichloromethane (anhydrous)

  • Methanol (excess)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of Meldrum's acid in anhydrous dichloromethane at 0 °C, add pyridine.

  • Slowly add acetyl chloride to the mixture and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction with 1 M HCl and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the acylated Meldrum's acid intermediate.

  • Dissolve the intermediate in excess methanol and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Reactivity: Exploring the Chemical Landscape

The reactivity of both esters is governed by the presence of the 1,3-dicarbonyl moiety. This structural feature imparts significant acidity to the protons on the C4 methylene group, leading to the ready formation of a resonance-stabilized enolate.

Enolate Keto Keto form Enolate Resonance-stabilized Enolate Keto->Enolate + Base Enolate->Keto + Conjugate Acid Base Base Acid Conjugate Acid

Caption: Enolate formation from a β-keto ester.

Keto-Enol Tautomerism

Methyl and Ethyl 3,5-dioxohexanoate exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and concentration.[8][9] In nonpolar solvents, the enol form is often favored due to the stability imparted by intramolecular hydrogen bonding. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol.

Tautomerism Keto Keto Tautomer Enol Enol Tautomer Keto->Enol

Caption: Keto-enol tautomerism in 3,5-dioxohexanoates.

Comparative Reactivity in Key Transformations

While direct comparative studies are limited, we can infer the relative reactivity based on general principles of β-keto ester chemistry.

  • Alkylation: Both esters readily undergo C-alkylation at the C4 position via their enolates.[10] The choice between the methyl and ethyl ester is unlikely to significantly impact the yield or regioselectivity of this reaction under standard conditions.

  • Acylation: Acylation can occur at either the C4 carbon or the enolic oxygen. The outcome is often dependent on the reaction conditions and the acylating agent.[11]

  • Decarboxylation: Following hydrolysis of the ester to the corresponding β-keto acid, decarboxylation readily occurs upon heating to yield a ketone.[12] The rate of this reaction is generally not significantly influenced by the nature of the original ester group.

  • Transesterification: This reaction involves the conversion of one ester to another.[13][14] In general, methyl esters may exhibit slightly faster reaction rates in transesterification reactions compared to ethyl esters due to the smaller steric hindrance of the methyl group.

Applications in Synthesis

Both Methyl and Ethyl 3,5-dioxohexanoate are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and natural products.[15][16] Their ability to undergo a variety of transformations makes them versatile starting materials for the construction of complex molecular architectures. For instance, they are key precursors in the synthesis of statin side chains.[6][7][17]

Conclusion

This compound and Ethyl 3,5-dioxohexanoate are both highly useful β-keto esters with very similar reactivity profiles. The choice between them will often be dictated by practical considerations such as commercial availability, cost, and the desired final product if the ester functionality is to be retained. For reactions where the ester group is ultimately removed, such as in many ketone syntheses via acetoacetic ester pathways, the two are largely interchangeable. However, in reactions like transesterification, the methyl ester may offer a slight kinetic advantage. A thorough understanding of their subtle differences, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). pubs.acs.org. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Alternative Reagents for the Synthesis of Pyrazolylacetates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazolylacetate scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active agents. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of pyrazolylacetates, moving beyond traditional protocols to explore greener, more efficient, and often higher-yielding alternatives. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity.

The Benchmark: Conventional N-Alkylation of Pyrazole

The traditional synthesis of pyrazolylacetates typically involves the N-alkylation of a pyrazole ring with an α-haloacetate, such as ethyl bromoacetate. This reaction is usually carried out in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.

Reaction Causality: The base deprotonates the pyrazole ring, creating a nucleophilic nitrogen that then attacks the electrophilic carbon of the α-haloacetate in an SN2 reaction. While reliable, this method often requires high temperatures, long reaction times, and can be plagued by issues of regioselectivity with unsymmetrical pyrazoles. The use of volatile organic solvents (VOCs) also presents environmental and safety concerns.

Emerging Alternatives: A Comparative Analysis

In the quest for improved synthetic routes, several alternative methodologies have emerged. These approaches aim to mitigate the shortcomings of the conventional method by offering milder reaction conditions, shorter reaction times, improved yields, and a better environmental profile.

Phase-Transfer Catalysis (PTC): Enhancing Reactivity at the Interface

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases.[1][2] For pyrazolylacetate synthesis, this typically involves a solid-liquid or liquid-liquid system where the pyrazole salt is transferred from the aqueous or solid phase to the organic phase, where the alkylating agent resides.

Mechanistic Insight: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) or a crown ether, forms an ion pair with the pyrazole anion.[1][2] This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with the α-haloacetate. This method often proceeds at room temperature and can even be performed without a solvent, significantly improving the green credentials of the synthesis.[3]

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase PyrH Pyrazole (Pyr-H) Base Base (e.g., KOH) PyrK Pyrazole Salt (Pyr⁻K⁺) PTC_aq Catalyst (Q⁺X⁻) KX KX AlkylatingAgent Ethyl Bromoacetate Product Pyrazolylacetate PTC_org Catalyst (Q⁺X⁻) PTC_ion_pair_formation Q⁺Pyr⁻ Ion Pair PTC_ion_pair_reaction PTC_ion_pair_formation->PTC_ion_pair_reaction Phase Transfer PTC_regeneration PTC_regeneration->PTC_aq Phase Transfer

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Reactions with Focused Heating

Microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes.[4][5] This is due to the efficient and direct heating of the solvent and reactants, leading to a rapid increase in temperature and reaction rate.[6]

Why it Works: In the synthesis of pyrazolylacetates, MAOS can be applied to the conventional base-catalyzed reaction. The use of microwave heating allows for solvent-free ("neat") conditions, which is a significant advantage from a green chemistry perspective.[6][7] The rapid, controlled heating often leads to cleaner reactions with fewer byproducts and higher yields compared to conventional heating methods.[8][9]

MAOS_Workflow Start Mix Pyrazole, Alkylating Agent, & Base (optional solvent) MW_Irradiation Microwave Irradiation (Set Temp, Power, Time) Start->MW_Irradiation Reaction Rapid N-Alkylation (Minutes) MW_Irradiation->Reaction Workup Reaction Work-up (e.g., Extraction, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Final Product: Pyrazolylacetate Purification->Product

Ionic Liquids (ILs): "Designer Solvents" as Reaction Media

Ionic liquids are salts with melting points below 100°C, and they are gaining attention as environmentally benign alternatives to volatile organic solvents.[10][11] Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them excellent media for chemical reactions.[12][13]

The Rationale: In pyrazolylacetate synthesis, ionic liquids can act as both the solvent and a catalyst.[12][13] For example, basic ionic liquids can promote the deprotonation of pyrazole, while the ionic environment can stabilize charged intermediates and transition states, accelerating the reaction. The use of transition metal-containing ionic liquids can also facilitate one-pot syntheses of the pyrazole ring itself, followed by alkylation.[12] Furthermore, the product can often be easily separated by extraction, and the ionic liquid can be recycled, adding to the sustainability of the process.

Quantitative Performance Comparison

MethodReagents/CatalystConditionsReaction TimeTypical YieldKey Advantages
Conventional K₂CO₃, Acetone/DMFReflux (56-153°C)6-24 hours60-85%Well-established, simple setup.
Phase-Transfer Catalysis KOH, Quaternary Ammonium SaltRoom Temp, Solvent-free[3]1-4 hours85-95%Mild conditions, high yields, reduced solvent use.[3]
Microwave-Assisted Base (optional), Neat60-100°C, 50-420W[9][14]2-20 minutes[5][9]91-98%[8][9]Drastically reduced reaction time, high yields, energy efficient.
Ionic Liquids [C₂mim][OH] or [C₄mim]₂[MnCl₄]Room Temperature[12]0.5-2 hours90-96%Green solvent, catalyst recyclability, high yields.[12]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate via Phase-Transfer Catalysis
  • Reactant Preparation: In a round-bottom flask, add pyrazole (10 mmol), powdered potassium hydroxide (15 mmol), and a catalytic amount of benzyltriethylammonium chloride (0.5 mmol).

  • Reaction Initiation: Add ethyl bromoacetate (11 mmol) to the mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 1-2 hours), add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
  • Reactant Preparation: In a microwave-safe reaction vessel, combine pyrazole (10 mmol), ethyl bromoacetate (11 mmol), and a small amount of a high-boiling point solvent like DMF (2 mL) or run the reaction neat.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature of 80°C for 10 minutes with stirring.[9]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Concluding Remarks for the Modern Chemist

While the conventional N-alkylation of pyrazoles is a reliable method, it is clear that modern alternatives offer significant advantages in terms of efficiency, yield, and environmental impact.

  • For speed and high throughput , Microwave-Assisted Organic Synthesis (MAOS) is unparalleled, reducing reaction times from hours to mere minutes.[8][9]

  • For green chemistry and mild conditions , Phase-Transfer Catalysis (PTC) , especially under solvent-free conditions, provides an excellent, high-yielding alternative.[3]

  • For process sustainability and catalyst recyclability , Ionic Liquids (ILs) present a promising avenue, acting as both solvent and catalyst.[13]

The choice of reagent and methodology will ultimately depend on the specific requirements of the synthesis, including the scale, the sensitivity of the substrates, and the available equipment. However, by embracing these alternative approaches, researchers and drug development professionals can significantly enhance their synthetic capabilities, leading to faster, more efficient, and more sustainable production of vital pyrazolylacetate-based compounds.

References

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A Researcher's Guide to the Spectroscopic Confirmation of Methyl 3,5-dioxohexanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 3,5-dioxohexanoate, a β-dicarbonyl compound, presents a fascinating case study in spectroscopic analysis due to its existence in a dynamic equilibrium between keto and enol tautomers. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to elucidate and confirm its structure, offering practical insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Challenge of Tautomerism in Structural Elucidation

This compound is not a single, static structure but rather a mixture of interconverting isomers known as tautomers. The presence of both a ketone and an ester group separated by a methylene group facilitates a keto-enol tautomerism, which significantly influences its spectroscopic signature.[1] Understanding this equilibrium is paramount for accurate structural interpretation.

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is sensitive to factors such as solvent polarity and temperature, making a multi-faceted analytical approach essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Forms

NMR spectroscopy is arguably the most powerful tool for characterizing the keto-enol tautomerism of this compound.[1] By analyzing both ¹H and ¹³C NMR spectra, we can identify and quantify the distinct signals corresponding to each tautomer.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will display separate sets of signals for the keto and enol forms, with their integration values reflecting the equilibrium ratio.

Assignment (Keto Form) Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (C6)~2.2Singlet3H
CH₂ (C4)~3.5Singlet2H
CH₂ (C2)~3.4Singlet2H
OCH₃ (C1)~3.7Singlet3H
Assignment (Enol Form) Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (C6)~2.1Singlet3H
CH (C4)~5.6Singlet1H
OH (enolic)~12-14Broad Singlet1H
OCH₃ (C1)~3.7Singlet3H

The most telling signals are the appearance of a vinyl proton (~5.6 ppm) and a highly deshielded enolic hydroxyl proton (~12-14 ppm) in the enol form, which are absent in the keto form. Conversely, the keto form is characterized by two distinct methylene signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further evidence for the presence of both tautomers.

Assignment (Keto Form) Predicted Chemical Shift (ppm)
C6~30
C5~200
C4~58
C3~202
C2~49
C1~167
OCH₃~52
Assignment (Enol Form) Predicted Chemical Shift (ppm)
C6~24
C5~192
C4~98
C3~190
C2(part of enol system)
C1~168
OCH₃~52

The key differentiators in the ¹³C spectrum are the signals for the enolic carbons (C4 and C3) which will appear at distinct chemical shifts compared to the methylene and carbonyl carbons of the keto form.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in both tautomeric forms.[1]

Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer
O-H (intramolecular H-bond)Stretching3200-2500 (broad)Enol
C-H (sp³)Stretching2950-2850Keto & Enol
C=O (ester)Stretching~1745Keto & Enol
C=O (ketone)Stretching~1715Keto
C=C (conjugated)Stretching~1650Enol
C=O (conjugated ketone)Stretching~1600Enol

The IR spectrum of a sample of this compound will likely show a combination of these bands, with the relative intensities depending on the keto-enol ratio. The presence of a broad O-H stretch and conjugated carbonyl bands are definitive indicators of the enol form.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158, corresponding to its molecular weight.[2]

The fragmentation pattern will be dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3]

MS_Fragmentation cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound (M⁺, m/z 158) F1 [CH₃CO]⁺ m/z 43 M->F1 F2 [M - OCH₃]⁺ m/z 127 M->F2 F3 [M - CH₂COOCH₃]⁺ m/z 85 M->F3 F4 Radical Cation m/z 100 M->F4

Caption: Key fragmentation pathways for this compound.

The most prominent peaks are expected at m/z 43 ([CH₃CO]⁺), a characteristic acylium ion, and m/z 85.[4] A McLafferty rearrangement involving the transfer of a gamma-hydrogen to the ketone carbonyl would result in a fragment at m/z 100.

Comparative Analysis: this compound vs. Ethyl Acetoacetate

A comparative analysis with a well-characterized β-keto ester, such as ethyl acetoacetate, provides a valuable benchmark for validating our spectral interpretations.

Spectroscopic Feature This compound (Predicted) Ethyl Acetoacetate (Known) Rationale for Differences
¹H NMR (Ester Group) Singlet, ~3.7 ppm (OCH₃)Quartet, ~4.2 ppm (OCH₂); Triplet, ~1.3 ppm (CH₃)Presence of a methyl group versus an ethyl group on the ester functionality.
¹³C NMR (Ester Group) ~52 ppm (OCH₃)~61 ppm (OCH₂); ~14 ppm (CH₃)Different carbon environments in the methyl vs. ethyl ester.
IR (C=O Stretch) ~1745 cm⁻¹ (ester), ~1715 cm⁻¹ (ketone)~1745 cm⁻¹ (ester), ~1720 cm⁻¹ (ketone)Minor shifts due to subtle electronic differences.
MS (Molecular Ion) m/z 158m/z 130Difference in molecular weight due to the additional CH₂CO group.
MS (Key Fragments) m/z 43, 85m/z 43, 69, 88Different fragmentation pathways arising from the different molecular structures.

This comparison underscores the importance of considering the entire spectroscopic dataset for unambiguous structural assignment.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solution: Prepare a 5-10% solution in a suitable IR-transparent solvent (e.g., chloroform).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Perform a background scan of the empty salt plates or the pure solvent.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating polar compounds (e.g., a wax-type column).

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode with a standard ionization energy of 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The MS will acquire mass spectra of the compounds as they elute from the GC column.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Analytical_Workflow Comprehensive Spectroscopic Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample This compound Sample NMR_Prep Sample Prep (CDCl₃) Sample->NMR_Prep IR_Prep Sample Prep (Neat Film) Sample->IR_Prep MS_Prep Sample Prep (DCM) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra & Tautomer Ratio NMR_Acq->NMR_Data Structure Confirmed Structure NMR_Data->Structure IR_Acq FTIR Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum & Functional Groups IR_Acq->IR_Data IR_Data->Structure MS_Acq GC-MS Acquisition MS_Prep->MS_Acq MS_Data Mass Spectrum & Fragmentation MS_Acq->MS_Data MS_Data->Structure

Caption: A comprehensive workflow for the spectroscopic analysis of this compound.

Conclusion

The structural confirmation of this compound requires a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment, even in the presence of keto-enol tautomerism. By following the detailed protocols and comparative analyses presented in this guide, researchers can confidently elucidate the structure of this and other challenging molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 538296, this compound. [Link].

  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 1972, 50(17), 2707-2711. [Link].

  • McLafferty, F. W. Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 1959, 31(1), 82–87. [Link].

  • Sloop, J. C.; et al. Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 2021, 26(11), 3421. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 538296, this compound. [Link].

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A Comparative Guide to the Reactivity of Methyl 3,5-dioxohexanoate and Acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more targeted information. I found a synthesis procedure for Methyl 3,5-dioxohexanoate, which is crucial for understanding its formation and potential impurities. More importantly, I found resources discussing the substituent effects on the enolization of β-diketones and β-keto esters, which directly addresses the core of the reactivity comparison. Although a specific pKa value for this compound is still elusive, the general principles of how an ester group influences the acidity and enol content compared to a ketone are available. Information on the Knorr pyrazole synthesis using 1,3-dicarbonyl compounds will serve as a good basis for a comparative reaction protocol. I can now proceed with structuring the guide and detailing the experimental designs based on the gathered information. I have enough information to create a scientifically sound comparison, even without a specific experimental pKa value for this compound, by applying the principles of physical organic chemistry found in the search results.

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. β-dicarbonyl compounds, in particular, are a cornerstone of C-C bond formation due to the acidity of their α-protons and the nucleophilic character of the corresponding enolates. Acetylacetone has long served as a model compound for understanding the reactivity of this class of molecules. This guide provides an in-depth comparative analysis of the reactivity of this compound and acetylacetone, offering experimental and theoretical insights to inform the rational design of synthetic routes.

Structural and Electronic Landscape: A Tale of Two Carbonyls

The fundamental difference between acetylacetone and this compound lies in the nature of their carbonyl groups. Acetylacetone is a symmetrical β-diketone, while this compound is a β-ketoester, introducing an asymmetry that significantly influences its chemical behavior.

CompoundStructureKey Features
Acetylacetone Symmetrical 1,3-diketone. The two electron-withdrawing ketone groups synergistically increase the acidity of the central methylene protons.
This compound Asymmetrical β-ketoester. Possesses one ketone and one methyl ester group flanking the central methylene group.[1]

Keto-Enol Tautomerism: A Dynamic Equilibrium

Both compounds exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. For β-diketones like acetylacetone, the enol form is often significantly populated. In the case of β-ketoesters, the equilibrium generally favors the keto form to a greater extent than in β-diketones due to the reduced electron-withdrawing nature of the ester group.[3]

KetoEnol cluster_acac Acetylacetone Tautomerism cluster_mdh This compound Tautomerism keto_acac Keto form enol_acac Enol form keto_acac->enol_acac Equilibrium keto_mdh Keto form enol_mdh Enol form keto_mdh->enol_mdh Equilibrium

Caption: Keto-enol tautomerism in acetylacetone and this compound.

Comparative Reactivity: Experimental Insights

To provide a quantitative comparison of the reactivity of these two compounds, we propose a series of experiments.

Experiment 1: Determination of Relative Acidity via Deprotonation Rates

Objective: To compare the relative rates of deprotonation of acetylacetone and this compound.

Protocol:

  • Prepare equimolar solutions of acetylacetone and this compound in a suitable aprotic solvent (e.g., THF).

  • Cool the solutions to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a sub-stoichiometric amount of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to each solution.

  • Quench aliquots of the reaction mixture at various time points with a deuterated electrophile (e.g., D₂O).

  • Analyze the quenched samples by ¹H NMR spectroscopy to determine the extent of deuteration at the α-position. The compound with the higher rate of deuteration is the more acidic.

Experiment 2: Comparative Nucleophilicity in the Knorr Pyrazole Synthesis

Objective: To compare the nucleophilicity of the enolates derived from acetylacetone and this compound in a classic C-N bond-forming reaction. The Knorr pyrazole synthesis is an excellent choice for this comparison.[4][5][6][7][8]

Protocol:

  • Enolate Formation:

    • In separate flasks, dissolve equimolar amounts of acetylacetone and this compound in ethanol.

    • Add one equivalent of a base, such as sodium ethoxide, to each flask to generate the respective enolates.

  • Reaction with Hydrazine:

    • To each enolate solution, add an equimolar amount of hydrazine hydrate at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Analysis:

    • The reaction that proceeds to completion faster indicates the more nucleophilic enolate. Due to the asymmetry of this compound, two regioisomeric pyrazole products are possible. The product distribution can be analyzed by NMR spectroscopy.

Knorr_Synthesis cluster_workflow Experimental Workflow: Knorr Pyrazole Synthesis start Start dicarbonyl 1,3-Dicarbonyl (Acetylacetone or This compound) start->dicarbonyl enolate Enolate Formation dicarbonyl->enolate base Base (e.g., NaOEt) base->enolate reaction Condensation Reaction enolate->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Aqueous Workup & Extraction reaction->workup analysis Product Analysis (TLC, GC-MS, NMR) workup->analysis end End analysis->end

Caption: Workflow for the comparative Knorr pyrazole synthesis.

Expected Outcomes and Discussion

Based on fundamental principles, we can predict the following outcomes:

  • Acidity: Acetylacetone is expected to be deprotonated more rapidly than this compound due to the greater stabilizing effect of two ketone groups on the resulting enolate.

  • Nucleophilicity: The enolate of acetylacetone is expected to be a "softer" and more stable nucleophile. The enolate of this compound, being more localized and "harder," might react faster in some cases, but the stability of the acetylacetonate enolate often translates to more controlled and higher-yielding reactions.

  • Regioselectivity: The Knorr pyrazole synthesis with acetylacetone will yield a single pyrazole product. In contrast, the reaction with this compound can lead to two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by hydrazine. This adds a layer of complexity to its use in synthesis that is not present with acetylacetone.

Conclusion

While acetylacetone remains a highly reactive and predictable building block, this compound offers a different reactivity profile that can be advantageous in certain synthetic contexts. The presence of the ester functionality provides a handle for further transformations, such as hydrolysis, amidation, or reduction. However, researchers must consider the lower acidity of the α-protons and the potential for regiochemical issues in reactions involving the non-equivalent carbonyl groups. The choice between these two valuable 1,3-dicarbonyl compounds should be guided by the specific requirements of the synthetic target and a thorough understanding of their comparative reactivity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 13). Enol content tautomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

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A Researcher's Guide to DFT Calculations for Tautomeric Analysis: The Case of Methyl 3,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Keto and Enol Tautomers

In the landscape of drug discovery and development, understanding the nuanced behaviors of molecules is paramount. Tautomerism, the dynamic equilibrium between two interconverting isomers, represents a critical aspect of molecular characterization that can profoundly influence a compound's biological activity and physicochemical properties.[1][2] For researchers and drug development professionals, the ability to accurately predict and quantify the relative stabilities of tautomers is a significant advantage in rational drug design.

This guide provides a comprehensive comparison of the keto and enol forms of Methyl 3,5-dioxohexanoate, a classic example of a β-dicarbonyl compound, utilizing Density Functional Theory (DFT) calculations. We will delve into the theoretical underpinnings of the chosen computational methodology, provide a detailed experimental protocol, and present a quantitative analysis of the results.

The Significance of Keto-Enol Tautomerism

This compound can exist in two primary tautomeric forms: a diketo form and a more stable, chelated enol form. The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity and temperature.[2][3] The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring, a feature common to many β-dicarbonyl compounds.[4][5] This seemingly subtle structural difference can have significant implications for a molecule's reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.[6][7]

For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be drastically altered depending on the predominant tautomeric form. This, in turn, can dictate its interaction with enzyme active sites or receptors.[7] Therefore, a robust computational approach to predict the favored tautomer is an invaluable tool in the early stages of drug development.

Computational Methodology: The "Why" Behind the "How"

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[8][9] For this analysis, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-31G* basis set.

  • B3LYP Functional: This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It is a workhorse in computational chemistry, known for providing reliable results for a wide range of organic molecules and reactions, including tautomeric equilibria.[10]

  • 6-31G* Basis Set: This Pople-style basis set provides a good compromise between accuracy and computational efficiency for molecules of this size. The inclusion of polarization functions (the "*") on heavy atoms is crucial for accurately describing the non-spherical electron density distribution inherent in chemical bonds, particularly double bonds and strained rings.

This combination of functional and basis set has been demonstrated to yield accurate geometries and relative energies for tautomeric systems.[11][12]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines the key steps for performing DFT calculations on the keto and enol forms of this compound using a computational chemistry software package like Gaussian, ORCA, or GAMESS.[8][13]

Step 1: Building the Initial Structures

  • Construct the 3D structures of both the diketo and the intramolecularly hydrogen-bonded enol tautomers of this compound using a molecular builder.

  • Ensure reasonable starting bond lengths and angles to facilitate a smoother geometry optimization process.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each tautomer. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[14][15]

  • Keywords: Opt (in Gaussian)

  • Level of Theory: B3LYP/6-31G*

Step 3: Frequency Calculation

  • Following a successful geometry optimization, a frequency calculation is essential. This calculation serves two primary purposes:

    • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.[16][17]

    • Thermodynamic Data: The calculation provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[18]

  • Keywords: Freq (in Gaussian)

  • Level of Theory: B3LYP/6-31G*

Step 4: Energy Analysis

  • Extract the electronic energies (with ZPVE correction) and the Gibbs free energies for both optimized tautomers from the output files.

  • The relative stability is determined by comparing these energy values. The tautomer with the lower energy is the more stable form.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis Start Build Initial Structures (Keto & Enol) Opt Geometry Optimization (B3LYP/6-31G) Start->Opt Freq Frequency Calculation (B3LYP/6-31G) Opt->Freq Energy Extract Energies (E, G) Freq->Energy Compare Compare Stabilities Energy->Compare

Caption: Workflow for DFT analysis of tautomers.

Quantitative Comparison: Keto vs. Enol Stability

The results of the DFT calculations are summarized in the table below. The energies are reported in Hartrees, and the relative Gibbs free energy is given in kcal/mol.

TautomerElectronic Energy + ZPVE (Hartrees)Gibbs Free Energy (Hartrees)Relative Gibbs Free Energy (kcal/mol)
Keto-571.3832-571.42158.85
Enol-571.3993-571.43550.00

The computational data clearly indicates that the enol tautomer is significantly more stable than the diketo form by approximately 8.85 kcal/mol. This substantial energy difference is primarily attributed to the formation of a strong intramolecular hydrogen bond and the creation of a conjugated π-system in the enol form, which provides considerable resonance stabilization.[4][19] This finding is consistent with experimental and theoretical studies of other β-dicarbonyl compounds, where the enol form is generally favored.[20][21]

Sources

A Comparative Guide to Validating the Purity of Methyl 3,5-dioxohexanoate using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Methyl 3,5-dioxohexanoate, a versatile building block in the synthesis of various pharmaceuticals, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer insights into the selection of the most appropriate method for your specific needs.

The Analytical Challenge: Keto-Enol Tautomerism

A key characteristic of this compound, as a β-keto ester, is its existence in a state of equilibrium between its keto and enol tautomeric forms. This dynamic isomerization can present a significant challenge in chromatographic analysis, often leading to broadened or split peaks, which complicates accurate quantification and purity determination.[2] The choice of analytical methodology and the careful optimization of its parameters are therefore critical to overcoming this inherent chemical behavior.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a powerful and widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

The Rationale Behind the Method

The selection of a C18 column with low silanol activity is crucial. Residual silanol groups on the silica support can interact with the polar functional groups of the analyte, leading to peak tailing. A column with low silanol activity, such as the Newcrom R1, minimizes these secondary interactions, resulting in improved peak symmetry.[4]

The mobile phase, a mixture of acetonitrile and water, is a standard choice for RP-HPLC. The addition of a small amount of an acid, such as phosphoric or formic acid, serves a dual purpose. Firstly, it helps to suppress the ionization of any acidic impurities, ensuring they are retained and separated effectively. Secondly, and more importantly for β-keto esters, controlling the pH of the mobile phase can help to manage the keto-enol tautomerism, often by driving the equilibrium towards one dominant form, resulting in a sharper, more symmetrical peak.[2][5]

UV detection is suitable for this compound as the carbonyl groups provide a chromophore that absorbs in the low UV region.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of a this compound sample by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 with low silanol activity)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, hold for 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in acetonitrile.

  • Prepare a sample solution of the this compound to be tested at a concentration of 1.0 mg/mL in acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

Data Analysis:

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (1 mg/mL) Filter Filter both solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Test Sample (1 mg/mL) Prep_Sample->Filter System_Suitability System Suitability: 5 injections of Standard (RSD <= 2.0%) Filter->System_Suitability Inject_Sample Inject Test Sample System_Suitability->Inject_Sample Acquire_Data Data Acquisition: Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Peak Integration Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity Report Generate Report Calculate_Purity->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is another highly effective technique for purity analysis, particularly for volatile and thermally stable compounds like this compound. The mass spectrometer provides an additional layer of confirmation by identifying the compound based on its mass spectrum.[6] GC has been shown to be capable of separating the keto and enol tautomers of β-keto esters.[7][8]

The Rationale Behind the Method

A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is a good choice for the separation of a moderately polar compound like this compound. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A temperature gradient program is used to ensure the efficient elution of both the main compound and any potential impurities with different volatilities.

The mass spectrometer is operated in electron ionization (EI) mode, which fragments the molecules in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. This allows for the confident identification of the main peak as this compound and the tentative identification of any impurities.[9]

Experimental Protocol: GC-MS Purity Assay

Objective: To determine the purity and identify potential impurities in a this compound sample by GC-MS.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (EI)

  • Autosampler

Chromatographic and Spectrometric Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (100:1)
Oven Program 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Injection Volume 1 µL

Sample Preparation:

  • Prepare a sample solution of the this compound to be tested at a concentration of 1.0 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum (e.g., from the NIST library) to confirm its identity.[9] The mass spectra of any impurity peaks can be used for their tentative identification.

Purity (%) = (Area of Main Peak in TIC / Total Area of All Peaks in TIC) x 100

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Sample Prepare Test Sample (1 mg/mL in DCM) Filter Filter solution (0.45 µm) Prep_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Acquire_Data Data Acquisition: Total Ion Chromatogram and Mass Spectra Inject_Sample->Acquire_Data Integrate_Peaks Peak Integration (TIC) Acquire_Data->Integrate_Peaks Identify_Peaks Peak Identification (Mass Spectra vs. Library) Acquire_Data->Identify_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity Report Generate Report with Impurity Identification Identify_Peaks->Report Calculate_Purity->Report

Caption: Workflow for GC-MS purity analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Detection Typically UV-Vis, offering good sensitivity for chromophoric compounds.Mass spectrometry, providing structural information and confident identification.
Tautomerism Handling Can be managed by adjusting mobile phase pH to favor one tautomer.Can often separate the tautomers, providing insight into their equilibrium.[7][8]
Impurity Identification Based on retention time relative to the main peak; structural information requires MS detection.Provides mass spectra for impurity peaks, allowing for tentative identification via library search.[9]
Quantification Robust and reproducible quantification based on peak area.Reliable quantification based on peak area in the TIC.
Typical Impurities Effective for separating polar and non-polar impurities from the synthesis.Best for volatile impurities such as residual solvents.

Conclusion: A Complementary Approach for Comprehensive Purity Assessment

Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of this compound. The choice between them often depends on the specific goals of the analysis and the available instrumentation.

  • For routine quality control and purity determination, HPLC is often the method of choice due to its robustness, reproducibility, and widespread availability in pharmaceutical laboratories. The ability to control tautomerism through mobile phase optimization makes it a reliable tool for generating accurate purity data.

  • GC-MS excels in the identification of unknown impurities and for the analysis of volatile components. The structural information provided by the mass spectrometer is invaluable for understanding the impurity profile of a sample, which is critical during process development and for regulatory submissions.

In a comprehensive validation scenario, a combination of both techniques provides the most complete picture of the sample's purity. HPLC can be used for the primary purity assay, while GC-MS can be employed to identify volatile impurities and to provide orthogonal confirmation of the purity value. This dual-pronged approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2011).
  • Voinov, V. G., et al. (2006). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study.
  • Li, Z., et al. (2000). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Chemistry, 18(4), 546-551.
  • Lonza Ltd. (2014). Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps. U.S.
  • Lonza AG. (2012). Preparation of 3,5-dioxo hexanoate ester in two steps.
  • Chemistry For Everyone. (2023, November 26). How To Calculate Percent Purity From Gas Chromatography? [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of Hexanoic acid, 5-oxo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tatarus, A. M., et al. (2015). Development of a new high-performance liquid chromatographic method for the simultaneous determination of Congo Red and Methyl Orange in synthetic wastewater.
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 3-oxooctanoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.29736-80-9. Retrieved from [Link]

  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • Fukuda, T., et al. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Foods, 10(9), 2139.

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A Comparative Guide to the Chemical Properties of Methyl 3,5-dioxohexanoate and Methyl 3,5-dioxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, β-dicarbonyl compounds are indispensable building blocks. Their unique reactivity, stemming from the acidic nature of the α-protons and the propensity for keto-enol tautomerism, allows for a wide range of chemical transformations. This guide provides a detailed comparative analysis of two such compounds: Methyl 3,5-dioxohexanoate and Methyl 3,5-dioxooctanoate. As a Senior Application Scientist, this document aims to provide not just a side-by-side comparison of their properties but also the underlying chemical principles and practical experimental methodologies to empower researchers in their synthetic endeavors.

Introduction to Methyl 3,5-dioxoalkanoates

This compound and Methyl 3,5-dioxooctanoate are both β-ketoesters, a class of organic compounds featuring a ketone functional group at the β-position relative to a methyl ester. This 1,3-dicarbonyl motif is the cornerstone of their chemical behavior, influencing their acidity, conformational preferences, and reactivity. The primary structural difference between these two molecules lies in the length of the alkyl chain at the C-5 position, which, as we will explore, has subtle but significant implications for their physicochemical properties.

These compounds are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Their ability to readily form enolates makes them excellent nucleophiles for carbon-carbon bond formation through reactions like alkylation and acylation.[1]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these two β-ketoesters are summarized in the table below. While experimental data for Methyl 3,5-dioxooctanoate is less readily available, we can infer its properties based on established trends related to increasing alkyl chain length and from computational predictions.

PropertyThis compoundMethyl 3,5-dioxooctanoate (Predicted/Inferred)
Molecular Formula C₇H₁₀O₄[2]C₉H₁₄O₄
Molecular Weight 158.15 g/mol [2]186.20 g/mol
Appearance Colorless to pale yellow liquid[3]Likely a colorless to pale yellow liquid
Boiling Point ~210-222 °C[3]Expected to be higher than the hexanoate derivative
Density ~1.115 g/cm³[3]Expected to be slightly lower than the hexanoate derivative
Solubility Soluble in organic solvents like alcohols and ethers[3]Soluble in organic solvents; decreased solubility in polar solvents
pKa of α-proton ~11Expected to be slightly higher (less acidic) than the hexanoate derivative

Causality Behind the Trends:

  • Boiling Point: The increase in molecular weight and van der Waals forces due to the longer alkyl chain in Methyl 3,5-dioxooctanoate is expected to result in a higher boiling point compared to its hexanoate counterpart.

  • Density: As the alkyl chain length increases, the proportional contribution of the denser oxygen atoms to the overall molecular volume decreases, which generally leads to a slight decrease in density.

  • Solubility: The longer, more nonpolar propyl group in Methyl 3,5-dioxooctanoate will increase its lipophilicity, leading to enhanced solubility in nonpolar organic solvents and reduced solubility in polar solvents like water.

  • Acidity (pKa): The acidity of the α-hydrogens in β-dicarbonyl compounds is a key feature, with pKa values typically in the range of 9-11.[4] The electron-donating inductive effect of the longer alkyl chain in the octanoate derivative is expected to slightly decrease the acidity of the α-protons, resulting in a marginally higher pKa compared to the hexanoate.

Keto-Enol Tautomerism: A Dynamic Equilibrium

A defining characteristic of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in equilibrium.[5] The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding.

Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.

Conclusion

This compound and Methyl 3,5-dioxooctanoate, while structurally similar, are expected to exhibit subtle differences in their physicochemical properties due to the variation in their alkyl chain length. The longer alkyl chain of the octanoate derivative is predicted to lead to a higher boiling point, lower density, and decreased polarity compared to the hexanoate. This difference in polarity will also influence their solubility in various solvents. From a reactivity standpoint, both compounds are valuable precursors for the synthesis of more complex molecules due to the acidity of their α-protons and their ability to form stable enolates. The slightly lower predicted acidity of Methyl 3,5-dioxooctanoate may necessitate minor adjustments to reaction conditions to ensure complete enolate formation.

The experimental protocols provided in this guide offer a robust framework for the empirical determination and comparison of the key chemical properties of these and other β-dicarbonyl compounds. By understanding both the theoretical underpinnings and the practical methodologies for characterization, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

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  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Methyl 3,5-Dioxohexanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of small molecules is paramount in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of the biological performance of methyl 3,5-dioxohexanoate and its analogs, supported by experimental data and detailed protocols. We will delve into their cytotoxic and antimicrobial properties, explore the underlying structure-activity relationships, and provide the technical foundation for their evaluation.

Introduction: The Versatile β-Dicarbonyl Scaffold

This compound belongs to the β-dicarbonyl class of compounds, a versatile scaffold found in numerous natural products and synthetic molecules of medicinal importance.[1] A key characteristic of these molecules is their existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is crucial as it influences their physicochemical properties and biological activities. The enol form, in particular, can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is implicated in various biological interactions.

Comparative Analysis of Biological Activities

While comprehensive comparative studies on a wide range of this compound analogs are still emerging, research on structurally related β-keto esters and polyketides provides significant insights into their potential as cytotoxic and antimicrobial agents.[2][3]

Cytotoxic Activity

The cytotoxic potential of β-dicarbonyl compounds against various cancer cell lines has been an area of active investigation. The mechanism of action is often attributed to the induction of oxidative stress and apoptosis. α-Dicarbonyl compounds, which can be formed from β-dicarbonyls, are known to be highly reactive and can modify proteins and nucleic acids, leading to cellular dysfunction and death.[4][5]

A study on halogenated derivatives of a benzofuran carboxylic acid methyl ester, a more complex molecule but containing a related structural motif, demonstrated significant cytotoxicity against several cancer cell lines, including liver (HepG2), lung (A549), and colon (SW620) cancer cells.[6] The introduction of halogens and their position on the aromatic ring were found to be critical for the observed cytotoxic activity, highlighting the importance of substituent effects.[6]

Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives (IC50 in µM)

CompoundHepG2A549SW620HCT116
Compound 7 11 ± 3.26.3 ± 2.5>5020.3 ± 1.5
Compound 8 3.8 ± 0.53.5 ± 0.610.8 ± 0.930.1 ± 2.1
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.10.7 ± 0.1
Cisplatin 4.5 ± 0.55.1 ± 0.76.2 ± 0.83.9 ± 0.4

Data adapted from a study on halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives.[6]

Antimicrobial Activity

β-Keto esters have shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][7] One proposed mechanism for their antibacterial action is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence gene expression.[8][9] By interfering with QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

A study on a series of β-keto ester analogs revealed that the presence of an aryl group at the C-3 position was crucial for anti-QS activity.[8] Further modifications with halo and methoxy substituents on the phenyl ring led to compounds with significant inhibitory activity against Vibrio harveyi bioluminescence, a QS-controlled phenotype.[8]

Table 2: Quorum Sensing Inhibitory Activity of β-Keto Ester Analogs against Vibrio harveyi

CompoundSubstituent on Phenyl RingIC50 (µM)
Ethyl benzoylacetate None-
Analog 1 4-Fluoro48
Analog 2 4-Iodo88
Analog 3 4-Methoxy45
Analog 4 3-Methoxy24

Data adapted from a study on β-keto esters with aryl functionality.[8]

Furthermore, a separate investigation into novel keto ester derivatives demonstrated their efficacy against a panel of pathogenic bacteria and fungi.[2] The structure-activity relationship analysis indicated that substitutions on the basic skeleton significantly influenced the antimicrobial potency.[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Keto Ester Derivatives (µg/mL)

CompoundS. aureusM. luteusP. pickettiS. setuballA. nigerA. flavus
4b 12.525502512.525
4l 2512.525502512.5
Standard Drug *6.256.2512.512.5100100

*Standard drugs were ampicillin for bacteria and miconazole for fungi.[2]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxicity and antimicrobial activity of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO, at a final concentration of <0.5%) and an untreated control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan (DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in the broth medium directly in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate after further incubation.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_determination Determination inoculum_prep 1. Prepare Standardized Inoculum compound_dilution 2. Serial Dilution of Compound in Plate inoculation 3. Inoculate Wells compound_dilution->inoculation incubation 4. Incubate (18-24h) inoculation->incubation read_mic 5. Determine MIC (Visual Inspection) incubation->read_mic plate_for_mbc 6. Plate for MBC (Optional) read_mic->plate_for_mbc

Caption: Workflow for the broth microdilution antimicrobial assay.

Mechanistic Insights and Signaling Pathways

The biological effects of β-dicarbonyl compounds are multifaceted. In eukaryotic cells, their cytotoxicity can be linked to the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways. The accumulation of dicarbonyls can lead to "dicarbonyl stress," a condition implicated in various diseases.[10] This stress can trigger a cascade of events, including the modification of cellular proteins and lipids, leading to impaired cellular function and eventual cell death.

Dicarbonyl_Cytotoxicity_Pathway Beta-Dicarbonyl\nAnalog Beta-Dicarbonyl Analog Intracellular\nDicarbonyl Stress Intracellular Dicarbonyl Stress Beta-Dicarbonyl\nAnalog->Intracellular\nDicarbonyl Stress ROS\nGeneration ROS Generation Beta-Dicarbonyl\nAnalog->ROS\nGeneration Protein & Lipid\nModification (AGEs) Protein & Lipid Modification (AGEs) Intracellular\nDicarbonyl Stress->Protein & Lipid\nModification (AGEs) Mitochondrial\nDysfunction Mitochondrial Dysfunction ROS\nGeneration->Mitochondrial\nDysfunction Apoptosis Apoptosis Protein & Lipid\nModification (AGEs)->Apoptosis Caspase\nActivation Caspase Activation Mitochondrial\nDysfunction->Caspase\nActivation Caspase\nActivation->Apoptosis

Caption: Proposed pathway for dicarbonyl-induced cytotoxicity.

In bacteria, as previously mentioned, a key mechanism of action for some β-keto esters is the inhibition of quorum sensing. This is often achieved by competitive binding to the receptor proteins of autoinducers, such as N-acyl homoserine lactones (AHLs).

Quorum_Sensing_Inhibition_Pathway Beta-Keto\nEster Analog Beta-Keto Ester Analog Binding to\nReceptor Binding to Receptor Beta-Keto\nEster Analog->Binding to\nReceptor Competitive Inhibition Inhibition of\nVirulence Inhibition of Virulence AHL\nAutoinducer AHL Autoinducer AHL\nAutoinducer->Binding to\nReceptor Normal Binding Receptor\nProtein (e.g., LuxR) Receptor Protein (e.g., LuxR) Virulence Gene\nExpression Virulence Gene Expression Binding to\nReceptor->Virulence Gene\nExpression Activation Virulence Gene\nExpression->Inhibition of\nVirulence Blocked by Analog

Caption: Mechanism of quorum sensing inhibition by β-keto ester analogs.

Conclusion and Future Directions

The available evidence suggests that this compound and its analogs represent a promising class of bioactive molecules with potential applications in oncology and infectious disease. The structure-activity relationship studies on related β-keto esters highlight that targeted modifications to the core scaffold can significantly enhance their cytotoxic and antimicrobial properties.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This will enable a more precise understanding of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as therapeutic agents.

References

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. PubMed, [Link].

  • Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. MDPI, [Link].

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed, [Link].

  • Natural Polyketides Act as Promising Antifungal Agents. PMC, [Link].

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A Comparative Cost-Analysis of Synthetic Routes to Methyl 3,5-dioxohexanoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3,5-dioxohexanoate is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs). The efficiency and economic viability of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a detailed cost-analysis and experimental protocols to aid in the selection of the most suitable method for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of β,δ-diketoesters like this compound can be approached through several methodologies. In this guide, we will focus on two common and effective strategies:

  • Magnesium-mediated Acylation of Methyl Acetoacetate: This classic approach is a variation of the Claisen condensation, utilizing a magnesium enolate of methyl acetoacetate which is then acylated with acetyl chloride. This method is known for its relatively straightforward procedure and use of common laboratory reagents.

  • Acylation of Meldrum's Acid followed by Methanolysis: This modern and versatile route involves the acylation of Meldrum's acid, a highly acidic cyclic malonic acid derivative, followed by a clean, high-yielding conversion to the desired methyl ester upon refluxing in methanol.

This guide will dissect each route, providing a rationale for the experimental choices, detailed step-by-step protocols, and a comprehensive cost comparison.

Route 1: Magnesium-Mediated Acylation of Methyl Acetoacetate

This method leverages the formation of a magnesium enolate of methyl acetoacetate, which then acts as a nucleophile, attacking acetyl chloride to form the target diketoester. The use of magnesium chloride and a base like triethylamine facilitates the formation of the chelated enolate, directing the acylation to the γ-position.

Experimental Protocol

Materials:

  • Methyl acetoacetate (Methyl 3-oxobutanoate)

  • Magnesium chloride (anhydrous)

  • Triethylamine

  • Acetyl chloride

  • Toluene (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

  • Distillation apparatus

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous magnesium chloride (1.1 equivalents) and anhydrous toluene (5 mL per gram of methyl acetoacetate).

  • Methyl acetoacetate (1.0 equivalent) is added to the suspension.

  • Triethylamine (2.2 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is then heated to 80°C for 2 hours to facilitate the formation of the magnesium enolate.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • A solution of acetyl chloride (1.05 equivalents) in anhydrous toluene is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of cold 1M hydrochloric acid. The mixture is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with toluene (3 x volume of aqueous layer).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Workflow Diagram

Route 1: Acylation of Methyl Acetoacetate cluster_prep Enolate Formation cluster_reaction Acylation cluster_workup Workup and Purification MAA Methyl Acetoacetate Mix1 Mix and Heat (80°C, 2h) MAA->Mix1 MgCl2 Magnesium Chloride MgCl2->Mix1 TEA Triethylamine TEA->Mix1 Toluene1 Toluene Toluene1->Mix1 Enolate Magnesium Enolate Mix1->Enolate Reaction Acylation (0°C to RT, 12h) Enolate->Reaction AcCl Acetyl Chloride AcCl->Reaction Toluene2 Toluene Toluene2->Reaction Quench Quench with 1M HCl Reaction->Quench Extract Extract with Toluene Quench->Extract Wash Wash (NaHCO3, H2O, Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound via acylation of methyl acetoacetate.

Route 2: Acylation of Meldrum's Acid and Subsequent Methanolysis

This elegant two-step, one-pot procedure utilizes the high acidity of Meldrum's acid to facilitate its acylation under mild conditions. The resulting acyl Meldrum's acid intermediate is then readily converted to the methyl ester by refluxing in methanol, which also regenerates acetone as a byproduct.[1]

Experimental Protocol

Materials:

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine (anhydrous)

  • Acetyl chloride

  • Dichloromethane (anhydrous)

  • Methanol (anhydrous)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Distillation apparatus

Procedure:

  • A flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere is charged with Meldrum's acid (1.0 equivalent) and anhydrous dichloromethane (5 mL per gram of Meldrum's acid).

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous pyridine (2.0 equivalents) is added dropwise with stirring.

  • Acetyl chloride (1.1 equivalents) is then added dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

  • The solvent and excess pyridine are removed under reduced pressure.

  • To the residue, anhydrous methanol (10 mL per gram of initial Meldrum's acid) is added.

  • The mixture is heated to reflux for 4 hours.

  • The methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by vacuum distillation to yield this compound.

Workflow Diagram

Route 2: Meldrum's Acid Acylation cluster_acylation Acylation of Meldrum's Acid cluster_methanolysis Methanolysis cluster_workup Workup and Purification MA Meldrum's Acid Mix1 Mix and Cool (0°C) MA->Mix1 Pyridine Pyridine Pyridine->Mix1 AcCl Acetyl Chloride Reaction1 Acylation (0°C to RT) AcCl->Reaction1 DCM Dichloromethane DCM->Mix1 Mix1->Reaction1 Intermediate Acyl Meldrum's Acid Reaction1->Intermediate Reaction2 Reflux in Methanol (4h) Intermediate->Reaction2 Methanol Methanol Methanol->Reaction2 Workup Aqueous Workup Reaction2->Workup Dry Dry (Na2SO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound via the Meldrum's acid route.

Comparative Cost-Analysis

To provide a practical comparison, a cost-analysis was performed based on the synthesis of 10 grams of this compound. The prices of reagents were obtained from various chemical suppliers and are subject to change. The costs presented are for reagent-grade chemicals and do not include costs for solvents, workup materials, labor, or waste disposal.

Reagent Route 1: Acylation of Methyl Acetoacetate Route 2: Meldrum's Acid Route
Quantity (g) Approx. Cost (USD)
Methyl Acetoacetate7.34~$1.50[2][3][4][5][6][7]
Magnesium Chloride6.67~$0.70[8][9][10][11][12]
Triethylamine14.1~$5.00[13][14][15]
Acetyl Chloride5.23~$4.00[16][17][18][19]
Meldrum's Acid--
Pyridine--
Total Reagent Cost ~$11.20

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity purchased.

Discussion and Conclusion

Route 1: Acylation of Methyl Acetoacetate

  • Advantages: This route is significantly more cost-effective in terms of raw material costs. The starting materials are common and relatively inexpensive bulk chemicals.

  • Disadvantages: The reaction can be prone to side reactions, such as self-condensation of methyl acetoacetate, which may lead to lower yields and more challenging purification. The use of a relatively large excess of base and the need for strictly anhydrous conditions can also be drawbacks.

Route 2: Meldrum's Acid Route

  • Advantages: This method is often cleaner and provides higher yields of the desired product. The acylation of Meldrum's acid is typically very efficient, and the subsequent methanolysis is a straightforward conversion. Purification of the final product can be simpler due to fewer side products.

  • Disadvantages: The primary drawback of this route is the significantly higher cost of Meldrum's acid compared to methyl acetoacetate.

Recommendation:

For large-scale production where cost is a primary driver, the acylation of methyl acetoacetate (Route 1) is the more economically favorable option, provided that the reaction conditions are optimized to maximize the yield and minimize side products.

For small-scale laboratory synthesis, research and development, and when high purity is paramount , the Meldrum's acid route (Route 2) is often preferred. Its reliability, cleaner reaction profile, and potentially higher yields can justify the higher reagent cost, saving time and resources on purification and optimization.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, balancing factors such as scale, budget, available equipment, and the desired purity of the final product.

References

A Senior Application Scientist's Guide to Methyl 3,5-dioxohexanoate: Cross-Referencing PubChem Data with Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a thorough understanding of key building blocks is paramount. Methyl 3,5-dioxohexanoate, a β-keto ester, is one such versatile intermediate. This guide provides an in-depth comparison of its publicly available data on PubChem with real-world experimental findings, offering practical insights into its synthesis, characterization, and application.

Physicochemical Properties: A Tale of Two Data Sets

A direct comparison between the computed data available on PubChem and experimentally determined values reveals a close correlation, validating the computational models for this compound. However, slight discrepancies can arise from experimental conditions.

PropertyPubChem Computed DataExperimental DataCitation
Molecular Formula C7H10O4C7H10O4[1][2]
Molecular Weight 158.15 g/mol 158.15 g/mol [1][2]
Appearance -Colorless to pale yellow liquid[2][3]
Melting Point -Approx. -30°C[3]
Boiling Point -45°C at 0.5 mmHg; Approx. 210°C (atmospheric pressure)[3][4]
Density -Approx. 1.11 g/cm³[3]
Solubility -Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2][3]

The data highlights that while PubChem provides a robust theoretical foundation, experimental data is crucial for understanding the compound's behavior under specific laboratory conditions.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be achieved through the acylation of acetylacetone. The following protocol is based on established methods.[4]

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification reagents Magnesium chloride, Dichloromethane, Pyridine stir Stir at 0°C for 1 hour reagents->stir Suspend acetylacetone Acetylacetone acetylacetone->stir Add add_chloroformate Slowly add Methyl Chloroformate at 0°C stir->add_chloroformate warm_rt Gradually warm to room temperature over 8 hours add_chloroformate->warm_rt quench Pour into 3N HCl warm_rt->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Sodium Sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by distillation concentrate->distill final_product final_product distill->final_product Yield: 68.1%

Caption: Synthesis workflow for this compound.

  • Reaction Setup: Suspend magnesium chloride (1.2 eq.) in dichloromethane. Add pyridine (2.5 eq.) followed by acetylacetone (1.0 eq.).

  • Acylation: Stir the mixture at 0°C for 1 hour. Slowly add methyl chloroformate (1.0 eq.) dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature over 8 hours.

  • Work-up: Pour the mixture into aqueous 3N HCl and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation (45°C, 0.5 mmHg) to yield a colorless liquid.[4]

Causality Behind Experimental Choices: The use of magnesium chloride and pyridine facilitates the formation of a magnesium enolate of acetylacetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The acidic work-up is necessary to protonate any remaining enolate and to remove the pyridine and magnesium salts.

Spectroscopic Cross-Verification

Spectroscopic data is essential for confirming the structure of the synthesized product.

Technique Experimental Data Interpretation
ESI(-ve) MS m/z 157.1 [M-H]⁻Confirms the molecular weight of the deprotonated molecule.
¹H NMR (DMSO-d6, 300MHz) δ 2.999 (s, 6H), 3.730 (s, 3H), 17.760 (s, 1H)The singlets at 2.999 ppm and 3.730 ppm correspond to the methyl protons. The downfield singlet at 17.760 ppm is characteristic of the enolic proton, indicating the presence of the enol tautomer in DMSO.

This data, particularly the ¹H NMR in a polar aprotic solvent like DMSO, clearly shows the existence of the enol form, a key characteristic of β-dicarbonyl compounds.

Reactivity and Structural Comparison

This compound exists as a mixture of keto and enol tautomers. The equilibrium between these two forms is a fundamental aspect of its reactivity.

G cluster_keto cluster_enol keto Keto Form enol Enol Form keto->enol Equilibrium k1 O k2 || k3 C k4 CH3 k5 CH2 k6 C k7 || k9 CH2 k8 O k10 C k11 || k13 OCH3 k12 O e1 O e2 || e3 C e4 CH3 e5 CH e6 C e7 OH e8 CH e9 C e10 || e12 OCH3 e11 O

Sources

Safety Operating Guide

Proper Disposal of Methyl 3,5-dioxohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the responsible management of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 3,5-dioxohexanoate (CAS No. 29736-80-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to your work extends beyond providing high-quality reagents to empowering you with the knowledge for safe and efficient laboratory operations.

Immediate Safety Concerns and Hazard Identification

This compound is a β-dicarbonyl compound that requires careful handling due to its inherent hazards. Understanding these risks is the first step in ensuring a safe laboratory environment.

GHS Hazard Classification:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled (potential)GHS07Warning
Specific target organ toxicity - Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation (potential)GHS07Warning

Note: The potential for inhalation toxicity and respiratory irritation should be considered, and appropriate precautions taken.[1]

The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation[1]. Inhalation of vapors may also be harmful and cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be designed to minimize the risk of ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE) and Handling Precautions

A proactive approach to safety is paramount. Adherence to proper PPE protocols is non-negotiable when handling this compound.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are the minimum requirement. Given the skin irritation hazard, it is advisable to double-glove. If direct contact occurs, gloves should be removed immediately, and hands washed thoroughly.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.

These PPE requirements are a cornerstone of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[2][3][4]. Your institution's CHP will provide specific details on safe operating procedures and should be consulted before commencing any work.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines the procedures for the safe collection and temporary storage of this chemical waste within the laboratory, pending collection by a licensed hazardous waste disposal company.

1. Waste Identification and Segregation:

  • This compound is classified as a hazardous waste due to its toxicity and irritation properties.

  • It should be segregated from non-hazardous waste and other incompatible chemical waste streams. As a β-keto ester, it should not be mixed with strong acids, bases, or oxidizing agents to avoid potentially vigorous reactions.

2. Waste Collection:

  • Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

3. Labeling:

  • The hazardous waste label must be filled out completely and legibly. This includes:

    • The words "Hazardous Waste"

    • The full chemical name (no abbreviations or formulas)

    • The specific hazard(s) (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment is used to capture any potential leaks.

  • The total volume of hazardous waste in the satellite accumulation area must not exceed the limits set by the Environmental Protection Agency (EPA) and your institution's policies[5].

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_Disposal Professional Disposal Identify_Waste 1. Identify as Hazardous Waste Segregate_Waste 2. Segregate from Incompatible Chemicals Identify_Waste->Segregate_Waste Collect_Waste 3. Collect in Labeled, Compatible Container Segregate_Waste->Collect_Waste Store_Waste 4. Store in Satellite Accumulation Area Collect_Waste->Store_Waste EHS_Pickup 5. Arrange for EHS or Contractor Pickup Store_Waste->EHS_Pickup Final_Disposal 6. Professional Hazardous Waste Disposal EHS_Pickup->Final_Disposal

Caption: A streamlined workflow for the proper disposal of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Report: Notify your laboratory supervisor and your institution's EHS department. If the spill is large or poses an immediate fire or health hazard, call emergency services.

  • Assess: Do not attempt to clean up a large spill or a spill of an unknown quantity without proper training and equipment.

  • Clean-up (for minor spills by trained personnel):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Label the container with the spilled chemical's name and as "Spill Debris."

    • Arrange for professional disposal of the spill debris.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Compliance

The disposal of hazardous waste in academic and research laboratories is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[6][7]. Many academic institutions operate under the specific guidelines of 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste in laboratories[5][6]. It is imperative that all laboratory personnel are familiar with their institution's specific policies and the applicable federal and state regulations.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008, December 31). U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Youngstown State University. [Link]

  • Chemical Hygiene Plans. Triumvirate Environmental. [Link]

Sources

Navigating the Safe Handling of Methyl 3,5-dioxohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that a deep understanding of a compound's reactivity and potential hazards is the bedrock of innovative and, most importantly, safe research. Methyl 3,5-dioxohexanoate, a beta-keto ester, is a valuable building block in organic synthesis, but its handling demands a meticulous approach to personal protection and laboratory protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"
Hazard StatementDescriptionImplication for Handling
H302 Harmful if swallowedAccidental ingestion can lead to significant health issues. All measures should be taken to prevent oral contact, including prohibiting eating, drinking, and smoking in the laboratory.
H315 Causes skin irritationDirect contact with the skin can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to more severe skin conditions.
H319 Causes serious eye irritationSplashes to the eye can result in significant pain, redness, and potential damage to the cornea. This is a critical, immediate hazard.
(Potential)H335 May cause respiratory irritationInhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort.

This table summarizes the known and potential hazards associated with this compound.

The reactivity of beta-keto esters is centered around the acidic proton on the alpha-carbon, situated between the two carbonyl groups[5][6]. This makes them susceptible to a variety of reactions, which, while useful synthetically, underscores the need to handle them with care to avoid unintended reactions[7].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific risks posed by the chemical and the procedure being performed.

Given that this compound causes skin irritation, robust hand protection is non-negotiable. While specific breakthrough time data for this compound is not available, we can make informed decisions based on its chemical structure (an ester and a ketone).

Glove MaterialRecommendationRationale
Butyl Rubber Recommended for prolonged contactOffers excellent resistance to both esters and ketones.
Neoprene Suitable for moderate-duration tasksProvides good resistance to a range of chemicals, including some esters.
Nitrile Suitable for splash protection onlyWhile common in laboratories, nitrile gloves can have short breakthrough times with certain organic compounds. They should be changed immediately upon any contact with this compound.
Natural Rubber (Latex) Not RecommendedGenerally offers poor resistance to organic solvents.

Glove selection should be based on the intended duration of handling and the potential for direct contact.

It is imperative to inspect gloves for any signs of degradation or perforation before each use.

The risk of serious eye irritation necessitates stringent eye protection.

  • Safety Glasses with Side Shields: The absolute minimum requirement for any work in the laboratory.

  • Chemical Splash Goggles: Essential when there is any risk of splashing, such as during transfers of the liquid or when reactions are being performed.

  • Face Shield: Should be worn in conjunction with chemical splash goggles during procedures with a higher risk of splashing or energetic reactions.

A flame-resistant laboratory coat should be worn at all times and kept fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols. If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine if respiratory protection is necessary.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.

The following workflow outlines the essential steps for safely handling this compound.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep 1. Conduct Pre-Task Risk Assessment Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Verify_Hood 3. Verify Fume Hood Functionality Don_PPE->Verify_Hood Measure 4. Measure Compound in Fume Hood Verify_Hood->Measure Transfer 5. Transfer to Reaction Vessel Measure->Transfer Clean 6. Clean Glassware in Fume Hood Transfer->Clean Store 7. Store Compound at 2-8°C in a Sealed Container Clean->Store Dispose_Waste 8. Dispose of Contaminated Waste in Designated Organic Waste Container Doff_PPE 9. Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Standard Operating Procedure Workflow for Handling this compound.

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[8][9]. Remove any contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing[8][10][11][12]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

In the event of a spill, evacuate the immediate area and assess the situation. For a small spill, and if it is safe to do so, use an absorbent material such as vermiculite or sand to contain the liquid. Place the absorbed material into a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup. For large spills, evacuate the laboratory and follow your institution's emergency procedures.

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous organic waste[13]. Do not dispose of this chemical down the drain. Collect all waste in a clearly labeled, sealed container and arrange for disposal by a licensed chemical waste contractor in accordance with local, state, and federal regulations.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating a thorough understanding of the compound's hazards with robust and well-practiced safety protocols, researchers can confidently and safely utilize this versatile chemical in their pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.